molecular formula C7H5FN2O B1367791 4-Fluoro-1,2-benzoxazol-3-amine CAS No. 904815-05-0

4-Fluoro-1,2-benzoxazol-3-amine

Cat. No.: B1367791
CAS No.: 904815-05-0
M. Wt: 152.13 g/mol
InChI Key: YYCPEUWXNKDHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-1,2-benzoxazol-3-amine is a useful research compound. Its molecular formula is C7H5FN2O and its molecular weight is 152.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCPEUWXNKDHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586243
Record name 4-Fluoro-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904815-05-0
Record name 4-Fluoro-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-1,2-benzoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 4-Fluoro-1,2-benzoxazol-3-amine, a key intermediate in the development of various pharmaceutical compounds. The document delves into the strategic considerations behind the chosen synthetic route, offering a detailed, step-by-step protocol for its laboratory-scale preparation. The synthesis commences with the readily available starting material, 2,6-difluorobenzonitrile, and proceeds through a base-catalyzed cyclization with hydroxylamine. This guide emphasizes the mechanistic underpinnings of the reaction, ensuring a deep understanding of the chemical transformations involved. The content is structured to empower researchers with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot the procedure for their specific applications.

Introduction: The Significance of the this compound Scaffold

The 1,2-benzoxazole (also known as benzisoxazole) ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The incorporation of a fluorine atom at the 4-position and an amine group at the 3-position of this heterocyclic core imparts unique physicochemical properties that can enhance drug-like characteristics such as metabolic stability, binding affinity, and bioavailability. This compound serves as a crucial building block for the synthesis of more complex molecules, including but not limited to, kinase inhibitors, antipsychotic agents, and anti-inflammatory drugs. A robust and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, this compound, points towards a strategy involving the formation of the oxazole ring from an appropriately substituted benzene precursor. The most efficient approach involves the cyclization of a derivative of 2,6-difluorobenzonitrile. This starting material is commercially available and offers two key advantages: the presence of a fluorine atom at a position that will become the 4-position of the final product, and an ortho-disubstituted pattern that facilitates the desired ring closure.

The core transformation relies on the reaction of 2,6-difluorobenzonitrile with a reagent that can provide the nitrogen and oxygen atoms of the oxazole ring, as well as the exocyclic amine group. Hydroxylamine (NH₂OH) is an ideal candidate for this role. The reaction is envisioned to proceed via an initial nucleophilic aromatic substitution, followed by an intramolecular cyclization.

The Core Synthesis Pathway

The most direct and widely employed synthesis of this compound involves a one-pot reaction of 2,6-difluorobenzonitrile with hydroxylamine in the presence of a suitable base.

Reaction Mechanism

The reaction proceeds through a two-step mechanism:

  • Nucleophilic Aromatic Substitution (SNA_r): The hydroxylamine, a potent nucleophile, attacks one of the carbon atoms bearing a fluorine atom in 2,6-difluorobenzonitrile. The strong electron-withdrawing nature of the nitrile group and the second fluorine atom activates the aromatic ring towards nucleophilic attack. This step results in the displacement of a fluoride ion and the formation of an intermediate, 2-(hydroxyamino)-6-fluorobenzonitrile.

  • Intramolecular Cyclization: Under basic conditions, the hydroxyl group of the intermediate is deprotonated, forming an alkoxide. This alkoxide then undergoes an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This ring-closure step forms the 1,2-benzoxazole ring system and, after tautomerization, yields the final product, this compound.

The following diagram illustrates the proposed reaction mechanism:

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 2,6-Difluorobenzonitrile I1 2-(Hydroxyamino)-6-fluorobenzonitrile R1->I1 + NH2OH (Nucleophilic Aromatic Substitution) R2 Hydroxylamine P1 This compound I1->P1 Base (Intramolecular Cyclization)

Physicochemical properties of 4-Fluoro-1,2-benzoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-1,2-benzoxazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a critical heterocyclic building block in modern medicinal chemistry. As a fluorinated derivative of the 1,2-benzoxazole (or indoxazine) scaffold, it provides a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability that is highly sought after in drug design. The strategic placement of the fluorine atom at the 4-position significantly influences the molecule's electronic properties and binding interactions, making it a valuable intermediate for synthesizing a range of pharmacologically active agents. This guide provides a detailed examination of its core physicochemical properties, a plausible synthetic pathway, and its established role in the development of therapeutics, particularly for central nervous system (CNS) disorders.

The 1,2-Benzoxazole Scaffold: A Privileged Structure in Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the 1,2-benzoxazole ring system is a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. Its presence in successful drugs, such as the anticonvulsant zonisamide and the antipsychotic risperidone, underscores its therapeutic importance.[1]

The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to enhance key drug-like properties.[1] Fluorine can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity, thereby improving oral bioavailability and cell permeability.[1] The 3-amino group on the benzoxazole ring serves as a versatile chemical handle for further synthetic elaboration, allowing for the construction of diverse molecular libraries.

This combination of a proven scaffold, the strategic use of fluorine, and a reactive amine functional group makes this compound a high-value intermediate for targeting complex diseases.[2]

Molecular and Physicochemical Profile

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug development. These parameters govern its solubility, stability, reactivity, and pharmacokinetic behavior.

Key Molecular Identifiers

The fundamental identifiers for this compound are summarized below for unambiguous reference.

IdentifierValueSource(s)
IUPAC Name This compoundN/A
CAS Number 904815-05-0[3]
Molecular Formula C₇H₅FN₂O[2][4]
Molecular Weight 152.13 g/mol [3]
Canonical SMILES C1=CC2=C(C(=C1)F)C(=NO2)N[4]
Core Physicochemical Properties

The properties listed below are a combination of data from commercial suppliers and computational predictions. Experimental data for properties such as melting point, pKa, and aqueous solubility are not widely published in peer-reviewed literature, a common scenario for specialized chemical intermediates.

PropertyValueComments and SignificanceSource(s)
Purity ≥97%Typical purity available from commercial chemical suppliers.[3]
Storage Condition 2-8°CRecommended for maintaining long-term stability and preventing degradation.[2]
XlogP (Predicted) 1.5This value indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability, a desirable trait for potential drug candidates.[4]
Polar Surface Area (Predicted) 61.3 ŲThe polar surface area is below the 140 Ų threshold often associated with good oral bioavailability, suggesting the molecule has favorable transport properties.[5]
Hydrogen Bond Donors 1 (from -NH₂)The primary amine group can act as a hydrogen bond donor, crucial for interacting with biological targets like enzyme active sites or receptors.[5]
Hydrogen Bond Acceptors 3 (from -N=, -O-, and F)Multiple acceptor sites allow for versatile and strong binding interactions with biological macromolecules.[5]

Synthesis and Analytical Characterization

As a key intermediate, the reliable synthesis and rigorous characterization of this compound are paramount for its use in multi-step pharmaceutical production.

General Synthetic Strategy: Cyclization Pathway

The synthesis of 3-amino-1,2-benzisoxazoles typically proceeds via the intramolecular cyclization of an ortho-substituted benzonitrile derivative. A common and effective method involves the base-mediated cyclization of an oxime precursor. For this compound, a plausible route starts with 2,6-difluorobenzonitrile.

Experimental Protocol (Hypothetical, based on established methods for related compounds[6]):

  • Oxime Formation: 2,6-difluorobenzonitrile is reacted with hydroxylamine in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent like ethanol. The reaction mixture is heated to form the corresponding amidoxime intermediate. The rationale here is to introduce the N-OH group that is essential for the subsequent cyclization.

  • Intramolecular Cyclization: The crude amidoxime is dissolved in a solvent such as toluene or methanol. A strong base, like potassium hydroxide or potassium tert-butoxide, is added.[6] The mixture is heated to reflux. The base deprotonates the hydroxyl group of the oxime, which then acts as a nucleophile, attacking the carbon atom of the nitrile group's ortho-fluorine substituent in an intramolecular nucleophilic aromatic substitution (SNAr) reaction. This step forms the benzoxazole ring.

  • Work-up and Isolation: After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled. The solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove inorganic salts, followed by extraction with an organic solvent (e.g., ethyl acetate). The final product is purified by column chromatography or recrystallization to yield pure this compound.

This self-validating protocol relies on the clear disappearance of the starting material and the appearance of a new, more polar product spot on TLC, which can be readily characterized by mass spectrometry to confirm the expected molecular weight.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Purification A 2,6-Difluorobenzonitrile C Amidoxime Intermediate A->C Ethanol, Heat B Hydroxylamine (NH2OH) + Base D Amidoxime Intermediate F This compound D->F Toluene, Reflux (SNAr) E Strong Base (e.g., KOH) G Crude Product H Purified Product G->H Column Chromatography

Caption: Generalized synthetic workflow for this compound.

Standard Analytical Characterization

Confirmation of the structure and purity of the synthesized compound is achieved through a standard battery of spectroscopic techniques.[7][8]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the aromatic protons on the benzene ring, with splitting patterns influenced by the fluorine atom, and a broad singlet corresponding to the -NH₂ protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This would reveal the distinct carbon environments, with the carbon atom attached to the fluorine showing a characteristic large coupling constant (JC-F).

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would confirm the molecular weight of the compound by showing a prominent ion peak at m/z 153.04 [M+H]⁺.[4]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3400 cm⁻¹), C=N stretching of the oxazole ring, and C-F stretching.

Core Applications in Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself but rather a crucial starting material for building more complex and potent drugs.

A Key Intermediate for CNS-Active Agents

The benzoxazole scaffold is a cornerstone in the development of antipsychotic and neuroleptic drugs.[2] Its derivatives are known to interact with various receptors in the central nervous system, including dopamine and serotonin receptors. The structural analogue, 6-fluoro-1,2-benzisoxazole, is the core of the widely prescribed atypical antipsychotic drug Risperidone .[1][9] The synthesis of Risperidone and related compounds involves coupling the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride intermediate with a second heterocyclic moiety.[6]

By analogy, this compound serves as a valuable precursor for creating novel analogues of such drugs. The amine group provides a convenient point of attachment for side chains designed to fine-tune receptor binding affinity, selectivity, and pharmacokinetic profiles. Its use allows for the exploration of new chemical space in the pursuit of next-generation treatments for psychiatric disorders like schizophrenia and bipolar disorder.[2]

G A This compound (Starting Material) B Chemical Modification (e.g., Acylation, Alkylation) A->B C Advanced Intermediate B->C D Coupling with other Scaffolds/Side Chains C->D E Final API Candidate (e.g., CNS Agent) D->E

Caption: Logical flow from intermediate to a potential Active Pharmaceutical Ingredient (API).

Broader Therapeutic Potential

Beyond CNS applications, derivatives of fluorinated benzoxazoles have been investigated for a range of other therapeutic activities, including:

  • Antimicrobial Agents: Novel benzisoxazole amides have shown potent activity against various pathogenic bacteria and fungi.[7]

  • Antiproliferative Agents: Certain derivatives have demonstrated significant activity against human carcinoma cell lines, indicating potential for development as anticancer drugs.[10]

The versatility of the this compound core makes it a valuable platform for generating diverse compound libraries for high-throughput screening against numerous biological targets.

Conclusion

This compound is a specialized yet highly significant molecule in the field of drug discovery and development. Its physicochemical profile, characterized by moderate lipophilicity and ample hydrogen bonding capacity, makes it an ideal building block. The strategic inclusion of a fluorine atom enhances its drug-like properties, while the amine functionality provides the synthetic versatility required for modern medicinal chemistry campaigns. For researchers and scientists, this compound represents a validated starting point for the rational design of novel therapeutics aimed at challenging diseases, particularly within the realm of central nervous system disorders.

References

4-Fluoro-1,2-benzoxazol-3-amine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Fluoro-1,2-benzoxazol-3-amine

Authored by a Senior Application Scientist

Preamble: The Enigmatic Potential of a Fluorinated Benzoxazole

The 1,2-benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[3][4][5] The incorporation of a fluorine atom, a common strategy in modern drug design, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, often enhancing its therapeutic potential.[6][7]

This guide focuses on This compound , a molecule that, while not extensively characterized in publicly available literature, represents a promising starting point for drug discovery by virtue of its chemical architecture. The absence of a well-defined mechanism of action (MoA) presents not a barrier, but an opportunity for systematic, hypothesis-driven investigation. This document provides a comprehensive framework for researchers and drug development professionals to methodically elucidate the biological activity and molecular targets of this compound. We will proceed not by outlining a known pathway, but by detailing the strategic experimental workflows required to uncover its latent therapeutic capabilities.

Part 1: Foundational Characterization and Hypothesis Generation

Before delving into complex mechanistic studies, foundational work is essential to confirm the identity and purity of the compound and to generate initial hypotheses regarding its biological effects.

Physicochemical and Structural Confirmation

A prerequisite for any biological study is the unambiguous confirmation of the compound's structure and purity.

Experimental Protocol: Compound Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Rationale: This confirms the connectivity of atoms and the presence and chemical environment of the fluorine substituent, which is critical for structure verification.

  • Mass Spectrometry (MS):

    • Obtain high-resolution mass spectrometry (HRMS) data to confirm the elemental composition and exact mass (C₇H₅FN₂O).[8]

    • Rationale: Provides definitive confirmation of the molecular formula.

  • Purity Analysis:

    • Utilize High-Performance Liquid Chromatography (HPLC) with a suitable gradient method to assess purity. The purity should ideally be >98%.

Hypothesis-Driven Screening: Learning from the Benzoxazole Class

The diverse activities of benzoxazole derivatives suggest several plausible MoAs for this compound.[1][2][9] We will formulate three primary hypotheses based on prominent literature findings.

  • Hypothesis 1: Anticancer Activity. Many fluorinated benzoxazole derivatives exhibit potent cytotoxic effects against various cancer cell lines.[7][10][11] The MoA could involve the disruption of critical cellular processes like microtubule dynamics or cell cycle progression.[7]

  • Hypothesis 2: Antimicrobial Activity. The benzoxazole core is found in compounds with significant antibacterial and antifungal properties.[12][13] The mechanism may involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.

  • Hypothesis 3: Central Nervous System (CNS) Activity. The structural similarity to benzisoxazole derivatives like the antipsychotic risperidone suggests potential interactions with CNS targets.[14] This could involve modulation of neurotransmitter receptors.

The following sections will detail the experimental workflows to systematically test these hypotheses.

Part 2: Elucidating Anticancer Mechanism of Action

This workflow is designed to investigate the potential of this compound as an anticancer agent.

Initial Cytotoxicity Screening

The first step is to determine if the compound exhibits cytotoxic or cytostatic effects on cancer cells.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast, HT-29 for colon, HeLa for cervical).[11]

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value for each cell line.

Data Presentation: Initial Cytotoxicity Screening

Cell LineTumor TypeIC₅₀ (µM) of this compound
MCF-7Breast Adenocarcinoma[Experimental Value]
HT-29Colorectal Adenocarcinoma[Experimental Value]
HeLaCervical Adenocarcinoma[Experimental Value]
HepG2Hepatocellular Carcinoma[Experimental Value]
Investigating the Effect on Cell Cycle and Microtubules

If significant cytotoxicity is observed, the next logical step is to investigate its effect on cell cycle progression and microtubule integrity, a known mechanism for some benzoxazole derivatives.[7]

Experimental Workflow: Cell Cycle and Microtubule Analysis

G cluster_0 Cell Cycle Analysis cluster_1 Microtubule Integrity Assay a1 Treat Cells with IC₅₀ concentration for 24h a2 Harvest and Fix Cells (e.g., 70% Ethanol) a1->a2 a3 Stain with Propidium Iodide (PI) and treat with RNase a2->a3 a4 Analyze by Flow Cytometry a3->a4 a5 Quantify Cell Population in G1, S, and G2/M phases a4->a5 b1 Grow cells on coverslips and treat with IC₅₀ concentration b2 Fix, Permeabilize, and Block b1->b2 b3 Immunostain with anti-α-tubulin antibody (primary) and fluorescent secondary antibody b2->b3 b4 Counterstain nuclei with DAPI b3->b4 b5 Visualize by Fluorescence Microscopy b4->b5 start Cytotoxicity Confirmed (IC₅₀ < 10 µM) start->a1 start->b1

Caption: Workflow for investigating effects on cell cycle and microtubules.

Target Validation: Tubulin Polymerization Assay

If immunofluorescence results suggest microtubule disruption, a direct biochemical assay is required for validation.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reagents: Purified bovine tubulin, GTP, and a fluorescence-based reporter.

  • Assay Setup: In a 96-well plate, combine tubulin and GTP in a polymerization buffer.

  • Compound Addition: Add varying concentrations of this compound. Include paclitaxel (promoter) and colchicine (inhibitor) as controls.

  • Initiation and Monitoring: Initiate polymerization by incubating the plate at 37°C. Monitor the fluorescence increase over time, which is proportional to tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of treated samples to controls to determine if the compound inhibits or promotes tubulin assembly.

Part 3: Elucidating Antimicrobial Mechanism of Action

This workflow outlines the steps to assess the compound's potential as an antimicrobial agent.

Initial Antimicrobial Susceptibility Testing

The first step is to determine the spectrum of activity against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Microorganism Panel:

    • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis.[12]

    • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.[12]

    • Fungi: Candida albicans, Aspergillus niger.[12]

  • Broth Microdilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Data Presentation: Antimicrobial Activity Profile

MicroorganismTypeMIC (µg/mL)
S. aureusGram-positive[Experimental Value]
E. coliGram-negative[Experimental Value]
C. albicansYeast[Experimental Value]
A. nigerMold[Experimental Value]
Differentiating Bactericidal vs. Bacteriostatic Action

If a low MIC is determined, the next step is to understand whether the compound kills the microbes (bactericidal) or merely inhibits their growth (bacteriostatic).

Experimental Workflow: Bactericidal vs. Bacteriostatic Determination

G cluster_0 Minimum Bactericidal Concentration (MBC) Assay start Significant MIC Value Determined a1 Perform MIC assay as described start->a1 a2 From wells showing no growth (at and above MIC), plate a small aliquot onto agar plates a1->a2 a3 Incubate agar plates overnight a2->a3 a4 Determine MBC: Lowest concentration that results in ≥99.9% reduction in CFU compared to initial inoculum a3->a4 end If MBC ≈ MIC: Bactericidal If MBC >> MIC: Bacteriostatic a4->end

Caption: Workflow to determine bactericidal or bacteriostatic activity.

Part 4: Elucidating Central Nervous System (CNS) Mechanism of Action

Given the structural relationship of the benzisoxazole core to CNS-active drugs, exploring this potential MoA is a logical step.

Receptor Binding Assays

The primary approach is to screen the compound against a panel of CNS receptors, particularly those targeted by antipsychotics and antidepressants.

Experimental Protocol: Radioligand Binding Assay Panel

  • Target Selection: A commercially available screening panel is most efficient. Key targets include:

    • Dopamine receptors (D₁, D₂, D₃, D₄)

    • Serotonin receptors (5-HT₁A, 5-HT₂A, 5-HT₂C, 5-HT₆, 5-HT₇)

    • Adrenergic receptors (α₁, α₂)

    • Histamine H₁ receptor

  • Assay Principle: The assay measures the ability of this compound to displace a specific, high-affinity radioligand from its receptor target in membrane preparations.

  • Execution: Typically performed by a contract research organization (CRO) specializing in receptor profiling. The compound is tested at a standard concentration (e.g., 10 µM).

  • Data Analysis: Results are reported as the percentage of inhibition of radioligand binding. "Hits" are typically defined as >50% inhibition.

Functional Follow-up Assays

For any significant binding "hits," functional assays are necessary to determine if the compound acts as an agonist, antagonist, or inverse agonist.

Experimental Workflow: From Binding to Function

G cluster_0 Functional Assay (e.g., Calcium Flux) start Binding 'Hit' Identified (e.g., >50% inhibition at 5-HT₂A receptor) a1 Select cell line stably expressing the target receptor (e.g., HEK293-5HT₂A) start->a1 b1 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) a1->b1 b2 Antagonist Mode: Pre-incubate cells with This compound, then stimulate with a known agonist b1->b2 b3 Agonist Mode: Apply this compound directly to cells b1->b3 end Determine Functional Activity: - Blocks agonist signal -> Antagonist - Elicits signal -> Agonist b2->end b3->end b4 Measure changes in intracellular calcium using a fluorescence plate reader

Caption: Workflow for functional validation of a receptor binding hit.

Conclusion

This guide provides a structured, multi-pronged approach to systematically uncover the mechanism of action of this compound. By progressing from broad phenotypic screening to specific molecular and biochemical assays, researchers can efficiently navigate the complexities of MoA elucidation. The proposed workflows are designed to be self-validating, with each experimental stage logically informing the next. The true biological role of this molecule remains to be discovered, and this technical framework serves as the definitive starting point for that journey.

References

An In-Depth Technical Guide to 4-Fluorobenzo[d]isoxazol-3-amine (CAS 904815-05-0): A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Fluorobenzo[d]isoxazol-3-amine (CAS 904815-05-0), a fluorinated heterocyclic amine belonging to the benzisoxazole class of compounds. While specific biological data for this particular molecule is emerging, the benzisoxazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide will delve into the known characteristics of 4-Fluorobenzo[d]isoxazol-3-amine, explore the broader biological significance of the benzisoxazole moiety, and provide detailed, field-proven methodologies for its synthesis, characterization, and potential biological evaluation. The insights and protocols herein are designed to empower researchers to effectively utilize this compound as a valuable building block in the development of novel therapeutics.

Introduction: The Significance of the Benzisoxazole Scaffold

Benzisoxazole derivatives are a cornerstone of modern medicinal chemistry, recognized for their versatile biological activities.[1][2][3] This heterocyclic scaffold is present in a range of FDA-approved drugs and clinical candidates, demonstrating efficacy as antipsychotic, anticonvulsant, anti-inflammatory, and anticancer agents. The unique electronic properties and rigid, planar structure of the benzisoxazole ring system allow for specific and high-affinity interactions with a variety of biological targets. The introduction of a fluorine atom, as in 4-Fluorobenzo[d]isoxazol-3-amine, can further enhance metabolic stability, binding affinity, and bioavailability, making it a particularly attractive starting point for drug discovery programs.

Physicochemical Characterization of 4-Fluorobenzo[d]isoxazol-3-amine

4-Fluorobenzo[d]isoxazol-3-amine is a solid, typically a powder, with the molecular formula C₇H₅FN₂O.[4] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 904815-05-0[4]
Molecular Formula C₇H₅FN₂O[4]
Molecular Weight 152.13 g/mol
Appearance White to off-white powderSupplier Data
Purity Typically >97%[4]
Solubility Soluble in organic solvents such as DMSO and methanolInferred

Therapeutic Potential: Exploring the Biological Landscape of Benzisoxazole Derivatives

While dedicated studies on 4-Fluorobenzo[d]isoxazol-3-amine are not yet widely published, the extensive research on related benzisoxazole analogs provides a strong rationale for its investigation in several therapeutic areas.

Oncology: Targeting Bromodomains

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical regulators of oncogene transcription and are considered prime targets for cancer therapy.[2] Several potent and selective BRD4 inhibitors feature a benzisoxazole scaffold, highlighting its suitability for interacting with the acetyl-lysine binding pocket of bromodomains.[3] The 3-amino group of 4-Fluorobenzo[d]isoxazol-3-amine provides a key vector for chemical modification to develop novel BRD4 inhibitors for hematological malignancies and solid tumors.

Signaling Pathway: BRD4 Inhibition

BRD4_Inhibition BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds to RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II activates Oncogene_Transcription Oncogene Transcription (e.g., c-Myc) RNA_Pol_II->Oncogene_Transcription initiates Benzisoxazole_Inhibitor 4-Fluorobenzo[d]isoxazol-3-amine Derivative Benzisoxazole_Inhibitor->BRD4 inhibits binding

Caption: Proposed mechanism of BRD4 inhibition by benzisoxazole derivatives.

Inflammatory and Metabolic Diseases: Sphingomyelin Synthase 2 (SMS2) Inhibition

Sphingomyelin synthase 2 (SMS2) is an enzyme involved in the final step of sphingomyelin biosynthesis and has emerged as a therapeutic target for chronic inflammatory diseases such as atherosclerosis and non-alcoholic fatty liver disease.[1][5] A recent study identified 4-benzyloxybenzo[d]isoxazole-3-amine derivatives as potent and selective SMS2 inhibitors.[5] This suggests that 4-Fluorobenzo[d]isoxazol-3-amine could serve as a valuable starting point for the development of novel SMS2 inhibitors to treat these conditions.

Experimental Workflow: Screening for SMS2 Inhibition

SMS2_Inhibition_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays Compound 4-Fluorobenzo[d]isoxazol-3-amine Derivative Library Enzyme_Assay Recombinant Human SMS2 Enzyme Assay Compound->Enzyme_Assay IC50 Determine IC50 Values Enzyme_Assay->IC50 Selectivity_Assay SMS1 Counter-Screen IC50->Selectivity_Assay Hit_Compounds Potent & Selective Hits Selectivity_Assay->Hit_Compounds Cell_Culture Culture Relevant Cell Line (e.g., Macrophages) Hit_Compounds->Cell_Culture Compound_Treatment Treat with Hit Compounds Cell_Culture->Compound_Treatment Lipid_Extraction Lipid Extraction Compound_Treatment->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis of Sphingomyelin & Ceramide Lipid_Extraction->LC_MS_Analysis Cellular_Activity Confirmation of Cellular Activity LC_MS_Analysis->Cellular_Activity

Caption: A typical workflow for identifying and validating SMS2 inhibitors.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of 4-Fluorobenzo[d]isoxazol-3-amine and its derivatives. These are based on established methodologies for related compounds and should be optimized for specific applications.

Synthesis of 4-Fluorobenzo[d]isoxazol-3-amine

A plausible synthetic route to 4-Fluorobenzo[d]isoxazol-3-amine involves the cyclization of an appropriately substituted benzonitrile. A general procedure is outlined below.

Step 1: Synthesis of 2,6-Difluorobenzaldehyde Oxime

  • Dissolve 2,6-difluorobenzaldehyde in ethanol in a round-bottom flask.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and a suitable base (e.g., sodium hydroxide).

  • Slowly add the hydroxylamine solution to the stirred solution of 2,6-difluorobenzaldehyde at room temperature.

  • Heat the reaction mixture to 60-80°C and stir for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

  • Cool the resulting aqueous residue in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry to afford 2,6-difluorobenzaldehyde oxime.

Step 2: Cyclization to 4-Fluorobenzo[d]isoxazol-3-amine

  • Dissolve 2,6-difluorobenzaldehyde oxime in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate, to the solution.

  • Heat the reaction mixture to a temperature between 80-120°C.

  • The reaction progress should be monitored by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and pour it into water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-Fluorobenzo[d]isoxazol-3-amine.

Analytical Characterization

4.2.1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Spectra should be recorded on a 400 MHz or higher instrument in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Expected signals would include aromatic protons and the amine protons.

  • ¹³C NMR: Recorded on the same instrument, this would show characteristic peaks for the aromatic and isoxazole ring carbons.

  • ¹⁹F NMR: This would confirm the presence and chemical environment of the fluorine atom.

4.2.3. Mass Spectrometry (MS)

  • Technique: Electrospray ionization (ESI) in positive ion mode is recommended.

  • Expected m/z: The protonated molecule [M+H]⁺ would be expected at approximately 153.04. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Conclusion

4-Fluorobenzo[d]isoxazol-3-amine represents a promising and versatile building block for the discovery of novel therapeutic agents. Its benzisoxazole core is a privileged scaffold with a proven track record in medicinal chemistry, and the presence of a fluorine atom offers potential advantages in terms of metabolic stability and binding affinity. While further research is needed to fully elucidate the specific biological activities of this compound, the information and protocols provided in this guide offer a solid foundation for its exploration in oncology, inflammatory diseases, and beyond. As our understanding of the intricate roles of targets like BRD4 and SMS2 continues to grow, so too will the potential applications of well-designed molecules derived from 4-Fluorobenzo[d]isoxazol-3-amine.

References

An In-Depth Technical Guide to 4-Fluoro-1,2-benzoxazol-3-amine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive literature review of 4-Fluoro-1,2-benzoxazol-3-amine, a fluorinated heterocyclic compound with significant potential as a building block in the discovery of novel therapeutics. While this specific isomer is less documented than its 6-fluoro counterpart, the inherent chemical properties of the benzoxazole core, combined with the strategic placement of a fluorine atom, make it a molecule of considerable interest. This document will delve into its chemical identity, propose a viable synthetic route based on established methodologies, and explore its potential applications in drug discovery, all grounded in the current scientific literature.

Introduction: The Significance of Fluorinated Benzoxazoles

The benzoxazole moiety is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2][3] This bicyclic heterocycle, consisting of a benzene ring fused to an oxazole ring, serves as a versatile scaffold for the development of drugs targeting a broad spectrum of diseases. The inherent aromaticity of the benzoxazole system provides a stable framework that can be readily functionalized to modulate its physicochemical and pharmacological properties.

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate bioavailability. In the context of benzoxazoles, fluorination can significantly influence the electronic properties of the ring system, thereby impacting its interaction with biological targets. While the 6-fluoro isomer has been extensively utilized, particularly in the development of antipsychotics like risperidone, the 4-fluoro isomer, this compound, represents a less explored but equally promising scaffold.

Chemical Properties and Identification

A clear understanding of the fundamental chemical properties of this compound is crucial for its application in synthetic and medicinal chemistry.

PropertyValueSource
Chemical Name This compoundChemicalBook[4][5]
Synonyms 4-Fluorobenzo[d]isoxazol-3-amine, 3-Amino-4-fluorobenzisoxazoleChemicalBook[5]
CAS Number 904815-05-0CymitQuimica[2], ChemicalBook[4]
Molecular Formula C₇H₅FN₂OChemicalBook[6]
Molecular Weight 152.13 g/mol CymitQuimica[2]

Proposed Synthesis of this compound

The proposed synthesis of this compound would commence from 2,6-difluorobenzonitrile. The presence of a fluorine atom at the 2-position makes it a good leaving group for nucleophilic aromatic substitution, and the cyano group at the 1-position is the precursor to the 3-amino group of the target molecule.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-((2-cyano-3-fluorophenyl)oxy)acetonitrile

  • To a solution of 2,6-difluorobenzonitrile (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add potassium carbonate (2 equivalents) and hydroxyacetonitrile (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-((2-cyano-3-fluorophenyl)oxy)acetonitrile.

Step 2: Cyclization to this compound

  • Dissolve the 2-((2-cyano-3-fluorophenyl)oxy)acetonitrile (1 equivalent) in a suitable solvent such as ethanol.

  • Add a solution of sodium ethoxide (1.1 equivalents) in ethanol dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 2-4 hours, monitoring for the formation of the cyclized product by TLC.

  • After the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

  • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified product.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity. Expected characterization data would include:

  • ¹H NMR: To confirm the presence and connectivity of the aromatic and amine protons.

  • ¹³C NMR: To identify the carbon skeleton of the molecule.

  • ¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.

  • FT-IR: To identify characteristic functional groups such as the N-H stretches of the amine and the C=N and C-O bonds of the benzoxazole ring.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.

Synthetic Workflow Diagram

SynthesisWorkflow Start 2,6-Difluorobenzonitrile Intermediate 2-((2-cyano-3-fluorophenyl)oxy)acetonitrile Start->Intermediate K2CO3, Hydroxyacetonitrile, DMF Product This compound Intermediate->Product Sodium Ethoxide, Ethanol SAR_Logic Core This compound (Core Scaffold) Derivatization Chemical Derivatization (at 3-amino position) Core->Derivatization Library Diverse Chemical Library Derivatization->Library Screening High-Throughput Screening Library->Screening Hits Hit Compounds Screening->Hits SAR Structure-Activity Relationship (SAR) Studies Hits->SAR Leads Lead Compounds SAR->Leads

References

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Fluoro-1,2-benzoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Structure of a Privileged Scaffold

4-Fluoro-1,2-benzoxazol-3-amine stands as a key heterocyclic compound, representing a privileged scaffold in medicinal chemistry and drug development. Its structural framework is a recurring motif in a variety of pharmacologically active agents.[1][2] The precise characterization of this molecule is paramount for ensuring purity, understanding its chemical behavior, and facilitating its application in complex synthetic pathways. This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for the unambiguous structural elucidation of this compound.

This document moves beyond a mere recitation of data. It is designed to provide researchers, scientists, and drug development professionals with the "why" behind the "what"—explaining the causal relationships between molecular structure and spectral output, detailing field-proven experimental protocols, and offering a holistic approach to data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and electronic environment.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum reveals the number, environment, and neighboring atoms of the protons in the molecule. The aromatic region is of particular interest, providing clear insights into the substitution pattern of the benzene ring.

Predicted ¹H NMR Data (in CDCl₃):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic H (position 5, 6, or 7)7.0 - 7.8Multipletortho (J ≈ 7-9 Hz), meta (J ≈ 2-3 Hz)
Aromatic H (position 5, 6, or 7)7.0 - 7.8Multipletortho (J ≈ 7-9 Hz), meta (J ≈ 2-3 Hz)
Aromatic H (position 5, 6, or 7)7.0 - 7.8Multipletortho (J ≈ 7-9 Hz), meta (J ≈ 2-3 Hz)
-NH₂~5.0 - 6.0Broad SingletN/A

Causality Behind the Spectrum: The protons on the fused benzene ring resonate in the downfield region (7.0-7.8 ppm) due to the deshielding effect of the aromatic ring current.[3] The fluorine atom at position 4 will influence the chemical shifts of the adjacent protons and introduce additional splitting (H-F coupling), leading to more complex multiplets than in an unsubstituted benzoxazole. The amine protons (-NH₂) typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange with residual water in the solvent. This peak's position can be highly variable depending on concentration and solvent.[4]

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=N (C3)155 - 165
C-F (C4)150 - 160 (doublet due to C-F coupling)
C-O (C7a)145 - 155
C-N (C3a)115 - 125
Aromatic CH (C5, C6, C7)110 - 140

Causality Behind the Spectrum: The carbon atoms of the benzoxazole core exhibit a wide range of chemical shifts due to the influence of the electronegative nitrogen and oxygen heteroatoms.[3] The C3 carbon, part of the C=N bond, is significantly deshielded. The most notable feature will be the C4 carbon, which will appear as a doublet due to strong one-bond coupling with the fluorine atom (¹JCF). The other aromatic carbons will also exhibit smaller C-F couplings.

¹⁹F NMR Spectroscopy: A Sensitive Probe

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[5][6] It provides a direct window into the electronic environment of the fluorine atom.

Predicted ¹⁹F NMR Data:

The chemical shift of the fluorine atom in this compound is expected to fall within the typical range for aromatic fluorides. The exact shift is a sensitive probe of the local electronic environment.[7][8] The signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons.

Expert Insight: The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying fluorinated compounds and detecting subtle changes in molecular structure.[6][8][9]

Experimental Protocol: High-Resolution NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[10]

  • Sample Preparation:

    • Accurately weigh 5-25 mg of purified this compound for ¹H and ¹⁹F NMR, and 20-50 mg for ¹³C NMR.[10][11]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[11][12]

    • Transfer the solution to a high-quality 5 mm NMR tube, ensuring the sample height is optimal for the spectrometer (typically around 4-5 cm).[10][11]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C and ¹⁹F spectra. For ¹³C, a larger number of scans will be necessary due to the low natural abundance of the isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra. For ¹H and ¹³C, the residual solvent peak or an internal standard like tetramethylsilane (TMS) is used. For ¹⁹F, an external or internal fluorine-containing standard is used.

    • Integrate the signals in the ¹H and ¹⁹F spectra to determine the relative ratios of the different nuclei.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample (5-50 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer LockShim Lock & Shim Transfer->LockShim AcquireH1 Acquire ¹H Spectrum LockShim->AcquireH1 AcquireC13 Acquire ¹³C Spectrum LockShim->AcquireC13 AcquireF19 Acquire ¹⁹F Spectrum LockShim->AcquireF19 Process Fourier Transform, Phase, Baseline Correction AcquireH1->Process AcquireC13->Process AcquireF19->Process Reference Reference Spectra Process->Reference Integrate Integrate Signals Reference->Integrate Analyze Structural Elucidation Integrate->Analyze

Caption: Standardized workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of a molecule, allowing for the identification of key functional groups.

Characteristic IR Absorption Bands:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amine (-NH₂)N-H Stretch3400 - 3250 (two bands)Medium
Amine (-NH₂)N-H Bend1650 - 1580Medium
Aromatic RingC-H Stretch3100 - 3000Medium-Weak
Aromatic RingC=C Stretch1600 - 1450Medium-Strong
BenzoxazoleC=N Stretch~1650Medium
FluoroaromaticC-F Stretch1250 - 1100Strong
BenzoxazoleC-O Stretch~1250Strong

Causality Behind the Spectrum: The primary amine group is expected to show two distinct N-H stretching bands, corresponding to the symmetric and asymmetric vibrations.[4][13] The C-F stretch in aromatic compounds typically gives rise to a strong absorption band in the fingerprint region.[14] The various C=C and C=N stretching vibrations of the heterocyclic ring system will appear in the 1650-1450 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is the most common sampling technique for IR spectroscopy due to its simplicity and minimal sample preparation requirements.[15][16][17]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Collection: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

  • Sample Analysis:

    • Place a small amount of the solid this compound powder onto the ATR crystal.

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[15]

    • Collect the sample spectrum.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition.

Expected Mass Spectrometry Data:

  • Molecular Formula: C₇H₅FN₂O[18][19]

  • Monoisotopic Mass: 152.03859 Da[18]

  • Ionization Technique: Electrospray ionization (ESI) is a suitable "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺.[20][21][22]

  • Expected Ion: The primary ion observed in positive ion mode ESI-MS would be the [M+H]⁺ ion at an m/z of approximately 153.0459.

  • High-Resolution MS (HRMS): HRMS analysis would confirm the elemental composition by providing a highly accurate mass measurement, allowing for the differentiation between compounds with the same nominal mass.

Expert Insight: ESI is particularly useful for polar, thermally labile molecules as it transfers ions from solution to the gas phase with minimal fragmentation.[20][23][24] This ensures that the molecular ion is the most prominent peak in the spectrum, providing a clear determination of the molecular weight.

Experimental Protocol: ESI Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. A heated nebulizing gas aids in desolvation.[20][21]

  • Mass Analysis: The resulting gas-phase ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Integrated Spectroscopic Analysis: A Unified Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound, the process is as follows:

Integrated_Analysis MS Mass Spectrometry Conclusion Unambiguous Structural Confirmation of This compound MS->Conclusion Provides Molecular Formula (C₇H₅FN₂O) IR IR Spectroscopy IR->Conclusion Confirms Functional Groups (-NH₂, C-F, Benzoxazole) NMR NMR (¹H, ¹³C, ¹⁹F) NMR->Conclusion Defines Atomic Connectivity & Stereochemistry

Caption: Integrated approach for structural confirmation.

By combining the precise molecular formula from HRMS, the identification of key functional groups from IR, and the detailed atomic connectivity map from NMR, an unambiguous and definitive structural assignment of this compound can be achieved with the highest degree of confidence. This multi-technique approach forms the bedrock of chemical characterization in modern research and development.

References

The Structure-Activity Relationship of 4-Fluoro-1,2-benzoxazol-3-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Strategic Introduction of Fluorine

The 1,2-benzoxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1] This versatile heterocycle is a key component in numerous approved drugs, demonstrating a wide spectrum of pharmacological activities including antipsychotic, antimicrobial, anticancer, and anti-inflammatory properties. The strategic derivatization of this core structure allows for the fine-tuning of its physicochemical and pharmacokinetic properties, leading to the development of potent and selective therapeutic agents.

This guide focuses on the structure-activity relationship (SAR) of a specific, yet underexplored, derivative: 4-Fluoro-1,2-benzoxazol-3-amine . The introduction of a fluorine atom at the 4-position and an amino group at the 3-position presents a unique combination of electronic and structural features that are ripe for exploitation in drug design. The fluorine atom, a bioisostere of hydrogen, can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity through its high electronegativity and ability to form favorable protein-ligand interactions.[2][3] The 3-amino group serves as a critical handle for further chemical modification, allowing for the exploration of a vast chemical space and the optimization of interactions with the target protein.

This document will provide an in-depth analysis of the potential SAR of this compound, drawing insights from related benzisoxazole analogs. We will delve into the rationale behind experimental design, propose synthetic strategies, and outline a workflow for the biological evaluation of novel derivatives based on this promising core.

Synthetic Strategy: A Proposed Pathway to the Core Scaffold and its Derivatives

A robust and flexible synthetic route is paramount for a successful SAR campaign. While specific literature on the synthesis of this compound is limited, a plausible and efficient pathway can be extrapolated from the synthesis of analogous benzisoxazoles. The proposed synthesis commences with a commercially available fluorinated phenol, proceeding through a key cyclization step to form the benzisoxazole core.

Experimental Protocol: Synthesis of this compound

A potential synthetic route is outlined below:

  • Step 1: Nitration of 3-Fluorophenol. 3-Fluorophenol is regioselectively nitrated to yield 3-fluoro-2-nitrophenol and 3-fluoro-6-nitrophenol. The desired 3-fluoro-2-nitrophenol isomer is then isolated.

  • Step 2: O-Alkylation. The hydroxyl group of 3-fluoro-2-nitrophenol is alkylated, for instance, with ethyl bromoacetate in the presence of a base like potassium carbonate, to yield the corresponding ether.

  • Step 3: Reductive Cyclization. The nitro group is reduced, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation. The reduction of the nitro group is followed by a spontaneous intramolecular cyclization to form the 1,2-benzoxazol-3-one ring.

  • Step 4: Amination. The 3-oxo group is then converted to the 3-amino group. This can be achieved through a multi-step process involving conversion to a 3-chloro intermediate followed by displacement with an amine source, or through other established methods for amine synthesis from ketones.

Workflow for Derivative Synthesis

The true power of the this compound scaffold lies in the derivatization of the 3-amino group. A systematic exploration of various substituents is crucial for elucidating the SAR.

G cluster_0 Core Synthesis cluster_1 Derivative Library Synthesis 3-Fluorophenol 3-Fluorophenol Nitration Nitration 3-Fluorophenol->Nitration 3-Fluoro-2-nitrophenol 3-Fluoro-2-nitrophenol Nitration->3-Fluoro-2-nitrophenol O-Alkylation O-Alkylation 3-Fluoro-2-nitrophenol->O-Alkylation Ether Intermediate Ether Intermediate O-Alkylation->Ether Intermediate Reductive Cyclization Reductive Cyclization Ether Intermediate->Reductive Cyclization 4-Fluoro-1,2-benzoxazol-3-one 4-Fluoro-1,2-benzoxazol-3-one Reductive Cyclization->4-Fluoro-1,2-benzoxazol-3-one Amination Amination 4-Fluoro-1,2-benzoxazol-3-one->Amination This compound This compound Amination->this compound Amide Coupling Amide Coupling This compound->Amide Coupling Sulfonamide Formation Sulfonamide Formation This compound->Sulfonamide Formation Reductive Amination Reductive Amination This compound->Reductive Amination Urea/Thiourea Formation Urea/Thiourea Formation This compound->Urea/Thiourea Formation Amide Derivatives Amide Derivatives Amide Coupling->Amide Derivatives Sulfonamide Derivatives Sulfonamide Derivatives Sulfonamide Formation->Sulfonamide Derivatives Secondary/Tertiary Amine Derivatives Secondary/Tertiary Amine Derivatives Reductive Amination->Secondary/Tertiary Amine Derivatives Urea/Thiourea Derivatives Urea/Thiourea Derivatives Urea/Thiourea Formation->Urea/Thiourea Derivatives

Caption: Synthetic workflow for the core scaffold and its derivatives.

Structure-Activity Relationship (SAR) Insights and Exploration

The following sections outline key areas for SAR exploration, drawing parallels from studies on related 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives which have shown promise as antiproliferative agents.[4]

The Role of the 4-Fluoro Substituent

The fluorine atom at the 4-position is anticipated to have a profound impact on the molecule's properties:

  • Electronic Effects: The strong electron-withdrawing nature of fluorine will influence the electron density of the benzisoxazole ring system, potentially affecting its interaction with biological targets.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the compound's half-life.

  • Binding Interactions: Fluorine can act as a hydrogen bond acceptor and participate in favorable electrostatic interactions with electron-deficient regions of a protein's binding pocket.

Exploring Substitutions at the 3-Amino Position

The 3-amino group is the primary vector for exploring the SAR. A library of derivatives should be synthesized to probe the effects of various substituents on biological activity.

Table 1: Proposed Modifications at the 3-Amino Position and Their Rationale

Modification TypeRationalePotential Impact on Activity
Acylation (Amides) Introduce hydrogen bond donors and acceptors; explore steric and electronic effects of various acyl groups (aliphatic, aromatic, heteroaromatic).Modulation of binding affinity and selectivity. Aromatic and heterocyclic moieties have been shown to be important for antiproliferative activity in related scaffolds.[4]
Sulfonylation (Sulfonamides) Introduce a tetrahedral geometry and strong hydrogen bond acceptors.Can significantly alter binding modes and improve physicochemical properties.
Alkylation (Secondary/Tertiary Amines) Modulate basicity (pKa) and lipophilicity.Fine-tuning of pharmacokinetic properties and potential for salt formation to improve solubility.
Urea/Thiourea Formation Introduce rigid linkers with strong hydrogen bonding capabilities.Can lock the molecule into a specific conformation required for optimal binding.
Bioisosteric Replacements of the 3-Amino Group

Bioisosterism is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties.[5][6] Replacing the 3-amino group with other functional groups of similar size and electronic properties can lead to novel and improved drug candidates.

Table 2: Potential Bioisosteric Replacements for the 3-Amino Group

BioisostereRationale
Hydroxyl Group Can act as a hydrogen bond donor and acceptor.
Thiol Group Introduces a different electronic and steric profile.
Small Heterocycles (e.g., oxazole, triazole) Can mimic the hydrogen bonding and conformational properties of the amino group while offering improved metabolic stability.

Proposed Biological Evaluation Workflow

A systematic approach to biological evaluation is essential to derive meaningful SAR data.

G Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Secondary Assays Secondary Assays Hit Identification->Secondary Assays Lead Optimization Lead Optimization Secondary Assays->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies

Caption: High-level workflow for biological evaluation.

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

Based on the known anticancer activity of related benzisoxazoles, an initial screen for antiproliferative activity is a logical starting point.

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) are cultured in appropriate media.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the synthesized this compound derivatives.

  • MTT Incubation: After a set incubation period (e.g., 48-72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and IC50 values (the concentration of compound that inhibits cell growth by 50%) are determined.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR studies on this specific molecule are not yet widely published, the principles of medicinal chemistry and the data from related benzisoxazole analogs provide a strong foundation for a rational drug design campaign. The strategic introduction of the 4-fluoro substituent is expected to confer advantageous pharmacokinetic properties, while the versatile 3-amino group provides a rich opportunity for chemical exploration.

Future work should focus on the synthesis of a diverse library of derivatives with systematic modifications at the 3-amino position. A comprehensive biological evaluation of these compounds against a panel of relevant targets will be crucial for elucidating the SAR and identifying lead candidates for further development. Computational modeling, including docking studies and quantitative structure-activity relationship (QSAR) analysis, can also be employed to rationalize the experimental findings and guide the design of next-generation compounds with enhanced potency and selectivity.

References

The Emergence of Novel Benzoxazolamines: A Technical Guide to Their Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of a specific and compelling subclass: novel benzoxazolamines. We will traverse the discovery of potent leukotriene biosynthesis inhibitors, detail the synthetic methodologies for their creation, and elucidate their mechanism of action within the arachidonic acid cascade. This document is designed to serve as a comprehensive resource, offering both foundational knowledge and practical insights for researchers engaged in the discovery and development of new therapeutics.

Introduction: The Benzoxazole Core in Drug Discovery

Benzoxazole, an aromatic organic compound with the molecular formula C₇H₅NO, consists of a benzene ring fused to an oxazole ring.[1][2] This structural arrangement confers a unique combination of planarity, rigidity, and the capacity for diverse molecular interactions, making it an attractive scaffold for the design of therapeutic agents.[3] The benzoxazole nucleus is found in numerous natural products and synthetic compounds that exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The versatility of the benzoxazole core allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity.[2]

Discovery of a Novel Class of Leukotriene Biosynthesis Inhibitors

A significant breakthrough in the exploration of benzoxazolamines came with the discovery of a series of compounds that potently inhibit leukotriene (LT) biosynthesis.[5] Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid, and they play a crucial role in the pathophysiology of various inflammatory diseases, including asthma.[5]

The initial lead compound, (S)-N-(benzothiazol-2-yl)phenylalanine ethyl ester, was identified through a screening program for inhibitors of Ca-ionophore-A23187-induced LTB₄ release in human polymorphonuclear leukocytes, demonstrating an IC₅₀ of 0.23 μM. This discovery prompted a systematic structure-activity relationship (SAR) study to optimize the potency of this new class of inhibitors.

Structure-Activity Relationship (SAR) and Lead Optimization

Through meticulous structural modifications, key determinants for enhanced potency were identified. It was found that the introduction of hydrophobic substituents at the 5-position of the benzoxazole ring and the replacement of the phenyl ring of the phenylalanine moiety with a cyclohexyl group significantly increased inhibitory activity. This lead optimization effort culminated in the discovery of (S)-N-[2-cyclohexyl-1-(2-pyridinyl)ethyl]-5-methyl-2-benzoxazolamine, which exhibited a remarkable IC₅₀ of 0.001 μM.[5]

CompoundRXYIC₅₀ (µM)
5a (Initial Lead) HSPhenyl0.23
43a CH₃OPhenyl0.003
43b (Optimized Lead) CH₃OCyclohexyl0.001
43c ClOCyclohexyl0.002
43d OCH₃OCyclohexyl0.004

Table 1: Structure-Activity Relationship of Benzoxazolamine Analogs as Inhibitors of LTB₄ Release.

Synthesis of Novel Benzoxazolamines

The synthesis of N-substituted 2-aminobenzoxazoles is a critical aspect of their development. Several synthetic strategies have been reported, with the most common approaches involving the cyclization of 2-aminophenols with a cyanating agent, followed by N-alkylation or N-acylation.[6]

General Synthetic Workflow

The synthesis of the benzoxazolamine core typically begins with a substituted 2-aminophenol, which undergoes cyclization to form the 2-aminobenzoxazole intermediate. This intermediate can then be reacted with a suitable electrophile to introduce the desired N-substituent.

G cluster_0 Core Synthesis cluster_1 N-Substitution 2-Aminophenol 2-Aminophenol 2-Aminobenzoxazole 2-Aminobenzoxazole 2-Aminophenol->2-Aminobenzoxazole Cyclization (e.g., BrCN) N-Substituted Benzoxazolamine N-Substituted Benzoxazolamine 2-Aminobenzoxazole->N-Substituted Benzoxazolamine Alkylation/Acylation (e.g., R-X, base)

General synthetic workflow for N-substituted benzoxazolamines.
Experimental Protocol: Synthesis of (S)-N-[2-cyclohexyl-1-(2-pyridinyl)ethyl]-5-methyl-2-benzoxazolamine

This protocol outlines a plausible multi-step synthesis for the highly potent benzoxazolamine analog, based on established synthetic methodologies.[7]

Step 1: Synthesis of 5-methyl-2-aminobenzoxazole

  • To a stirred solution of 2-amino-4-methylphenol (1.0 eq) in a suitable solvent such as methanol, add cyanogen bromide (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-methyl-2-aminobenzoxazole.

Step 2: Synthesis of (S)-2-cyclohexyl-1-(2-pyridinyl)ethanamine

This chiral amine can be synthesized via asymmetric methods, for example, through the asymmetric reduction of a corresponding imine or the use of a chiral auxiliary.[7]

Step 3: N-Alkylation to yield (S)-N-[2-cyclohexyl-1-(2-pyridinyl)ethyl]-5-methyl-2-benzoxazolamine

  • To a solution of 5-methyl-2-aminobenzoxazole (1.0 eq) and (S)-2-cyclohexyl-1-(2-pyridinyl)ethanamine (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a non-nucleophilic base like triethylamine (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by column chromatography to yield (S)-N-[2-cyclohexyl-1-(2-pyridinyl)ethyl]-5-methyl-2-benzoxazolamine.

Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

The potent anti-inflammatory effects of this novel class of benzoxazolamines stem from their ability to inhibit the biosynthesis of leukotrienes.[5] Unlike many other anti-inflammatory agents that target the 5-lipoxygenase (5-LO) enzyme directly, these compounds act at the level of arachidonic acid release.[5]

Arachidonic acid, a polyunsaturated fatty acid, is a key precursor for the synthesis of a wide range of eicosanoids, including prostaglandins and leukotrienes. It is typically esterified in the sn-2 position of membrane phospholipids and is released by the action of phospholipase A₂ (PLA₂).

G Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA₂ Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX Leukotrienes Leukotrienes Arachidonic Acid->Leukotrienes 5-LO PLA2 PLA2 COX COX 5-LO 5-LO Benzoxazolamines Benzoxazolamines Benzoxazolamines->PLA2 Inhibition

Simplified Arachidonic Acid Cascade and the site of action of novel benzoxazolamines.

By inhibiting the release of arachidonic acid, benzoxazolamines effectively cut off the supply of the essential substrate for both the cyclooxygenase (COX) and 5-lipoxygenase (5-LO) pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes. This upstream point of intervention represents a novel and highly effective strategy for the modulation of inflammatory responses.

Recent Advances and Future Perspectives (2021-Present)

The benzoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Recent research has expanded the biological activity profile of benzoxazole derivatives beyond anti-inflammatory applications.[1][3] Studies published between 2021 and 2024 have highlighted the potential of novel benzoxazoles and related benzothiazoles as anticancer, and neuroprotective agents.[2][4][8] The development of new synthetic methodologies continues to provide access to a wider range of structurally diverse benzoxazolamines, paving the way for the exploration of new biological targets and therapeutic indications.[2] The inherent drug-like properties of the benzoxazole core, combined with the potential for multi-target activity, ensure that this scaffold will remain a high-priority area for drug discovery and development in the coming years.[3]

Conclusion

The discovery of novel benzoxazolamines as potent inhibitors of leukotriene biosynthesis represents a significant advancement in the field of anti-inflammatory drug discovery. The elucidation of their structure-activity relationships has provided a clear roadmap for the design of highly potent analogs. Furthermore, the understanding of their unique mechanism of action, targeting the release of arachidonic acid, offers a compelling rationale for their therapeutic potential. As synthetic methodologies become more sophisticated and our understanding of the biological roles of this scaffold deepens, we can anticipate the emergence of new and improved benzoxazolamine-based therapeutics for a range of human diseases.

References

Methodological & Application

Application Notes & Protocols: 4-Fluoro-1,2-benzoxazol-3-amine as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of molecular targets for bioactive small molecules is a pivotal step in drug discovery and chemical biology. Chemical probes are essential tools in this process, enabling the elucidation of mechanism of action and the validation of new therapeutic targets.[1][2] This guide provides a comprehensive overview of the principles and protocols for utilizing 4-Fluoro-1,2-benzoxazol-3-amine, a compound built upon the versatile and biologically significant benzoxazole scaffold, as a starting point for the development of a photoaffinity-based chemical probe for target identification.[3][4][5] We will detail the design considerations for converting this molecule into a trifunctional probe, provide step-by-step protocols for its application in living cells, and outline the subsequent proteomic analysis and target validation workflows.

Introduction: The Power of Chemical Probes in Target Discovery

Phenotypic screening campaigns often yield hit compounds with desirable biological effects, but their molecular targets remain unknown. Bridging this gap is a significant challenge in drug discovery. Chemical proteomics, utilizing bespoke chemical probes, offers a powerful solution to this problem.[6] A well-designed chemical probe is a small molecule that allows for the selective interrogation of a biological system. High-quality probes are characterized by their potency, selectivity, and evidence of direct target engagement in a cellular context.[7][8]

Among the various strategies, photoaffinity labeling (PAL) has emerged as a particularly effective technique.[9][10] PAL probes incorporate a photoreactive moiety that, upon activation with UV light, forms a highly reactive species that covalently crosslinks to the target protein in close proximity.[6][11] This covalent and irreversible binding enables the capture of even transient or low-affinity interactions, which might be missed by other methods.[9]

The benzoxazole core is a "privileged scaffold" in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[12][13] This makes this compound an excellent starting point for the development of a novel chemical probe to explore new biological targets.

Probe Design & Synthesis: From Scaffold to a Trifunctional Tool

To transform this compound into an effective chemical probe for target identification, we propose the incorporation of two additional key functionalities: a photoreactive group and a bioorthogonal handle. This results in a "trifunctional" probe architecture.[14]

  • Recognition Element: The this compound core serves as the primary recognition element, responsible for binding to the target protein.

  • Photoreactive Group: A diazirine moiety is an excellent choice for the photoreactive group. Diazirines are small, minimizing steric hindrance that could interfere with target binding, and upon photolysis, they generate a highly reactive carbene that can insert into a wide range of amino acid side chains.[15][16]

  • Bioorthogonal Handle: An alkyne group is incorporated as a bioorthogonal handle. This allows for the specific and efficient attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via "click chemistry," such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC).[17][18][19] This two-step "tag-then-capture" approach is advantageous as it allows the initial cell-based experiments to be performed with the smaller, more cell-permeable probe, with the bulkier reporter tag being added after cell lysis.[10]

Proposed Synthesis of F-BzA-Probe (1)

The synthesis of the proposed probe, which we will term F-BzA-Probe (1) , would start from the commercially available this compound. The primary amine of the starting material provides a convenient attachment point for a linker containing the diazirine and alkyne functionalities. A multi-step synthesis, based on established methodologies for diazirine probe synthesis, would be employed.[1][11]

Diagram: Proposed Structure of F-BzA-Probe (1)

Caption: Proposed trifunctional chemical probe F-BzA-Probe (1).

Experimental Protocols

Protocol 1: In-Cellulo Photoaffinity Labeling

This protocol describes the treatment of live cells with F-BzA-Probe (1) to covalently label its protein targets.

Materials:

  • F-BzA-Probe (1) (dissolved in DMSO)

  • Negative control probe (structurally similar to F-BzA-Probe (1) but lacking the diazirine)

  • Competition control: Parent compound (this compound)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • UV irradiation source (e.g., 365 nm UV lamp)

  • Cell scrapers

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Procedure:

  • Cell Culture: Plate cells of interest (e.g., a cancer cell line relevant to the expected activity of benzoxazoles) and grow to 70-80% confluency.

  • Probe Incubation:

    • For the experimental group, treat cells with the desired concentration of F-BzA-Probe (1) (e.g., 1-10 µM) in serum-free medium for 1-4 hours.

    • For the negative control, treat cells with the inactive probe at the same concentration.

    • For the competition control, pre-incubate cells with a 100-fold excess of the parent compound for 1 hour before adding F-BzA-Probe (1). This is crucial to demonstrate that the probe binds to specific sites.

  • Washing: Gently wash the cells three times with ice-cold PBS to remove unbound probe.

  • UV Irradiation: Place the culture plates on ice and irradiate with UV light (e.g., 365 nm) for 10-30 minutes. The optimal time and wavelength should be determined empirically.[11]

  • Cell Lysis: After irradiation, immediately lyse the cells by adding ice-cold lysis buffer.

  • Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay). The lysate is now ready for click chemistry.

Diagram: Photoaffinity Labeling Workflow

PAL_Workflow A Incubate cells with F-BzA-Probe (1) B Wash to remove unbound probe A->B C UV Irradiation (365 nm) B->C D Cell Lysis & Proteome Extraction C->D E Covalent Probe-Target Adducts in Lysate D->E

Caption: In-cellulo photoaffinity labeling workflow.

Protocol 2: Click Chemistry and Target Enrichment

This protocol describes the attachment of a biotin tag to the probe-labeled proteins and their subsequent enrichment.

Materials:

  • Cell lysate containing labeled proteins (from Protocol 1)

  • Azide-PEG3-Biotin

  • Click chemistry catalyst solution (e.g., copper(II) sulfate, TBTA ligand, and a reducing agent like sodium ascorbate for CuAAC)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Click Reaction:

    • To the clarified cell lysate (e.g., 1 mg of total protein), add Azide-PEG3-Biotin (final concentration ~100 µM).

    • Add the click chemistry catalyst solution.

    • Incubate at room temperature for 1-2 hours with gentle rotation.

  • Protein Precipitation: Precipitate the proteins (e.g., using acetone or methanol) to remove excess reagents. Resuspend the protein pellet in a buffer containing SDS.

  • Enrichment:

    • Add streptavidin-agarose beads to the resuspended protein solution.

    • Incubate for 2-4 hours at 4°C with rotation to allow the biotinylated proteins to bind to the beads.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Perform a series of stringent washes to remove non-specifically bound proteins. This is a critical step for reducing background.[20] A typical wash series might include:

      • Wash 1: 1% SDS in PBS

      • Wash 2: 8 M urea in PBS

      • Wash 3: PBS

  • Elution: Elute the enriched proteins from the beads by boiling in SDS-PAGE sample buffer.

Proteomic Analysis and Data Interpretation

The eluted proteins are resolved by SDS-PAGE, and the gel is subjected to in-gel trypsin digestion. The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis Workflow:

  • Database Searching: The raw MS data is searched against a protein database (e.g., UniProt) using a search algorithm like Sequest or Mascot.

  • Protein Identification: Proteins identified in the F-BzA-Probe (1) sample are compared to those in the control samples (negative probe and competition).

  • Hit Prioritization: True targets should be significantly enriched in the experimental sample compared to the controls. Quantitative proteomics techniques, such as label-free quantification (LFQ) or tandem mass tagging (TMT), can be employed for more accurate comparison.[21][22]

Table 1: Example Proteomics Hit List

Protein IDGene NameFold Enrichment (Probe vs. Negative Control)Fold Enrichment (Probe vs. Competition)Biological Function
P01234TGT125.418.2Kinase Signaling
Q56789TGT218.915.5Transcriptional Regulation
P98765TGT315.211.8Metabolic Enzyme
A1B2C3NSB11.21.5Non-specific binder
D4E5F6NSB21.51.1Non-specific binder

This table represents hypothetical data for illustrative purposes.

Diagram: Target Identification and Validation Funnel

Validation_Funnel A Proteomics Hit List B Bioinformatic Analysis (Pathway, GO Term Enrichment) A->B C Orthogonal Validation B->C D Cellular Target Engagement Assays (e.g., CETSA, Western Blot) C->D Direct Binding E Functional Assays (e.g., siRNA knockdown, enzymatic assays) C->E Phenotypic Correlation F Validated Target D->F E->F

Caption: Workflow for hit validation.

Target Validation: From Hits to Confirmed Targets

The list of potential targets from the proteomics experiment must be validated through orthogonal methods to confirm a direct and functionally relevant interaction.[8][23]

Recommended Validation Steps:

  • Western Blotting: Confirm the enrichment of top candidate proteins by performing a western blot on the eluates from the streptavidin pulldown.

  • Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of a protein in the presence of a ligand. Direct binding of the parent compound (this compound) should increase the thermal stability of the target protein.

  • siRNA/CRISPR Knockdown: Knocking down the expression of the putative target gene should abolish or reduce the phenotypic effect of the parent compound.

  • Recombinant Protein Expression: Express and purify the candidate target protein and confirm direct binding in vitro using methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Conclusion

The journey from a bioactive scaffold like this compound to a validated biological target is a multi-step process that relies on the convergence of synthetic chemistry, cell biology, and proteomics. The photoaffinity labeling strategy outlined in these notes provides a robust framework for identifying the molecular targets of novel compounds. By carefully designing and applying a trifunctional probe, researchers can illuminate the mechanism of action of promising small molecules, thereby accelerating the pace of drug discovery and the functional annotation of the proteome.[7][24]

References

Methods for preparing 4-Fluoro-1,2-benzoxazol-3-amine for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Preparation of 4-Fluoro-1,2-benzoxazol-3-amine for High-Fidelity Biological Assays

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry, recognized for its role as a key intermediate in the synthesis of pharmacologically active agents, including antipsychotic drugs.[1] The integrity of biological data derived from this compound is critically dependent on its purity, characterization, and appropriate formulation. This guide provides a comprehensive framework for the synthesis, purification, and analytical validation of this compound, culminating in robust protocols for the preparation of assay-ready solutions. The methodologies described herein are designed to ensure maximal reproducibility and reliability in downstream biological screening applications.

Introduction: The Benzoxazole Scaffold in Drug Discovery

The 1,2-benzoxazole motif is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents. Its unique electronic and structural properties contribute to favorable interactions with a range of biological targets. Notably, derivatives of the related 6-fluoro-1,2-benzisoxazole are central to the mechanism of action of drugs like risperidone, an antipsychotic agent.[2] The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and pharmacokinetic profiles.

Synthesis and Purification: Establishing a High-Purity Starting Point

A reliable synthesis and rigorous purification are the bedrock of any successful screening campaign. While multiple synthetic routes may exist, a common approach involves the cyclization of a suitably substituted precursor. The following protocol describes a representative synthetic strategy and a robust purification workflow.

Representative Synthesis Pathway

The synthesis of fluorinated benzisoxazole amines often proceeds via the base-mediated cyclization of a difluoro-benzoyl precursor oxime. This transformation is efficient and leverages commercially available starting materials.

dot

Caption: General synthesis and purification workflow.

Detailed Purification Protocol: Silica Gel Column Chromatography

Rationale: Column chromatography is the gold standard for removing unreacted starting materials, reaction byproducts, and baseline impurities. The choice of a moderately polar solvent system (Ethyl Acetate/Hexane) provides effective separation for the target compound on a silica gel stationary phase.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: n-Hexane, Ethyl Acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column, collection tubes, rotary evaporator

Procedure:

  • Solvent System Selection: Develop a solvent system using TLC. A good system will show the target compound with an Rf value of ~0.3. A typical starting point is 30% Ethyl Acetate in Hexane.

  • Column Packing: Prepare a slurry of silica gel in 100% Hexane and carefully pack the column, avoiding air bubbles. Equilibrate the packed column with 2-3 column volumes of the initial mobile phase (e.g., 10% Ethyl Acetate in Hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase (10% Ethyl Acetate/Hexane). Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum for several hours to remove residual solvent. The purified product should be a solid.

Quality Control and Characterization

Before use in any biological assay, the identity, purity, and integrity of the compound must be unequivocally confirmed.

Analytical Methods & Expected Data

The following table summarizes the key analytical techniques and the expected results for confirming the structure and purity of this compound.

Analytical Method Purpose Sample Preparation Expected Results / Key Parameters
¹H NMR Structural ConfirmationDissolve ~5 mg in 0.7 mL of DMSO-d₆.Aromatic protons (~7.0-8.0 ppm) showing characteristic splitting due to fluorine coupling. Amine protons (-NH₂) will appear as a broad singlet.
LC-MS Purity & Mass Confirmation1 mg/mL solution in Methanol or Acetonitrile.Purity >95% (by HPLC peak area at a suitable wavelength, e.g., 254 nm). Mass spectrum should show the [M+H]⁺ ion at m/z 153.05.[4]
FTIR Functional Group IDPrepare a KBr pellet or use an ATR accessory.Characteristic peaks for N-H stretch (amine, ~3300-3500 cm⁻¹), C=N stretch (~1640 cm⁻¹), and C-F stretch (~1200-1300 cm⁻¹).
Step-by-Step Protocol: Purity Assessment by HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is essential for quantifying the purity of the compound, separating it from any closely related impurities not removed by column chromatography.[5]

Instrumentation:

  • HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock of the purified compound in HPLC-grade acetonitrile.

  • Mobile Phase: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • HPLC Method:

    • Flow Rate: 1.0 mL/min.[5]

    • Detector Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Data Analysis: Integrate the peak area of the chromatogram. Purity is calculated as (Peak Area of Compound) / (Total Peak Area) x 100%. A purity of ≥95% is recommended for most screening applications.

Preparation of Assay-Ready Stock Solutions

Proper preparation of stock solutions is critical for accurate and consistent dosing in biological assays.

dot

Caption: Workflow from validated compound to assay plate.

Protocol: Solubility Assessment

Rationale: Before preparing a high-concentration stock, it is crucial to confirm the compound's solubility in the chosen solvent to avoid precipitation. Dimethyl sulfoxide (DMSO) is the most common solvent for primary screening.

Procedure:

  • Weigh approximately 1-2 mg of the compound into a small glass vial.

  • Add a calculated volume of DMSO to target a high concentration (e.g., 50 mM).

  • Vortex the vial vigorously for 1-2 minutes.

  • If the solid does not dissolve, gently warm the vial (to ~30-40°C) and/or place it in an ultrasonic bath for 5-10 minutes.

  • Visually inspect for any remaining particulate matter against a dark background. If fully dissolved, this concentration is achievable.

Protocol: Preparation of a 10 mM DMSO Stock Solution

Materials:

  • QC-verified this compound (Molecular Weight: 152.13 g/mol )[6]

  • Anhydrous, cell-culture grade DMSO

  • Calibrated analytical balance

  • Volumetric flask (e.g., 1 mL or 5 mL) or precision micropipettes

  • Vortex mixer and sonicator

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you need:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 152.13 g/mol x 1000 = 1.52 mg

  • Weighing: Accurately weigh 1.52 mg of the compound and transfer it to a 1 mL volumetric flask.

  • Dissolution: Add approximately 0.7 mL of DMSO to the flask. Cap and vortex until the solid is fully dissolved. Use sonication if necessary.

  • Final Volume: Once dissolved, carefully add DMSO to the 1 mL mark. Invert the flask several times to ensure homogeneity.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in properly labeled cryovials. Store at -20°C for short-term use or -80°C for long-term archival storage. This prevents degradation from repeated freeze-thaw cycles. The solid compound should be stored at 2-8°C under desiccation.[1]

Safety and Handling

While specific toxicity data for this compound is not widely available, it is prudent to handle it with care, as with any novel chemical entity.

  • Hazard Classification: Similar compounds are classified as Acute Oral Toxicity Category 4.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the solid powder in a chemical fume hood or a ventilated balance enclosure to avoid inhalation.

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

References

Safe laboratory handling and storage of 4-Fluoro-1,2-benzoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Laboratory Handling and Storage of 4-Fluoro-1,2-benzoxazol-3-amine

Abstract

This document provides a comprehensive guide for the safe handling, storage, and disposal of this compound (CAS No. 904815-05-0), a heterocyclic amine of significant interest in medicinal chemistry and drug development.[1][2] Given the general toxicological concerns associated with primary aromatic amines and heterocyclic compounds, this guide emphasizes a safety-first approach grounded in established laboratory best practices.[3][4] Protocols herein are designed for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment.

Introduction: The Benzoxazole Scaffold in Research

The benzoxazole nucleus is a privileged heterocyclic scaffold due to its presence in numerous pharmacologically active compounds.[5][6] Derivatives of this structure are explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and antipsychotic agents.[1][5] this compound, as a functionalized intermediate, serves as a critical building block in the synthesis of novel chemical entities. Its structure combines a benzoxazole core, a primary aromatic amine, and a fluorine substituent. Each of these features contributes to its potential reactivity and biological activity, but also necessitates specific safety considerations. While detailed toxicological data for this specific compound are not extensively published, a conservative approach based on the known hazards of structurally related compounds, such as other aminobenzoxazoles and primary aromatic amines, is essential.[3][7]

Compound Identification and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are the foundation of safe laboratory practice.

PropertyValueSource
IUPAC Name This compoundPubChem[8]
CAS Number 904815-05-0ChemicalBook[9]
Molecular Formula C₇H₅FN₂OPubChem[8]
Molecular Weight 152.13 g/mol CymitQuimica[10]
Appearance Solid (Crystalline powder expected)General[7]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.General
Stability Stable under recommended storage conditions. May be light-sensitive.[11]Fluorochem[12]

Hazard Identification and Risk Assessment

Based on data from analogous compounds, this compound should be treated as a hazardous substance. The primary risks are associated with its classification as a heterocyclic aromatic amine.[3][4]

GHS Hazard Classification (Anticipated):

  • Acute Toxicity, Oral: Category 4

  • Skin Corrosion/Irritation: Category 2[13][14]

  • Serious Eye Damage/Eye Irritation: Category 2[13][14]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[11][13]

Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[13]

  • H319: Causes serious eye irritation.[13]

  • H335: May cause respiratory irritation.[11][13]

Causality Behind Hazards:

  • Aromatic Amines: This class of compounds is known for potential toxicity, including carcinogenicity and mutagenicity, and can be readily absorbed through the skin.[3][7]

  • Fluorine Substituent: The presence of fluorine can alter the metabolic profile and reactivity of the molecule. While enhancing certain pharmacological properties, it also necessitates caution, as decomposition can release toxic fumes like hydrogen fluoride under high heat.[15]

  • Solid Form: As a powder, the primary exposure risk during handling is inhalation of dust particles and contamination of surfaces, skin, and eyes.[7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is mandatory.

  • Primary Engineering Control: All handling of this compound powder must be performed inside a certified chemical fume hood to prevent inhalation of dust.[13][16] The fume hood provides a contained workspace and protects the user from respiratory exposure.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required at all times.[14] A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.

    • Hand Protection: Wear chemically resistant nitrile or neoprene gloves.[7] Double-gloving is recommended when handling the solid. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[12][13]

    • Skin and Body Protection: A lab coat is mandatory.[7] For larger scale operations, a chemically resistant apron and disposable sleeves are recommended. Ensure clothing fully covers exposed skin.

    • Respiratory Protection: For situations where a fume hood is not feasible or during a large spill clean-up, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., ABEK-P2) is required.[11][13]

Protocols for Safe Handling and Use

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure.

Protocol 5.1: Weighing and Preparing Solutions
  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the work area is clean. Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, etc.) within the hood.

  • Don PPE: Wear all required PPE as detailed in Section 4.

  • Weighing:

    • Place an analytical balance inside the fume hood if possible. If not, use a "weighing enclosure" or perform the task with extreme care to avoid generating dust.

    • Carefully open the container. Do not use a metal spatula if the compound is known to be sensitive. Use a plastic or ceramic spatula.

    • Gently scoop the required amount onto a weigh boat. Avoid any rapid movements that could aerosolize the powder.

    • Securely close the primary container immediately after dispensing.

  • Dissolution:

    • Place the weigh boat containing the compound into the destination flask or beaker.

    • Using a pipette or wash bottle, carefully add the desired solvent to wash the compound into the vessel. This prevents the need to scrape the powder, which can create static and cause loss of material.

    • Cap the flask/beaker and dissolve the compound using a magnetic stirrer or gentle swirling.

  • Cleanup:

    • Wipe down the spatula, balance, and any contaminated surfaces within the fume hood with a solvent-dampened cloth.

    • Dispose of the weigh boat and cleaning materials as hazardous waste (see Section 7).

    • Remove gloves and wash hands thoroughly.

Proper Storage and Segregation

Incorrect storage is a common source of laboratory accidents.

  • Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[12][17] A refrigerator (approx. 4°C) is suitable for long-term storage to ensure stability.[17]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and sources of ignition.[7][12][17] Chemical segregation is critical. Do not store with incompatible materials.

  • Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and appropriate hazard pictograms.

Spill and Emergency Procedures

Preparedness is key to managing accidental releases effectively.

Small Spill (Solid Powder)
  • Evacuate and Alert: Alert personnel in the immediate area.

  • Contain: If safe to do so, prevent the powder from spreading. Do not use a dry brush or create dust clouds.

  • Clean-up: Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Carefully scoop the mixture into a labeled, sealable container for hazardous waste.

  • Decontaminate: Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous chemical waste.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14][17] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[7] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[17] Seek immediate medical attention.

Workflow for Chemical Spill Response

SpillResponse cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Protocol cluster_major_spill Major Spill Protocol spill Spill Occurs assess Assess Spill Size & Risk Is it a minor spill? Can you handle it alone? spill->assess alert Alert Immediate Area assess->alert Yes (Minor) evacuate EVACUATE AREA assess->evacuate No (Major) don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) alert->don_ppe contain Cover with Absorbent (e.g., Vermiculite) don_ppe->contain cleanup Scoop into Waste Container contain->cleanup decon Decontaminate Area cleanup->decon alarm Activate Fire Alarm / Call Emergency Response evacuate->alarm isolate Isolate the Area Close doors alarm->isolate report Report to EH&S isolate->report

Caption: Workflow for responding to a chemical spill.

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Solid Waste: Contaminated items (gloves, weigh boats, paper towels) and excess solid compound must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions of the compound and solvents used for cleaning must be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated waste, as appropriate.

  • Disposal Method: Do not dispose of down the drain.[13] All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[11]

References

Application Note: A Practical Guide to Determining the Solubility of 4-Fluoro-1,2-benzoxazol-3-amine for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on determining the solubility of 4-Fluoro-1,2-benzoxazol-3-amine (CAS No: 904815-05-0). Given the foundational role of solubility in predicting a compound's behavior in both in vitro assays and in vivo models, establishing reliable solubility data is a critical step in the preclinical development pipeline. This document details step-by-step protocols for accurately measuring the equilibrium solubility of this compound in dimethyl sulfoxide (DMSO), the standard for stock solution preparation, and in physiologically relevant aqueous buffers that simulate conditions in the gastrointestinal tract. The methodologies are designed to be robust and self-validating, emphasizing the scientific rationale behind key experimental steps to ensure data integrity and reproducibility.

Introduction: The Critical Role of Solubility in Drug Discovery

This compound is a member of the benzisoxazole class of compounds, a scaffold present in numerous pharmacologically active agents.[1] As with any compound of interest in drug discovery, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is arguably one of the most critical parameters. It directly influences a compound's suitability for high-throughput screening (HTS), the reliability of in vitro biological assay data, and its potential for oral bioavailability.[2][3]

Poorly soluble compounds can lead to underestimated potency in biological screens, present significant challenges for formulation, and often exhibit poor absorption.[3] Therefore, early and accurate characterization of solubility in both a universal organic solvent like DMSO and in aqueous media across a range of pH values is an indispensable part of the drug development process.[4][5]

This guide provides experimentally grounded protocols to determine the solubility of this compound, enabling researchers to generate the high-quality data needed for informed decision-making in their projects.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 904815-05-0 [6]
Molecular Formula C₇H₅FN₂O [7]
Molecular Weight 152.13 g/mol [6]

| Structure | this compound | N/A |

The structure, featuring a basic amine group, suggests that the aqueous solubility of this compound will be highly dependent on pH.

Part I: Thermodynamic Solubility in Dimethyl Sulfoxide (DMSO)

Rationale for DMSO Solubility Testing

DMSO is a polar aprotic solvent with an exceptional capacity to dissolve a vast range of chemical entities, making it the industry standard for preparing concentrated stock solutions for compound libraries.[8][9] Determining the maximum solubility in DMSO is crucial for:

  • Assay Integrity: Ensuring the compound does not precipitate in the stock solution or upon dilution into assay media, which would lead to inaccurate concentration-response curves.

  • Screening Efficiency: Preparing high-concentration stocks (e.g., 10-100 mM) allows for minimal final DMSO concentration in biological assays, reducing solvent-induced artifacts.[5][10]

  • Compound Management: Establishing solubility limits prevents loss of material due to precipitation during storage or freeze-thaw cycles.[5]

The following protocol determines the thermodynamic or equilibrium solubility, which is the most accurate and reliable measure.

Experimental Protocol: Equilibrium Solubility in DMSO

This method relies on creating a supersaturated solution, allowing it to reach equilibrium, and then quantifying the amount of dissolved compound in the supernatant.

Materials:

  • This compound

  • Anhydrous DMSO (highly recommended to avoid water-related issues)[5]

  • Vortex mixer

  • Sonicator bath

  • Thermostatic shaker/incubator (set to 25 °C)

  • Microcentrifuge (capable of >10,000 x g)

  • Calibrated analytical balance and micropipettes

  • 2 mL microcentrifuge tubes

  • Appropriate analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Prepare a Supersaturated Slurry:

    • Accurately weigh approximately 5-10 mg of this compound into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 200 µL). This amount should be insufficient to fully dissolve the compound, creating a visible slurry.

    • Causality Check: Starting with a supersaturated solution ensures that the final state is one of true equilibrium between the dissolved and solid phases, which is the definition of solubility.[4]

  • Equilibration:

    • Tightly cap the tube and vortex vigorously for 2-3 minutes.

    • Place the tube in a sonicator bath for 10-15 minutes to break up any aggregates.

    • Incubate the tube in a thermostatic shaker at 25 °C for 24 hours. This allows the dissolution/precipitation process to reach a stable equilibrium.

    • Causality Check: A 24-hour incubation period is a standard timeframe to ensure that slow dissolution kinetics do not lead to an underestimation of the true thermodynamic solubility.

  • Phase Separation:

    • Centrifuge the slurry at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess, undissolved solid.[4]

    • Causality Check: Effective centrifugation is critical to ensure that the supernatant collected for analysis is free of any solid microparticles, which would artificially inflate the measured solubility.

  • Sample Analysis:

    • Carefully collect a known volume of the clear supernatant (e.g., 20-50 µL) without disturbing the pellet.

    • Perform a large, accurate serial dilution of the supernatant into a suitable solvent (e.g., methanol or acetonitrile) for which a calibration curve has been prepared.

    • Determine the concentration of the compound in the diluted sample using a validated analytical method like HPLC-UV.

  • Calculation:

    • Back-calculate the original concentration in the undissolved DMSO supernatant using the dilution factor. This value represents the equilibrium solubility.

    • Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x Dilution Factor

Data Visualization: DMSO Solubility Workflow

The following diagram outlines the key steps in the experimental workflow for determining DMSO solubility.

DMSO_Solubility_Workflow cluster_prep Preparation & Equilibration cluster_analysis Analysis Weigh 1. Weigh Compound Add_DMSO 2. Add Anhydrous DMSO (Create Slurry) Weigh->Add_DMSO Equilibrate 3. Vortex, Sonicate & Equilibrate (24h @ 25°C) Add_DMSO->Equilibrate Centrifuge 4. Centrifuge to Pellet Solid Equilibrate->Centrifuge Phase Separation Analyze 5. Dilute Supernatant & Analyze (HPLC) Centrifuge->Analyze Calculate 6. Calculate Solubility Analyze->Calculate

Caption: Workflow for determining equilibrium solubility in DMSO.

Part II: pH-Dependent Aqueous Solubility

Rationale for Aqueous Solubility Testing

Aqueous solubility, particularly its dependence on pH, is a far more relevant predictor of in vivo behavior for orally administered drugs than DMSO solubility. The pH of the human gastrointestinal (GI) tract varies significantly, from highly acidic in the stomach (pH 1-2.5) to near-neutral in the small intestine (pH 6.5-7.6).[11] The ionization state of a compound, and thus its solubility, will change as it passes through these environments.

For this compound, the basic amine group is expected to be protonated and highly soluble at low pH and deprotonated (neutral) and less soluble at higher pH values. Testing at standard buffer pH values (e.g., 1.2, 4.5, and 6.8) is recommended by regulatory bodies and provides critical data for biopharmaceutical classification (BCS).[12]

Conceptual Relationship: pH and Solubility

The diagram below illustrates the expected effect of pH on the solubility of a basic compound like this compound.

pH_Solubility_Concept cluster_low_ph Low pH Environment (e.g., Stomach) cluster_high_ph Higher pH Environment (e.g., Intestine) Compound This compound (Basic Compound: B) Protonated Protonated Form (BH+) Compound->Protonated H+ added Neutral Neutral Form (B) Compound->Neutral H+ removed High_Sol Higher Aqueous Solubility Protonated->High_Sol is dominant Low_Sol Lower Aqueous Solubility Neutral->Low_Sol is dominant

Caption: Expected influence of pH on the ionization and solubility of a basic compound.

Experimental Protocol: Shake-Flask Method in Aqueous Buffers

The shake-flask method is the gold standard for determining equilibrium aqueous solubility.[13]

Materials:

  • This compound

  • Reagents for buffer preparation (e.g., HCl, Sodium Acetate, Acetic Acid, Sodium Dihydrogen Phosphate, Sodium Hydroxide)[12]

  • Calibrated pH meter

  • Thermostatic shaking water bath (set to 37 ± 1 °C)

  • Glass vials (e.g., 10 mL)

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical instrument (HPLC-UV)

Procedure:

  • Buffer Preparation:

    • Prepare the following standard buffers. The pH should be adjusted at the experimental temperature of 37 °C.[12]

      • pH 1.2: 0.1 N HCl or Simulated Gastric Fluid (without enzymes).

      • pH 4.5: Acetate buffer.

      • pH 6.8: Phosphate buffer.

    • Causality Check: Using pharmacopoeial buffers ensures consistency and comparability of data across different labs and studies.[11][12] Temperature control is vital as both pH and solubility are temperature-dependent.

  • Sample Preparation:

    • Add an excess of the compound (enough to ensure a solid phase remains at equilibrium) to separate glass vials for each buffer condition.

    • Add a precise volume (e.g., 5 mL) of the corresponding buffer to each vial.

  • Equilibration:

    • Tightly seal the vials and place them in a shaking water bath at 37 ± 1 °C for at least 24-48 hours.

    • Causality Check: 37 °C is used to mimic physiological temperature. A longer incubation period (up to 72 hours) may be necessary for some compounds to reach true equilibrium in aqueous media.

  • Post-Equilibration Analysis:

    • After incubation, allow the vials to stand undisturbed at 37 °C for a short period to let the larger particles settle.

    • Visually inspect to confirm that excess solid is still present.

    • Measure the final pH of each slurry to ensure the buffer capacity was sufficient.[12]

  • Phase Separation:

    • Draw a sample from the upper portion of the liquid.

    • Immediately filter the sample using a 0.22 µm syringe filter to remove all undissolved solids. Discard the first portion of the filtrate to avoid errors from filter adsorption.

    • Causality Check: Filtration is a critical step. Using a chemically compatible filter with low drug-binding properties (like PVDF or hydrophilic PTFE) is essential to avoid underestimating the solubility.

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable mobile phase or solvent.

    • Analyze the diluted samples by a validated HPLC-UV method against a standard curve to determine the concentration. This value is the equilibrium solubility at that specific pH.

Data Presentation Templates

The following tables should be used to record and present the experimentally determined solubility data.

Table 2: DMSO Solubility Data

Parameter Result
Temperature (°C) 25
Equilibrium Time (h) 24
Solubility (mg/mL)
Solubility (mM)

| Observations | |

Table 3: Aqueous Solubility Data

Buffer System Target pH Final pH Temperature (°C) Solubility (µg/mL) Solubility (µM)
0.1 N HCl 1.2 37
Acetate Buffer 4.5 37

| Phosphate Buffer | 6.8 | | 37 | | |

Safety and Handling Precautions

  • This compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[14]

  • Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[15]

  • Avoid inhalation of dust and direct contact with skin and eyes.[14]

  • Researchers must consult the specific and up-to-date Safety Data Sheet (SDS) for this compound before commencing any work.

Conclusion

The protocols detailed in this application note provide a robust framework for determining the solubility of this compound in DMSO and physiologically relevant aqueous buffers. By following these methodologies and understanding the rationale behind them, researchers can generate accurate and reproducible data. This information is fundamental for the successful progression of this compound through the drug discovery pipeline, enabling reliable biological screening, informing formulation strategies, and providing key insights into its potential biopharmaceutical properties.

References

Application Notes and Protocols for the Exploration of 4-Fluoro-1,2-benzoxazol-3-amine in Advanced Optical Devices

Author: BenchChem Technical Support Team. Date: January 2026

Forward-Looking Statement

The following document outlines prospective applications and detailed experimental protocols for the utilization of 4-Fluoro-1,2-benzoxazol-3-amine in the burgeoning field of advanced optical devices. It is crucial to note that while the foundational principles are grounded in established research on analogous benzoxazole and fluorinated compounds, the direct application of this compound in these contexts represents a novel research trajectory. The protocols herein are presented as a robust starting point for researchers, scientists, and drug development professionals to explore and unlock the potential of this promising, yet under-investigated, molecule.

Introduction: The Promise of Fluorinated Benzoxazoles in Optical Technologies

Benzoxazole derivatives have emerged as a significant class of heterocyclic compounds in materials science, demonstrating considerable potential in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and liquid crystals. Their rigid, planar structure and extended π-conjugation often lead to desirable photophysical properties, including strong fluorescence and high charge carrier mobility.

The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their electronic and physical properties. Fluorination is known to enhance the electron-accepting ability of molecules, which can facilitate electron injection and transport in electronic devices. Furthermore, the high electronegativity of fluorine can lead to lower HOMO and LUMO energy levels, improving the stability and efficiency of organic electronic materials[1]. In the context of liquid crystals, fluorination has been shown to modulate dielectric anisotropy and birefringence, key parameters for display technologies[2][3][4].

This compound, a fluorinated derivative of the benzoxazole family, is primarily recognized as an intermediate in pharmaceutical synthesis[5]. However, its inherent structural features—a benzoxazole core for luminescence and a fluorine substituent for electronic modulation—suggest a compelling, yet unexplored, potential for application in advanced optical devices. This guide provides a comprehensive framework for the pioneering investigation of this molecule in OLEDs, fluorescent bio-imaging, and liquid crystal displays.

Potential Application I: Organic Light-Emitting Diodes (OLEDs)

The unique electronic properties anticipated for this compound make it a candidate for use as either an emissive layer (EML) material or a host material in OLEDs. The fluorine substitution could potentially lead to deep blue emission, a highly sought-after characteristic for display and lighting applications[6][7][8][9].

Rationale for Use in OLEDs
  • Electron-Accepting Nature: The benzoxazole moiety is inherently electron-deficient, and the addition of a fluorine atom further enhances this property. This could lead to improved electron injection and transport, contributing to a better charge balance within the OLED device and, consequently, higher efficiency.

  • Potential for Blue Emission: The compact, conjugated system of the benzoxazole core is conducive to high-energy emission. Fine-tuning through molecular design, potentially by derivatizing the amine group, could yield stable and efficient blue-emitting materials.

  • Enhanced Stability: The strong carbon-fluorine bond can impart greater thermal and photochemical stability to the molecule, a critical factor for the longevity of OLED devices.

Experimental Workflow for OLED Fabrication and Characterization

OLED_Workflow cluster_synthesis Material Synthesis & Purification cluster_fabrication Device Fabrication cluster_characterization Characterization s1 Synthesis of This compound Derivatives s2 Multi-step Purification (Column Chromatography, Sublimation) s1->s2 f1 Substrate Cleaning (ITO-coated glass) s2->f1 f2 Thin Film Deposition (Spin-coating or Thermal Evaporation) f1->f2 f3 Cathode Deposition f2->f3 f4 Encapsulation f3->f4 c1 Photophysical Analysis (UV-Vis, PL Spectroscopy) f4->c1 c2 Electroluminescence (EL) Spectra c1->c2 c3 Current-Voltage-Luminance (J-V-L) Characteristics c2->c3 c4 External Quantum Efficiency (EQE) c3->c4

Caption: Workflow for OLED fabrication and characterization.

Detailed Protocols

Protocol 2.3.1: Solution-Processed OLED Fabrication

This protocol is suitable for polymeric derivatives of this compound or when it is used as a dopant in a polymer host.

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes to enhance the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 4000 rpm for 60 seconds.

    • Anneal the substrate at 120°C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the this compound derivative (or a host material doped with the derivative) in a suitable organic solvent (e.g., chlorobenzene, toluene).

    • Spin-coat the EML solution onto the PEDOT:PSS layer. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).

    • Anneal the substrate according to the thermal properties of the material to remove residual solvent.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrate to a high-vacuum thermal evaporator (<10-6 Torr).

    • Deposit an electron transport layer (e.g., 1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene - TPBi) with a thickness of 20-40 nm.

    • Deposit a thin layer of Lithium Fluoride (LiF) (0.5-1 nm) as an electron injection layer.

    • Deposit a layer of Aluminum (Al) (100-150 nm) as the cathode.

  • Encapsulation:

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip in a nitrogen atmosphere to prevent degradation from moisture and oxygen.

Protocol 2.3.2: Characterization of OLED Devices

  • Photophysical Measurements:

    • Measure the UV-Vis absorption and photoluminescence (PL) spectra of thin films of the material to determine the absorption and emission characteristics.

    • Calculate the fluorescence quantum yield.

  • Electroluminescence (EL) Measurements:

    • Measure the EL spectra of the fabricated OLED at different driving voltages using a spectroradiometer.

    • Determine the Commission Internationale de l'Éclairage (CIE) coordinates.

  • Device Performance:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photodiode.

    • Calculate the external quantum efficiency (EQE), power efficiency, and current efficiency.

Potential Application II: Fluorescent Probes for Bio-imaging

The inherent fluorescence of the benzoxazole core, coupled with the potential for solvatochromism and targeted functionalization via the amine group, makes this compound a promising scaffold for the development of novel fluorescent probes for cellular imaging[10][11][12][13][14].

Rationale for Use as a Fluorescent Probe
  • Tunable Photophysical Properties: The amine group provides a convenient handle for chemical modification, allowing for the attachment of targeting moieties or environmentally sensitive groups. This can lead to the development of probes that respond to specific cellular environments (e.g., pH, polarity) or localize to particular organelles.

  • Potential for High Quantum Yield: Benzoxazole derivatives are known to exhibit high fluorescence quantum yields, which is essential for sensitive detection in biological systems.

  • Biocompatibility: Small organic molecules are often more readily taken up by cells and can be less disruptive than larger fluorescent proteins.

Experimental Workflow for Development and Application of Fluorescent Probes

Probe_Workflow cluster_synthesis Probe Synthesis & Characterization cluster_imaging Cellular Imaging cluster_validation Validation s1 Functionalization of This compound s2 Purification and Structural Confirmation (NMR, MS) s1->s2 s3 Photophysical Characterization (Absorption, Emission, Quantum Yield) s2->s3 i1 Cell Culture and Probe Incubation s3->i1 i2 Fluorescence Microscopy (Confocal, Wide-field) i1->i2 i3 Image Analysis and Colocalization Studies i2->i3 v1 Cytotoxicity Assays i3->v1 v2 Photostability Assessment v1->v2

Caption: Workflow for fluorescent probe development.

Detailed Protocols

Protocol 3.3.1: Synthesis of a Targeted Fluorescent Probe (Hypothetical Example)

This protocol describes a hypothetical synthesis to attach a mitochondrial targeting group (triphenylphosphonium) to the this compound core.

  • Synthesis of an Amide Linker:

    • React this compound with a bifunctional linker, such as 4-(bromomethyl)benzoyl chloride, in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane).

    • Purify the resulting amide by column chromatography.

  • Attachment of the Targeting Moiety:

    • React the bromomethyl-functionalized intermediate with triphenylphosphine in a suitable solvent (e.g., acetonitrile) under reflux to form the triphenylphosphonium salt.

    • Purify the final product by recrystallization.

Protocol 3.3.2: Live Cell Imaging

  • Cell Culture:

    • Culture a suitable cell line (e.g., HeLa, A549) on glass-bottom dishes or coverslips until they reach 60-70% confluency.

  • Probe Loading:

    • Prepare a stock solution of the fluorescent probe in DMSO.

    • Dilute the stock solution in cell culture medium to the desired final concentration (typically 1-10 µM).

    • Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C in a CO2 incubator.

  • Imaging:

    • Wash the cells twice with fresh, pre-warmed culture medium to remove excess probe.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe.

    • For colocalization studies, co-stain with a commercially available organelle-specific dye (e.g., MitoTracker Red).

Potential Application III: Liquid Crystals

The rigid, calamitic (rod-like) shape of the benzoxazole core, combined with the influence of the fluorine substituent on dielectric anisotropy, suggests that derivatives of this compound could be valuable components in liquid crystal mixtures for display applications[2][3][4][15][16].

Rationale for Use in Liquid Crystals
  • High Birefringence: The aromatic nature of the benzoxazole core can contribute to a high degree of optical anisotropy (birefringence), which is beneficial for phase modulation in liquid crystal devices.

  • Modulation of Dielectric Anisotropy: The polar fluorine atom can be strategically positioned to influence the molecular dipole moment and, consequently, the dielectric anisotropy of the liquid crystal. This is a critical parameter for controlling the switching behavior of the liquid crystal in an electric field.

  • Mesophase Stability: Appropriate molecular design can lead to the formation of stable nematic or smectic mesophases over a wide temperature range.

Experimental Workflow for Liquid Crystal Synthesis and Characterization

LC_Workflow cluster_synthesis LC Synthesis & Purification cluster_characterization Mesophase & Physical Properties cluster_electro_optical Electro-Optical Measurements s1 Design and Synthesis of Mesogenic Derivatives s2 Purification by Recrystallization s1->s2 c1 Polarized Optical Microscopy (POM) s2->c1 c2 Differential Scanning Calorimetry (DSC) c1->c2 c3 X-ray Diffraction (XRD) c2->c3 e1 Fabrication of LC Test Cells c3->e1 e2 Measurement of Dielectric Anisotropy e1->e2 e3 Measurement of Birefringence e2->e3 e4 Switching Times e3->e4

Caption: Workflow for liquid crystal synthesis and characterization.

Detailed Protocols

Protocol 4.3.1: Synthesis of a Liquid Crystalline Derivative (Hypothetical Example)

This protocol outlines a hypothetical synthesis of a liquid crystalline molecule incorporating the this compound core.

  • Esterification:

    • React this compound with a long-chain aliphatic acid chloride (e.g., 4-pentylbenzoyl chloride) in the presence of a base like pyridine to form an amide linkage.

    • Purify the product by column chromatography and subsequent recrystallization.

Protocol 4.3.2: Characterization of Liquid Crystalline Properties

  • Mesophase Identification:

    • Observe the sample under a polarized optical microscope (POM) while heating and cooling to identify the presence of liquid crystalline phases and their characteristic textures.

    • Determine the phase transition temperatures using differential scanning calorimetry (DSC).

  • Electro-Optical Measurements:

    • Fabricate a liquid crystal test cell by sandwiching the material between two ITO-coated glass slides with a defined cell gap.

    • Measure the dielectric anisotropy using an LCR meter.

    • Determine the birefringence by measuring the phase retardation of polarized light passing through the cell.

    • Measure the switching times (rise and fall times) by applying a square-wave voltage and monitoring the optical response with a photodiode.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Photophysical Properties of this compound Derivatives

CompoundSolventλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)
Derivative 1 Toluene
THF
Acetonitrile
Derivative 2 Toluene
THF
Acetonitrile

Table 2: OLED Device Performance Summary

Device ConfigurationEMLTurn-on Voltage (V)Max. Luminance (cd/m²)Max. EQE (%)CIE (x, y)
Device A Derivative 1
Device B Derivative 2

Table 3: Liquid Crystal Properties

CompoundPhase Transitions (°C)Dielectric Anisotropy (Δε)Birefringence (Δn)
LC Derivative 1 Cr → N → I
LC Derivative 2 Cr → SmA → N → I

References

Troubleshooting & Optimization

Optimizing reaction yield for 4-Fluoro-1,2-benzoxazol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-1,2-benzoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. As Senior Application Scientists, we aim to move beyond simple protocols to explain the causality behind experimental choices, ensuring both success and understanding in your work.

Core Synthesis Pathway: Cyclization of 2-Cyano-5-fluorophenol

The most common and reliable route to this compound involves the base-mediated cyclization of 2-cyano-5-fluorophenol with hydroxylamine. The reaction proceeds via a nucleophilic attack of hydroxylamine on the electron-deficient carbon of the nitrile group, followed by an intramolecular cyclization to form the stable benzoxazole ring system.

Reaction_Pathway start_material 2-Cyano-5-fluorophenol + NH2OH·HCl reagents Base (e.g., NaHCO3, Pyridine) Solvent (e.g., EtOH, DMF) Heat (Δ) start_material->reagents product This compound reagents->product caption General Synthesis Scheme

Caption: General Synthesis Scheme

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

A1: Low yield is a common issue stemming from several potential sources. A systematic approach is required to identify the root cause.

  • Causality: The reaction is a delicate balance between the nucleophilicity of the hydroxylamine, the reactivity of the nitrile, and the stability of all components under the reaction conditions. An imbalance can favor side reactions or leave the reaction incomplete.

  • Key Areas for Investigation:

    • Hydroxylamine Activity: Hydroxylamine hydrochloride (NH₂OH·HCl) is stable, but the free base (NH₂OH) required for the reaction can be unstable, especially at elevated temperatures.[1][2] Ensure the base is added to the hydroxylamine salt in situ or that the free base is freshly prepared and used immediately.

    • Base Stoichiometry and Strength: A base is required to neutralize the HCl from the hydroxylamine salt and to facilitate the cyclization.

      • Weak Bases (e.g., NaHCO₃, Na₂CO₃): Often preferred as they are less likely to promote hydrolysis of the starting nitrile or product. However, they may require higher temperatures or longer reaction times.

      • Stronger Bases (e.g., Et₃N, Pyridine): Can accelerate the reaction but increase the risk of side product formation.

      • Stoichiometry: At least two equivalents of base are theoretically needed: one to free the hydroxylamine and one to facilitate the final proton abstraction in the cyclization step. Empirically, using 2.5-3.0 equivalents is often optimal.

    • Reaction Temperature: While heat is required to drive the reaction, excessive temperatures (>100-110 °C) can lead to the decomposition of hydroxylamine and other reactants.[3] A temperature profile that starts low and gradually increases is often effective.

    • Purity of Starting Material: The purity of 2-cyano-5-fluorophenol is critical. Phenolic impurities can compete in side reactions, while non-phenolic impurities can hinder the reaction entirely.

Troubleshooting_Workflow start Low Yield Reported check_reagents 1. Verify Reagent Quality - Purity of 2-cyano-5-fluorophenol? - Freshness of NH2OH·HCl? start->check_reagents check_base 2. Assess Base Conditions - Correct Stoichiometry (2.5-3 eq)? - Appropriate Base Strength? check_reagents->check_base Reagents OK check_temp 3. Evaluate Thermal Profile - Temperature too high/low? - Reaction time sufficient? check_base->check_temp Base OK check_workup 4. Review Workup & Purification - Product lost during extraction? - Inefficient purification? check_temp->check_workup Temp OK solution Yield Optimized check_workup->solution Workup OK

Caption: Systematic Troubleshooting Workflow for Low Yield

Table 1: Recommended Starting Conditions for Optimization

Parameter Recommended Range Rationale
Molar Ratio (Phenol:NH₂OH·HCl:Base) 1 : 1.5 : 2.5 Ensures sufficient hydroxylamine and base to drive the reaction to completion.
Solvent Ethanol, Isopropanol, DMF Polar protic solvents often facilitate the reaction. DMF can be used for solubility issues.
Temperature 80 - 100 °C Balances reaction rate against potential degradation of hydroxylamine.[1]

| Reaction Time | 6 - 24 hours | Monitor by TLC/HPLC to determine the optimal endpoint and avoid side product formation. |

Q2: I'm observing a persistent impurity that is difficult to separate. What is its likely identity and how can it be minimized?

A2: The most common and troublesome impurity is often the uncyclized intermediate, an amidoxime. Its polarity is very similar to the final product, making chromatographic separation challenging.

  • Causality: The formation of the amidoxime (by addition of hydroxylamine to the nitrile) is faster than the subsequent intramolecular cyclization. If conditions are not optimal for the cyclization step (e.g., insufficient heat, improper pH), this intermediate can accumulate.

  • Mitigation Strategies:

    • Ensure Anhydrous Conditions (Initially): Water can hydrolyze the nitrile group of the starting material to an amide or carboxylic acid, especially under basic conditions at high temperatures.

    • Increase Reaction Time/Temperature: After the initial addition is complete (confirmable by TLC/HPLC), increasing the temperature toward the higher end of the optimal range (e.g., 95-100 °C) can help drive the final cyclization step to completion.

    • pH Adjustment During Workup: The basicity of the desired 3-amino group allows for selective extraction. During aqueous workup, carefully adjusting the pH of the aqueous layer can sometimes help separate the less basic amidoxime intermediate from the product.

Frequently Asked Questions (FAQs)

Q3: What is the detailed reaction mechanism?

A3: The mechanism proceeds in three key stages:

  • Free Hydroxylamine Formation: The base deprotonates hydroxylamine hydrochloride to generate the nucleophilic free base, NH₂OH.

  • Nucleophilic Addition: The nitrogen atom of hydroxylamine attacks the electrophilic carbon of the nitrile group. A proton transfer follows, resulting in the formation of an N-hydroxy-benzimidamide (amidoxime) intermediate.

  • Intramolecular Cyclization: The phenolic oxygen, activated by the base, performs an intramolecular nucleophilic attack on the imine carbon, displacing the hydroxyl group (as water after protonation) and forming the 1,2-benzoxazole ring.

Q4: What are the best practices for the purification and characterization of this compound?

A4: Proper purification and rigorous characterization are essential to confirm the identity and purity of the final product.

  • Purification:

    • Work-up: After the reaction is complete, the mixture is typically cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove inorganic salts and water-soluble impurities.

    • Recrystallization: This is the preferred method for purification if a suitable solvent system can be found. Mixtures of ethyl acetate/heptane or ethanol/water are common starting points.

    • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A gradient elution starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing polarity is recommended.

  • Characterization: Analytical methods should be used to confirm the structure and assess purity.[4]

Table 2: Expected Analytical Data for this compound

Analytical Method Expected Results
¹H NMR (400 MHz, DMSO-d₆) Aromatic protons will appear as complex multiplets between δ 7.0-8.0 ppm. The amine (-NH₂) protons will appear as a broad singlet, typically around δ 6.0-6.5 ppm, which will exchange with D₂O.
¹³C NMR (100 MHz, DMSO-d₆) Expect signals for 7 distinct carbons. The carbon attached to fluorine will show a large coupling constant (¹JCF). The C3 carbon of the benzoxazole ring will appear significantly downfield.
¹⁹F NMR (376 MHz, DMSO-d₆) A single resonance is expected, with its chemical shift influenced by the solvent and substitution pattern.
Mass Spec (ESI+) The [M+H]⁺ ion should be observed at m/z corresponding to the molecular formula C₇H₅FN₂O (Calculated: 153.04).

| HPLC | A C18 reverse-phase column with a mobile phase of acetonitrile/water (with 0.1% TFA or formic acid) is a good starting point for purity analysis. The retention time will depend on the exact conditions.[4] |

Q5: How should the key starting material, 2-cyano-5-fluorophenol, be prepared or sourced?

A5: 2-Cyano-5-fluorophenol is not always readily available and may need to be synthesized. A common laboratory-scale synthesis starts from 2-amino-4-fluorophenol. The synthesis involves a Sandmeyer reaction, where the amino group is converted to a diazonium salt and then displaced by a cyanide group, often using a copper(I) cyanide reagent. This multi-step process requires careful handling of diazonium salts and cyanide reagents.[5] When sourcing commercially, always request a certificate of analysis to ensure purity meets the requirements for your synthesis.

Detailed Experimental Protocol

Synthesis of this compound

This protocol is a representative method and should be adapted and optimized based on your specific laboratory conditions and analytical monitoring.

Materials:

  • 2-Cyano-5-fluorophenol (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

  • Ethanol (or Isopropanol)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-cyano-5-fluorophenol (1.0 eq), hydroxylamine hydrochloride (1.5 eq), sodium bicarbonate (2.5 eq), and ethanol (approx. 5-10 mL per gram of starting phenol).

  • Stir the suspension at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 12-18 hours.

  • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes) or HPLC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add deionized water to the residue and extract with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) or by silica gel chromatography.

References

Technical Support Center: Chromatographic Purification of 4-Fluoro-1,2-benzoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 4-Fluoro-1,2-benzoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and explanations provided herein are grounded in established chromatographic principles and field-proven expertise to ensure scientific integrity and successful purification outcomes.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Its purification can present unique challenges due to its chemical properties, including its aromatic nature, the presence of a basic amine group, and a fluorine substituent. This guide will address common issues encountered during its purification by chromatography, offering logical, step-by-step solutions to overcome these hurdles.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the purification of this compound.

Question 1: I am observing significant peak tailing for my compound during reverse-phase HPLC. What is the likely cause and how can I resolve it?

Answer:

Peak tailing for an amine-containing compound like this compound on a standard silica-based C18 or C8 column is a common issue. The primary cause is the interaction of the basic amine group with acidic silanol groups on the silica surface of the stationary phase. This leads to secondary interactions that slow down a portion of the analyte molecules, resulting in a tailed peak.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective way to mitigate this issue is to control the pH of your mobile phase. By increasing the pH to two units above the pKa of the amine, you can ensure it is in its neutral, free-base form, which minimizes interactions with the acidic silanols.[3] For many aromatic amines, a pH in the range of 8-10 is effective.

    • Protocol: Prepare your aqueous mobile phase with a buffer such as ammonium bicarbonate or use a volatile base like triethylamine (TEA) or ammonium hydroxide at a low concentration (e.g., 0.1%).[3]

  • Use of an End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. If you are not already using one, switching to a high-quality end-capped C18 or C8 column can significantly improve peak shape.

  • Alternative Stationary Phases: Consider using a stationary phase with a different chemistry. Phenyl-hexyl columns can offer alternative selectivity through pi-pi interactions with the aromatic ring of your compound, which can sometimes improve peak shape for aromatic analytes.[4] For compounds with polar functional groups, columns with polar-embedded groups can also be beneficial.[4]

Data Summary Table: Effect of Mobile Phase Modifier on Peak Asymmetry

Mobile Phase ModifierPeak Asymmetry FactorRationale
None (Neutral pH)> 2.0Strong interaction of protonated amine with silanols.
0.1% Trifluoroacetic Acid (TFA)1.5 - 2.0Suppresses silanol ionization but amine is fully protonated.
0.1% Triethylamine (TEA), pH ~91.0 - 1.2Amine is in free-base form, minimizing silanol interactions.[3]
Question 2: I am struggling to achieve baseline separation between my target compound and a closely related impurity. How can I improve the resolution?

Answer:

Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic system. For closely eluting impurities, focusing on selectivity is often the most fruitful approach.

Troubleshooting Steps:

  • Optimize the Organic Modifier: If you are using a gradient of acetonitrile and water, try switching to methanol. Methanol has different solvent properties and can alter the selectivity of the separation, potentially resolving your compounds.

  • Change the Stationary Phase: As mentioned previously, different stationary phases offer different selectivities. If a C18 column is not providing the desired resolution, a phenyl-hexyl or a polar-embedded phase might provide the necessary difference in interactions to separate the compounds.[4][5]

  • Adjust the Mobile Phase pH: A slight adjustment in the mobile phase pH can alter the ionization state of your compound and the impurity, which can lead to significant changes in retention and selectivity.

  • Temperature Optimization: Lowering the column temperature can sometimes improve resolution, although it will also increase backpressure and run times. Conversely, increasing the temperature can decrease viscosity and improve efficiency.

Workflow for Improving Resolution:

G cluster_0 Analyte Properties cluster_1 Chromatographic Mode Selection cluster_2 Key Optimization Parameters Analyte This compound - Aromatic - Basic (Amine) - Polar (Fluoro group) RP_HPLC Reverse-Phase HPLC (High Resolution, Analytical) Analyte->RP_HPLC Purity Analysis NP_Flash Normal-Phase Flash (High Capacity, Preparative) Analyte->NP_Flash Bulk Purification Chiral_HPLC Chiral HPLC (Enantioseparation) Analyte->Chiral_HPLC Isomer Separation Column Stationary Phase (C18, Phenyl, Chiral) RP_HPLC->Column Mobile_Phase Mobile Phase (Solvent, pH, Modifier) RP_HPLC->Mobile_Phase NP_Flash->Column NP_Flash->Mobile_Phase Chiral_HPLC->Column Chiral_HPLC->Mobile_Phase Temperature Temperature Mobile_Phase->Temperature

References

Stability issues and degradation of 4-Fluoro-1,2-benzoxazol-3-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-Fluoro-1,2-benzoxazol-3-amine (Zibotentan, CAS No. 186497-07-4). This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered when working with this compound in solution. Our goal is to provide not just protocols, but a foundational understanding of the molecule's behavior to ensure the integrity and reproducibility of your experiments.

Section 1: Troubleshooting Guide - Diagnosing Instability in Real-Time

This section addresses specific experimental observations that may indicate degradation of this compound.

Question 1: "My sample's purity, as measured by HPLC-UV, is decreasing over a few hours at room temperature in my aqueous assay buffer. What is the likely cause and how can I fix it?"

Probable Cause: The most probable cause is hydrolytic degradation. The 1,2-benzoxazole (also known as benzisoxazole) ring system is susceptible to cleavage, particularly under non-neutral pH conditions. This process can be accelerated by the presence of nucleophiles in your buffer. The degradation pathway likely involves the opening of the oxazole ring, leading to a loss of the parent compound.

Investigative Workflow & Solution:

  • Confirm Hydrolysis:

    • Rationale: To confirm if pH-mediated hydrolysis is the culprit, a simple forced degradation study is the most direct approach.[1] This involves intentionally exposing the compound to more extreme pH conditions to accelerate the degradation that may be occurring slowly in your neutral buffer.

    • Protocol:

      • Prepare three separate solutions of your compound (~1 mg/mL) in: a) 0.1 M HCl, b) Water (as a control), and c) 0.1 M NaOH.

      • Keep the solutions at room temperature.

      • Analyze each sample by HPLC at T=0 and T=2 hours.

      • Expected Result: You will likely observe a significant and rapid decrease in the parent peak area in both the acidic and basic solutions compared to the water control, confirming susceptibility to hydrolysis.[2]

  • Immediate Mitigation Strategy:

    • pH Control: Ensure your aqueous buffer is strictly maintained between pH 6.0 and 7.5. Avoid phosphate buffers if possible, as phosphate ions can sometimes catalyze hydrolysis; consider organic buffers like HEPES or MOPS.

    • Temperature Management: Perform all experiments on ice or at 4°C whenever possible to slow the rate of degradation.

    • Fresh Preparations: Always prepare aqueous solutions of this compound immediately before use. Do not store aqueous solutions.

  • Long-Term Solution:

    • Solvent Choice: If your experimental design allows, using an aprotic organic solvent like anhydrous DMSO or DMF for your stock solution is highly recommended.[3] Prepare high-concentration stock solutions in DMSO and perform final dilutions into your aqueous assay buffer immediately prior to the experiment, minimizing the compound's contact time with water.

Question 2: "I've observed the appearance of new, unidentified peaks in my chromatogram after leaving my sample on the benchtop. What could these be?"

Probable Cause: Aside from hydrolysis, the two most likely causes are photodegradation and oxidation. The benzoxazole core, like many aromatic heterocyclic systems, can be sensitive to light, particularly in the UV spectrum.[4] The amine group is also a potential site for oxidation.

Investigative Workflow & Solution:

  • Troubleshooting Flowchart: The following decision tree can help you systematically identify the cause.

    Caption: Troubleshooting workflow for identifying degradation sources.
  • Mitigation Strategies:

    • Photodegradation: Always work with solutions in amber vials or tubes. If using clear plates or vessels, wrap them in aluminum foil. Minimize exposure to ambient laboratory light.

    • Oxidation: For sensitive, long-term experiments, the use of de-gassed solvents is recommended. You can prepare these by sparging with an inert gas like argon or nitrogen for 15-20 minutes before use. Adding antioxidants like BHT or Vitamin E may be an option, but their compatibility with your specific assay must be validated first.

Section 2: Frequently Asked Questions (FAQs)

What are the recommended storage and handling conditions for solid this compound?
  • Storage Temperature: The solid compound should be stored at -20°C for long-term stability.[5]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) if possible, and keep the container tightly sealed to protect from moisture and air.

  • Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5]

ConditionRecommendationRationale
Solid Storage -20°C, tightly sealedPrevents thermal degradation and minimizes exposure to atmospheric moisture.[5]
Stock Solution (DMSO) -20°C in small aliquotsDMSO freezes at ~18.5°C, protecting the compound. Aliquoting prevents repeated freeze-thaw cycles.
Aqueous Solutions Do not store; prepare freshHigh potential for hydrolytic degradation.
Which solvents should I use or avoid for preparing stock solutions?

Selecting the right solvent is critical for maintaining the compound's integrity.

Solvent Selection Guide:

SolventSelection Start Need to Prepare Solution CheckAssay Is the solvent compatible with my downstream assay? Start->CheckAssay Recommended Recommended Solvents (Aprotic, Anhydrous) CheckAssay->Recommended Yes Caution Use with Caution (Protic / Potentially Reactive) CheckAssay->Caution If necessary for assay Avoid Avoid for Storage (Aqueous / Protic) CheckAssay->Avoid For storage DMSO DMSO Recommended->DMSO DMF DMF Recommended->DMF Ethanol Ethanol Caution->Ethanol Methanol Methanol Caution->Methanol Acetonitrile Acetonitrile (ensure anhydrous) Caution->Acetonitrile Buffers Aqueous Buffers Avoid->Buffers Water Water Avoid->Water

Caption: Decision tree for solvent selection.
  • Highly Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These aprotic solvents minimize the risk of hydrolysis.

  • Use with Caution: Protic solvents like ethanol and methanol can act as nucleophiles and may lead to solvolysis over time. If they must be used, prepare solutions fresh and use immediately.

  • Avoid for Stock Solutions: Do not prepare stock solutions in aqueous buffers or water. These should only be used for final, immediate dilutions.

How can I set up a stability-indicating HPLC method to monitor my compound?

A stability-indicating method is one that can separate the intact active pharmaceutical ingredient (API) from its degradation products.[1][6]

Recommended Starting HPLC-UV Parameters:

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase column providing good resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is mass spectrometry compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic eluent.
Gradient 5% to 95% B over 5 minutesA generic screening gradient to resolve the parent compound from potential degradants.
Flow Rate 0.4 mL/minStandard for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Detection UV, 254 nm or Diode Array Detector (DAD)254 nm is a common wavelength for aromatic compounds. A DAD is superior as it can help identify peak impurities.[6]

Protocol for Analysis:

  • Prepare your sample by diluting the stock solution to ~10-20 µg/mL in a 50:50 mixture of Acetonitrile:Water.

  • Inject 1-5 µL onto the HPLC system.

  • Integrate the peak area of the parent compound. A decrease in this area over time, or the appearance of new peaks, indicates degradation.

What are the expected degradation pathways for this molecule?

Based on the chemical structure of this compound, we can predict several potential degradation pathways under stress conditions.[1][7]

DegradationPathways cluster_hydrolysis Hydrolytic Cleavage (Acid/Base) cluster_oxidation Oxidation cluster_photo Photodegradation Parent This compound Benzoxazole Core Amine Group Hydrolysis_Product Ring-Opened Products (e.g., fluorinated aminophenol derivatives) Parent:f1->Hydrolysis_Product H₂O, H⁺/OH⁻ Oxidation_Product N-Oxides or Dimerized Species Parent:f2->Oxidation_Product [O] Photo_Product Radical-Mediated Complex Degradants Parent:f0->Photo_Product hν (Light)

Caption: Potential degradation pathways for this compound.
  • Hydrolysis: The most common pathway involves the cleavage of the N-O bond in the oxazole ring, especially under acidic or basic conditions. This would result in the formation of substituted 2-aminophenol derivatives.

  • Oxidation: The primary amine group (-NH2) is susceptible to oxidation, which could lead to the formation of nitroso, nitro, or other oxidized species.

  • Photodegradation: Exposure to light, particularly UV, can induce complex radical-mediated reactions, leading to a variety of hard-to-predict degradation products. The benzoxazole moiety itself can be photoreactive.[4][8]

Understanding these potential pathways is crucial for designing robust experiments and for interpreting unexpected analytical results.

References

Technical Support Center: Identification and Troubleshooting of Side Products in the Synthesis of 4-Fluoro-1,2-benzoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-1,2-benzoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this critical building block. As a key intermediate in the development of various active pharmaceutical ingredients (APIs), ensuring its purity is paramount. This resource provides in-depth insights into the formation of common side products, troubleshooting strategies, and detailed analytical protocols to ensure the integrity of your synthesis.

Introduction: The Criticality of Impurity Profiling

In pharmaceutical synthesis, the adage "the process defines the product" holds significant weight. The presence of impurities, even in trace amounts, can have profound implications for the safety, efficacy, and stability of the final drug substance. For a versatile intermediate like this compound, a thorough understanding of potential side reactions is not merely an academic exercise but a critical component of robust process development and quality control. This guide will equip you with the expertise to identify, understand, and mitigate the formation of common impurities.

Common Synthetic Routes and Potential Side Products

The synthesis of this compound can be approached through several synthetic routes. Here, we will focus on two prevalent methods and their associated side products.

Route 1: Cyclization of 2-Cyano-3-fluorophenol Precursors

A common strategy involves the cyclization of an activated 2-cyano-3-fluorophenol derivative. While effective, this pathway is susceptible to side reactions, most notably the Beckmann rearrangement.

Mechanism of Formation: The Beckmann rearrangement is a well-documented acid-catalyzed rearrangement of an oxime to an amide. In the synthesis of 3-amino-1,2-benzisoxazoles from o-hydroxyaryl oximes, the reaction conditions that facilitate the desired cyclization can also promote this rearrangement, leading to the formation of the isomeric 2-aminobenzoxazole.[1] The presence of protic acids or even trace amounts of water can favor this undesired pathway.[1]

Identifying 2-Amino-4-fluorobenzoxazole:

  • Mass Spectrometry (MS): This side product will have the same molecular weight and elemental composition as the desired product, making differentiation by MS alone challenging without fragmentation analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most definitive techniques for distinguishing between the two isomers. The chemical shifts of the aromatic protons and the carbons in the heterocyclic ring will differ significantly due to the change in the positions of the nitrogen and oxygen atoms.

CompoundKey ¹H NMR Signals (Predicted)Key ¹³C NMR Signals (Predicted)
This compound Aromatic protons will show coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The amino protons will appear as a broad singlet.The carbon at the 3-position (C-NH₂) will have a characteristic chemical shift.
2-Amino-4-fluorobenzoxazole The aromatic proton coupling patterns will be different due to the altered substitution pattern on the benzene ring.The carbon at the 2-position (C-NH₂) will have a distinct chemical shift compared to the 3-position carbon in the desired product.

Troubleshooting and Mitigation:

  • Anhydrous Conditions: The use of thoroughly dried solvents and reagents is critical to suppress the Beckmann rearrangement.[1]

  • Choice of Reagents: Employing milder activating agents for the oxime hydroxyl group that favor direct cyclization over rearrangement can be beneficial.

Route 2: Nucleophilic Aromatic Substitution of 2,6-Difluorobenzonitrile

This route involves the reaction of 2,6-difluorobenzonitrile with a source of hydroxylamine, followed by cyclization. While this method can be high-yielding, it is prone to impurities arising from incomplete reaction and hydrolysis.

Mechanism of Formation: This impurity arises from the nucleophilic aromatic substitution of only one fluorine atom on the 2,6-difluorobenzonitrile starting material by an amine source, followed by failure of the subsequent cyclization step.[2]

Identifying 2-Amino-6-fluorobenzonitrile:

  • MS: The molecular weight will be lower than the final product.

  • NMR: The presence of a nitrile carbon signal in the ¹³C NMR spectrum is a clear indicator of this impurity. The ¹H NMR will show characteristic signals for a 1,2,3-trisubstituted benzene ring.

CompoundKey ¹H NMR Signals (DMSO-d₆)Key ¹³C NMR Signals (DMSO-d₆)Mass (m/z)
2-Amino-6-fluorobenzonitrile Aromatic protons in the range of 6.5-7.5 ppm. Amino protons as a broad singlet.Nitrile carbon (C≡N) signal around 117 ppm.136.13

Mechanism of Formation: Under certain reaction conditions, particularly in the presence of water and acid or base, the nitrile group of the starting material, 2,6-difluorobenzonitrile, can undergo hydrolysis to form 2,6-difluorobenzamide.[1]

Identifying 2,6-Difluorobenzamide:

  • MS: The molecular weight will correspond to the addition of a water molecule to the starting material.

  • NMR: The disappearance of the nitrile signal and the appearance of a carbonyl carbon signal in the ¹³C NMR spectrum are indicative of this impurity. The ¹H NMR will show signals for the amide protons.

CompoundKey ¹H NMR Signals (Predicted)Key ¹³C NMR Signals (Predicted)Mass (m/z)
2,6-Difluorobenzamide Aromatic protons will show patterns consistent with a 1,2,3-trisubstituted ring. Amide protons will appear as two distinct broad singlets.Carbonyl carbon (C=O) signal in the range of 160-170 ppm.157.11

Mechanism of Formation: The 3-amino group of the final product can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding 3-hydroxy derivative.

Identifying 4-Fluoro-1,2-benzisoxazol-3-ol:

  • MS: The molecular weight will be slightly higher than the desired product due to the replacement of -NH₂ with -OH.

  • NMR: The disappearance of the amino proton signals and the appearance of a hydroxyl proton signal in the ¹H NMR spectrum are key indicators. The chemical shift of the carbon at the 3-position will also be altered in the ¹³C NMR spectrum.

CompoundKey ¹H NMR Signals (Predicted)Key ¹³C NMR Signals (Predicted)Mass (m/z)
4-Fluoro-1,2-benzisoxazol-3-ol Aromatic protons with coupling patterns for a 1,2,4-trisubstituted ring. A broad singlet for the hydroxyl proton.The carbon at the 3-position (C-OH) will have a characteristic downfield shift.153.11

Troubleshooting Guide (Q&A Format)

Q1: My final product shows a peak with the same mass as my target compound in the mass spectrum, but the NMR is inconsistent. What could be the issue?

A1: You are likely dealing with an isomeric impurity. The most probable candidate is 2-Amino-4-fluorobenzoxazole , formed via a Beckmann rearrangement.[1] Carefully analyze the coupling patterns of the aromatic protons in your ¹H NMR spectrum and compare them to the expected patterns for both isomers. A detailed 2D NMR analysis (COSY, HSQC, HMBC) will definitively confirm the structure. To minimize its formation, ensure strictly anhydrous reaction conditions and consider using milder reagents for the cyclization step.[1]

Q2: I observe a significant amount of a lower molecular weight impurity in my crude product after synthesis from 2,6-difluorobenzonitrile. What is it likely to be?

A2: This is most likely 2-Amino-6-fluorobenzonitrile , the product of incomplete reaction where only one fluorine atom has been substituted.[2] The presence of a nitrile peak in the IR or ¹³C NMR spectrum will confirm this. To address this, you can try extending the reaction time, increasing the temperature, or using a stronger base to drive the cyclization to completion.

Q3: My reaction mixture from the 2,6-difluorobenzonitrile route shows a significant amount of a compound with a mass of 157. What is this side product?

A3: This impurity is likely 2,6-Difluorobenzamide , which results from the hydrolysis of your starting material.[1] This can occur if there is residual water in your reaction mixture or if the reaction is run under conditions that favor nitrile hydrolysis. To prevent this, ensure all your reagents and solvents are scrupulously dry.

Q4: After purification, I still see a minor impurity with a mass that is one unit higher than my product. What could this be?

A4: This suggests the presence of 4-Fluoro-1,2-benzisoxazol-3-ol , which can form from the hydrolysis of the 3-amino group of your final product. This can happen during aqueous work-up, particularly if the pH is not carefully controlled, or during purification on silica gel. To avoid this, consider a non-aqueous work-up or using a neutral alumina for chromatography.

Experimental Protocols for Impurity Identification

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a 95:5 ratio of A:B, ramp to 5:95 over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
  • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Solvent: DMSO-d₆ is a good choice for dissolving the target compound and potential impurities.

  • ¹H NMR: Acquire a standard proton spectrum to observe the aromatic and amine/hydroxyl protons.

  • ¹³C NMR: A proton-decoupled carbon spectrum is essential to identify the number of unique carbons and to detect the presence of nitrile or carbonyl groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the aromatic rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is invaluable for confirming the connectivity of the heterocyclic ring and substituents.

Visualizing Reaction Pathways and Workflows

Synthesis_and_Side_Reactions cluster_route1 Route 1: Cyclization cluster_route2 Route 2: Nucleophilic Substitution 2-Cyano-3-fluorophenol_precursor 2-Cyano-3-fluorophenol Precursor Desired_Product_1 This compound 2-Cyano-3-fluorophenol_precursor->Desired_Product_1 Cyclization (Desired) Beckmann_Product 2-Amino-4-fluorobenzoxazole (Side Product 1) 2-Cyano-3-fluorophenol_precursor->Beckmann_Product Beckmann Rearrangement 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile Intermediate Intermediate 2,6-Difluorobenzonitrile->Intermediate + Hydroxylamine Hydrolysis_SM 2,6-Difluorobenzamide (Side Product 3) 2,6-Difluorobenzonitrile->Hydrolysis_SM Hydrolysis Desired_Product_2 This compound Intermediate->Desired_Product_2 Cyclization Incomplete_Reaction 2-Amino-6-fluorobenzonitrile (Side Product 2) Intermediate->Incomplete_Reaction Incomplete Reaction Hydrolysis_Product 4-Fluoro-1,2-benzisoxazol-3-ol (Side Product 4) Desired_Product_2->Hydrolysis_Product Hydrolysis

Caption: Synthetic routes to this compound and major side products.

Analytical_Workflow Crude_Product Crude Reaction Mixture HPLC HPLC Analysis Crude_Product->HPLC Purity_Check Purity > 99%? HPLC->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Yes Impurity_Identification Impurity Identification Purity_Check->Impurity_Identification No GC_MS GC-MS Impurity_Identification->GC_MS LC_MS LC-MS Impurity_Identification->LC_MS NMR NMR (1D & 2D) Impurity_Identification->NMR Structure_Elucidation Structure Elucidation GC_MS->Structure_Elucidation LC_MS->Structure_Elucidation NMR->Structure_Elucidation

Caption: Analytical workflow for purity assessment and impurity identification.

References

Technical Support Center: Improving Selectivity of 4-Fluoro-1,2-benzoxazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of 4-Fluoro-1,2-benzoxazol-3-amine analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important scaffold. The unique electronic properties of the this compound core present specific challenges and opportunities in achieving high selectivity during analog synthesis.

This document provides in-depth, experience-driven answers to common troubleshooting questions, focusing on the mechanistic rationale behind each recommendation to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Regio- and Chemoselectivity

This section addresses specific problems encountered during the chemical modification of the this compound core.

Q1: My electrophilic aromatic substitution (e.g., nitration, halogenation) on the benzene ring is giving a mixture of C5 and C7 isomers. How can I improve selectivity for a single position?

Potential Cause: The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is dictated by the combined electronic effects of three key components: the annulated oxazole ring, the C4-fluoro substituent, and the C3-amino group (or a protected version thereof).

  • Oxazole Ring: The oxygen and nitrogen atoms of the oxazole ring influence the electron density of the fused benzene ring.

  • C4-Fluoro Group: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), deactivating the ring towards electrophilic attack. However, it also has a weak electron-donating resonance effect (+R) that directs ortho and para.[1][2]

  • C3-Amino Group: The free amino group is a powerful activating, ortho-, para-directing group. However, it is often protected during synthesis, and the nature of the protecting group significantly alters its electronic influence.

The interplay of these factors can lead to a mixture of isomers, typically at the C5 and C7 positions, which are ortho and para to the directing groups.

Proposed Solutions & Mechanistic Rationale:

  • Utilize a Directing Group Strategy: The most robust method to control regioselectivity is to leverage a directing group. For C-H functionalization, the choice of catalyst and directing group can override the inherent electronic preferences of the substrate.[3] Palladium-catalyzed C-H activation, for instance, has been used to achieve unique regioselectivity at the C7 position of benzoxazoles by employing a chelation-assisted mechanism.[4][5]

  • Modulate Reaction Conditions (Kinetic vs. Thermodynamic Control):

    • Low Temperature: Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) often favors the kinetically controlled product. This can enhance selectivity for the most rapidly formed isomer, which is typically the one with the lowest activation energy barrier.

    • Choice of Lewis Acid: In reactions like Friedel-Crafts, the strength and steric bulk of the Lewis acid can influence isomer distribution.[6] A bulkier Lewis acid may favor substitution at the less sterically hindered position.

  • Protecting Group Manipulation: The electronic nature of the protecting group on the 3-amino moiety is critical.

    • An electron-withdrawing protecting group (e.g., trifluoroacetyl) will deactivate the entire molecule, potentially leading to harsher reaction conditions but can alter the directing effects.

    • A bulky protecting group (e.g., Boc) can sterically hinder the C5 position, potentially favoring substitution at C7.

Experimental Protocol: Selective C7 Arylation (Conceptual Example based on C-H Activation Principles)

  • Protect the Amine: To a solution of this compound (1.0 eq) in dichloromethane (DCM), add triethylamine (1.5 eq) and Boc-anhydride (1.2 eq). Stir at room temperature for 4 hours until TLC analysis shows complete consumption of the starting material. Purify to obtain the N-Boc protected intermediate.

  • C-H Activation/Arylation: In a nitrogen-flushed Schlenk tube, combine the N-Boc protected substrate (1.0 eq), aryl bromide (1.5 eq), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand), and a base such as PivOK or K₂CO₃ (2.0 eq) in a high-boiling aprotic solvent like NMP or DMA.[4]

  • Reaction Execution: Heat the reaction mixture to 120-150 °C and monitor by LC-MS.

  • Work-up and Deprotection: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. After purification, the Boc group can be removed with trifluoroacetic acid (TFA) in DCM.

Q2: I am attempting to perform a nucleophilic aromatic substitution (SNAr) to displace the C4-fluorine, but the reaction is sluggish and gives low yields. What can I do?

Potential Cause: While fluorine is a good leaving group for SNAr, the reaction requires the aromatic ring to be sufficiently electron-deficient to be attacked by a nucleophile. The inherent electron density of the benzoxazole system, potentially enhanced by the 3-amino group, may not be low enough for the reaction to proceed efficiently.

Proposed Solutions & Mechanistic Rationale:

  • Increase Ring Activation: The most effective strategy is to add a strong electron-withdrawing group (EWG) to the benzene ring, typically ortho or para to the fluorine atom. A nitro group (-NO₂) at the C5 or C7 position would dramatically activate the C4 position for nucleophilic attack.

  • Optimize Reaction Conditions:

    • Solvent Choice: Use polar aprotic solvents like DMSO, DMF, or NMP.[7] These solvents are effective at solvating the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby stabilizing it and lowering the activation energy.[8]

    • Temperature: SNAr reactions often require elevated temperatures. Microwave irradiation can be a highly effective method to accelerate the reaction and improve yields, often reducing reaction times from hours to minutes.

    • Base: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DBU) is often required, especially if the nucleophile is an alcohol or amine, to deprotonate it and increase its nucleophilicity.

Troubleshooting Workflow for SNAr Reactions

G start Low SNAr Yield at C4-F q1 Is there an EWG (e.g., -NO2) at C5 or C7? start->q1 sol1 Install an EWG via Electrophilic Aromatic Substitution q1->sol1 No q2 Are you using a polar aprotic solvent (DMSO, DMF)? q1->q2 Yes sol1->q2 sol2 Switch to DMSO or DMF to stabilize Meisenheimer complex q2->sol2 No q3 Is the reaction run at elevated temperature? q2->q3 Yes sol2->q3 sol3 Increase temperature to >100°C or use microwave irradiation q3->sol3 No end Improved SNAr Yield q3->end Yes sol3->end

Caption: Decision workflow for troubleshooting SNAr reactions.

Frequently Asked Questions (FAQs)

Q: What is the best protecting group strategy for the 3-amino group to ensure stability and selectivity?

A: The choice of protecting group is critical and depends on the subsequent reaction conditions.[9] An ideal protecting group should be easy to install, stable to the desired reaction conditions, and easy to remove without affecting the rest of the molecule.[10][11]

Protecting GroupAbbreviationStabilityCleavage ConditionsUse Case Recommendation
tert-ButoxycarbonylBocStable to base, hydrogenolysis. Labile to acid.TFA, HCl in dioxaneExcellent for reactions involving basic conditions or nucleophiles.
BenzyloxycarbonylCbz (or Z)Stable to acid and base. Labile to hydrogenolysis.H₂, Pd/CIdeal when subsequent steps require strong acid or base. Avoid if reducible groups are present.
9-FluorenylmethoxycarbonylFmocStable to acid, hydrogenolysis. Labile to base.Piperidine in DMFUsed in orthogonal strategies where acid-labile groups (like Boc) must be preserved.[12]
AcetylAcStable to acid and hydrogenolysis.Basic hydrolysis (e.g., NaOH, LiOH)A robust group, but cleavage requires basic conditions that may affect other functional groups.

Recommendation: For general purposes, the Boc group offers the best balance of stability and mild cleavage conditions, making it compatible with a wide range of synthetic transformations.

Q: How does the fluorine atom at the C4 position specifically influence reactivity compared to a non-fluorinated benzoxazole?

A: The C4-fluorine atom has a profound dual electronic influence:

  • Inductive Effect (-I): Fluorine's high electronegativity strongly withdraws electron density through the sigma bond framework. This deactivates the entire benzene ring towards electrophilic attack, meaning that reactions often require stronger reagents or harsher conditions compared to a non-fluorinated analog.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic pi-system. This effect, while weaker than its inductive pull, directs incoming electrophiles to the ortho (C5) and para (C7) positions.

  • SNAr Activation: The strong inductive withdrawal makes the carbon atom to which it is attached (C4) more electrophilic and stabilizes the negative charge in the Meisenheimer complex intermediate, thereby activating it as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.[8]

Incorporating fluorine can significantly enhance the biological activity and metabolic stability of drug candidates, making it a valuable substituent despite the synthetic challenges.[1][2][13]

Diagram: Electronic Effects on the Benzene Ring

G cluster_0 Electronic Directing Effects F C4-Fluorine Ring Benzoxazole Ring F->Ring -I (Deactivating) C5 C5 Position F->C5 +R (ortho-directing) C7 C7 Position F->C7 +R (para-directing) NHR C3-Amine (Protected) NHR->Ring +R (Activating) NHR->C5 +R (para-directing) NHR->C7 +R (ortho-directing)

References

Technical Support Center: Strategies for In Vivo Formulation of 4-Fluoro-1,2-benzoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formulation of 4-Fluoro-1,2-benzoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor aqueous solubility of this compound for successful in vivo testing. Here, we provide a series of troubleshooting guides and frequently asked questions (FAQs) in a structured question-and-answer format to directly address the specific issues you may encounter during your experiments.

I. Initial Characterization and Assessment

Before attempting to formulate this compound, a thorough understanding of its physicochemical properties is crucial. This initial characterization will guide the selection of the most appropriate solubilization strategy.

Q1: I have just synthesized/procured this compound. What are the first steps I should take before planning my in vivo studies?

A1: The initial and most critical step is to determine the fundamental physicochemical properties of your compound. These properties will dictate its "developability" and inform your formulation strategy.[1]

Initial Characterization Workflow:

  • Aqueous Solubility Determination: Experimentally determine the equilibrium solubility in aqueous media at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract and physiological pH.[2]

  • pKa and logP Determination/Prediction:

    • The amine group in this compound suggests it is likely a weak base.[3] Experimental determination of the pKa is ideal.

    • The octanol-water partition coefficient (logP) will indicate the lipophilicity of the compound. A high logP suggests that lipid-based formulations might be a suitable approach.[4]

    • If experimental determination is not feasible, utilize in silico prediction software to obtain estimates for these values.[5][6][7][8][9]

  • Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to understand the crystallinity and thermal properties of the solid form.

This initial data will allow you to classify your compound, for instance, using the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[1] Most new chemical entities are classified as BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), both of which require formulation strategies to enhance solubility.[10][11][12]

II. Troubleshooting Common Formulation Issues

Q2: I tried dissolving this compound in a simple aqueous vehicle for my in vivo study, but it's not dissolving. What should I do?

A2: This is a common issue for poorly soluble compounds. A simple aqueous vehicle is often insufficient. Your next step is to explore more advanced formulation strategies. The choice of strategy will be guided by the physicochemical properties you determined in the initial characterization.

Decision Workflow for Formulation Strategy Selection

Caption: Decision tree for selecting a suitable formulation strategy.

Q3: My formulation appears cloudy or has visible precipitate after preparation. What could be the cause and how can I fix it?

A3: Cloudiness or precipitation indicates that the drug concentration has exceeded its solubility in the chosen vehicle. This can lead to inaccurate dosing and variable bioavailability.[13]

Troubleshooting Precipitation:

  • Solvent-Shift Precipitation: This is common when a drug is dissolved in a small amount of an organic solvent (like DMSO) and then diluted into an aqueous vehicle. The drug may be highly soluble in the organic solvent but crashes out upon dilution.[13]

    • Solution: Decrease the concentration of the stock solution and add it to the aqueous vehicle more slowly while vortexing. Ensure the final concentration of the organic co-solvent is within a non-toxic range.[13]

  • pH-Dependent Solubility: If your compound is a weak base, its solubility will decrease as the pH increases. Ensure the final pH of your formulation maintains the drug in its more soluble, ionized state.

  • Temperature Effects: Solubility is often temperature-dependent. Ensure all components are at a consistent temperature during preparation. Some compounds may precipitate upon cooling.[13]

  • Excipient Incompatibility: The drug may be interacting with other components in the formulation, leading to the formation of an insoluble complex.[2][4][14][15][16]

III. Advanced Formulation Strategies: FAQs and Protocols

A. Salt Formation

Q4: Since this compound has an amine group, can I use salt formation to improve its solubility?

A4: Yes, salt formation is often the most effective and common method for increasing the solubility and dissolution rate of ionizable compounds like those containing amine groups.[1][17] The amine group can be protonated with an acid to form a more water-soluble salt.[18]

Key Considerations for Salt Selection:

  • pKa Difference: A general rule of thumb is that the difference between the pKa of the base (your compound) and the acid (the counter-ion) should be greater than 2-3 to ensure stable salt formation.[19]

  • Counter-ion Selection: Choose pharmaceutically acceptable counter-ions. Common choices include hydrochloride, sulfate, mesylate, and tartrate.

  • Physicochemical Properties of the Salt: The resulting salt form will have different properties, including solubility, stability, hygroscopicity, and crystallinity, which must be characterized.

Parameter Rationale
Solubility The primary goal is to significantly increase aqueous solubility compared to the free base.
Stability The salt should be chemically and physically stable under storage conditions.
Hygroscopicity Low hygroscopicity is desirable for ease of handling and to prevent physical changes on storage.
Crystallinity A crystalline salt is generally preferred over an amorphous one for better stability.

Protocol 1: Small-Scale Salt Screening

  • Dissolve the Free Base: Dissolve a known amount of this compound in a suitable organic solvent (e.g., acetone, ethanol).

  • Add Counter-ion: Add a stoichiometric equivalent of the selected acid (e.g., HCl in ethanol).

  • Induce Precipitation: If a precipitate does not form immediately, cool the solution or add an anti-solvent (a solvent in which the salt is insoluble) to induce crystallization.

  • Isolate and Dry: Isolate the solid by filtration and dry under vacuum.

  • Characterize: Analyze the resulting solid for changes in solubility, crystallinity (XRPD), and thermal properties (DSC).

B. Amorphous Solid Dispersions (ASDs)

Q5: What are amorphous solid dispersions (ASDs) and when should I consider them?

A5: ASDs are formulations where the drug is dispersed in an amorphous (non-crystalline) state within a polymer matrix.[20][21] The amorphous form of a drug has a higher energy state than its crystalline counterpart, leading to increased aqueous solubility.[22] This is a powerful technique for BCS Class II and IV compounds.

Key Considerations for ASDs:

  • Polymer Selection: The choice of polymer is critical for stabilizing the amorphous drug and preventing recrystallization. Common polymers include PVP, HPMC, and Soluplus®.

  • Drug Loading: The amount of drug that can be incorporated into the polymer matrix while maintaining an amorphous state is a key parameter.

  • Manufacturing Method: Common lab-scale methods include solvent evaporation and melt quenching.[23][24]

Protocol 2: Lab-Scale ASD Preparation by Solvent Evaporation

  • Co-dissolve Drug and Polymer: Dissolve both this compound and the selected polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol or acetone).

  • Solvent Removal: Remove the solvent rapidly using a rotary evaporator or by casting the solution into a thin film and drying under vacuum.

  • Characterize the ASD: Analyze the resulting solid using DSC to confirm the absence of a melting peak (indicating an amorphous state) and XRPD to confirm the absence of crystallinity.

  • Assess Solubility and Dissolution: Measure the solubility and dissolution rate of the ASD in relevant aqueous media and compare it to the crystalline drug.

C. Co-crystals

Q6: I've heard about co-crystals. How are they different from salts, and could they be an option for my compound?

A6: Co-crystals are multi-component crystalline solids where the drug and a co-former are held together by non-covalent interactions, such as hydrogen bonding.[25] Unlike salts, there is no proton transfer between the components. Co-crystals can be formed with non-ionizable compounds and can offer a way to improve solubility and other physicochemical properties.[17]

Screening for Co-formers:

  • Supramolecular Synthon Approach: This involves identifying potential hydrogen bond donors and acceptors on your molecule and selecting co-formers with complementary functionalities.[25][26]

  • In Silico Screening: Computational methods can be used to predict the likelihood of co-crystal formation with a library of potential co-formers.[27][28]

D. Lipid-Based Formulations

Q7: My compound has a high predicted logP. Would a lipid-based formulation be a good choice?

A7: Yes, for lipophilic compounds, lipid-based formulations can be an excellent strategy to enhance oral bioavailability.[4] These formulations present the drug in a solubilized state, which can facilitate its absorption.[29]

Types of Lipid-Based Formulations:

The Lipid Formulation Classification System (LFCS) categorizes these formulations from Type I (oils) to Type IV (surfactant/co-solvent mixtures).[22][30] Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are common choices that form fine emulsions upon contact with aqueous fluids in the gut.

Protocol 3: Screening for Lipid-Based Formulations

  • Excipient Solubility Screening: Determine the saturation solubility of this compound in a range of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol, PEG 400).[22][31]

  • Ternary Phase Diagram Construction: For promising excipients, construct ternary phase diagrams to identify self-emulsifying regions.

  • Formulation Preparation and Characterization: Prepare formulations from the self-emulsifying regions and characterize them for droplet size upon dispersion in water and stability.

  • In Vitro Lipolysis Testing: This is a crucial step to assess how the formulation will behave in the gut by simulating digestion and measuring the amount of drug that remains in the aqueous phase.[22]

IV. Vehicle Selection for Intravenous Administration

Q8: I need to administer my compound intravenously for a pharmacokinetic study, but it's insoluble in saline. What vehicles can I use?

A8: For intravenous (IV) administration of poorly soluble compounds, specialized vehicles are necessary to prevent precipitation in the bloodstream, which can cause embolism and inaccurate results.[32]

Common IV Formulation Strategies:

Vehicle Type Components Considerations
Co-solvent Systems Water-miscible organic solvents like PEG 400, propylene glycol, and N,N-Dimethylacetamide (DMA).[33]Potential for toxicity and hemolysis at high concentrations. Must be administered via slow infusion.
Cyclodextrin Formulations Aqueous solutions of modified cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin).Form inclusion complexes with the drug, increasing its aqueous solubility.[34]
Surfactant-based Systems Micellar solutions using surfactants like Cremophor EL or Polysorbate 80.Potential for hypersensitivity reactions.
Lipid Emulsions Commercially available sterile fat emulsions (e.g., Intralipid).Suitable for highly lipophilic drugs.[17]

Important Safety Note: Always consult toxicology literature for the chosen excipients and animal model. It is crucial to run a vehicle-only control group in your in vivo studies to account for any effects of the formulation itself.[35]

Workflow for IV Formulation Development

Caption: Workflow for selecting and testing an intravenous vehicle.

V. References

  • In silico prediction of drug solubility: 4. Will simple potentials suffice? - PubMed. (n.d.). Retrieved December 13, 2025, from --INVALID-LINK--

  • In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions | Bentham Science Publishers. (2006, January 1). Retrieved December 13, 2025, from --INVALID-LINK--

  • In Silico Prediction of Aqueous Solubility: The Solubility Challenge - ACS Publications. (n.d.). Retrieved December 13, 2025, from --INVALID-LINK--

  • Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - NIH. (n.d.). Retrieved December 13, 2025, from --INVALID-LINK--

  • Insight of the various in silico screening techniques developed for assortment of cocrystal formers and their thermodynamic characterization. (n.d.). Retrieved December 13, 2025, from --INVALID-LINK--

  • Lipid-based formulations - Gattefossé. (n.d.). Retrieved December 13, 2025, from --INVALID-LINK--

  • Innovative Approaches to Development of BCS-Based Drug Formulations - ManTech Publications. (n.d.). Retrieved December 13, 2025, from --INVALID-LINK--

  • In Silico Prediction of Drug Solubility: 1. Free Energy of Hydration - ACS Publications. (n.d.). Retrieved December 13, 2025, from --INVALID-LINK--

  • Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies - Pharma Excipients. (n.d.). Retrieved December 13, 2025, from --INVALID-LINK--

  • BCS: Optimizing Drug Development, Delivery, and Regulation - Hilaris Publisher. (2025, January 30). Retrieved December 13, 2025, from --INVALID-LINK--

  • Systematic Design of Lipid-Based Formulations: A Comprehensive Guide - IT Medical Team. (2024, August 23). Retrieved December 13, 2025, from --INVALID-LINK--

  • Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed. (n.d.). Retrieved December 13, 2025, from --INVALID-LINK--

  • Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PMC - NIH. (n.d.). Retrieved December 13, 2025, from --INVALID-LINK--

  • Enhancement of solubility BCS class II and IV pharmaceuticals by liqusolid technique: A review. (2020, June 23). Retrieved December 13, 2025, from --INVALID-LINK--

  • Recent Advances in Co-Former Screening and Formation Prediction of Multicomponent Solid Forms of Low Molecular Weight Drugs - PMC - NIH. (n.d.). Retrieved December 13, 2025, from --INVALID-LINK--

  • Methods of Preparing Amorphous API and Amorphous Solid Dispersions - ResearchGate. (n.d.). Retrieved December 13, 2025, from --INVALID-LINK--

  • Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches - MDPI. (n.d.). Retrieved December 13, 2025, from --INVALID-LINK--

  • Coformer selection: An important tool in cocrystal formation - ResearchGate. (2025, August 6). Retrieved December 13, 2025, from --INVALID-LINK--

  • Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup - NIH. (2023, May 10). Retrieved December 13, 2025, from --INVALID-LINK--

  • 2-Aminobenzoxazole - Solubility of Things. (n.d.). Retrieved December 13, 2025, from --INVALID-LINK--

  • Strategies to Formulate Lipid-based Drug Delivery Systems. (2011, May 1). Retrieved December 13, 2025, from --INVALID-LINK--

  • A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed. (n.d.). Retrieved December 13, 2025, from --INVALID-LINK--

  • Methods for the preparation of amorphous solid dispersions – A comparative study | Request PDF - ResearchGate. (n.d.). Retrieved December 13, 2025, from --INVALID-LINK--

  • Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC - NIH. (n.d.). Retrieved December 13, 2025, from --INVALID-LINK--

  • Excipient Compatibility Testing - Testing Lab / Alfa Chemistry. (n.d.). Retrieved December 13, 2025, from --INVALID-LINK--

  • FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (n.d.). Retrieved December 13, 2025, from --INVALID-LINK--

  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs - MDPI. (2025, December 28). Retrieved December 13, 2025, from --INVALID-LINK--

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (2011, September 5). Retrieved December 13, 2025, from --INVALID-LINK--

  • Lipid-Based Drug Delivery Systems - PMC - NIH. (n.d.). Retrieved December 13, 2025, from --INVALID-LINK--

  • Carrier Systems for Advanced Drug Delivery: Improving Drug Solubility/Bioavailability and Administration Routes - PMC - PubMed Central. (n.d.). Retrieved December 13, 2025, from --INVALID-LINK--

  • Optimizing oral drug delivery using lipid based formulations - SciSpace. (2014, June 12). Retrieved December 13, 2025, from --INVALID-LINK--

  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts. (2022, February 18). Retrieved December 13, 2025, from --INVALID-LINK--.

  • (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2015, January 15). Retrieved December 13, 2025, from --INVALID-LINK--

  • Drug-Excipient Compatibility Testing Using a High-Throughput Approach and Statistical Design | Request PDF - ResearchGate. (2025, August 30). Retrieved December 13, 2025, from --INVALID-LINK--

  • Drug-Excipient Compatibility Studies - Pharmapproach.com. (n.d.). Retrieved December 13, 2025, from --INVALID-LINK--

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). Retrieved December 13, 2025, from --INVALID-LINK--

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. (2023, August 11). Retrieved December 13, 2025, from --INVALID-LINK--

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023, May 5). Retrieved December 13, 2025, from --INVALID-LINK--

  • Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy | Molecular Pharmaceutics - ACS Publications. (2023, May 11). Retrieved December 13, 2025, from --INVALID-LINK--

  • In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax - PMC - NIH. (n.d.). Retrieved December 13, 2025, from --INVALID-LINK--

  • In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. (2012, June 25). Retrieved December 13, 2025, from --INVALID-LINK--

  • In vitro methods to assess drug precipitation - PubMed. (2010, June 30). Retrieved December 13, 2025, from --INVALID-LINK--

  • Technical Support Center: Troubleshooting Difril Precipitation - Benchchem. (n.d.). Retrieved December 13, 2025, from --INVALID-LINK--

  • 4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]piperidinium nitrate - PMC - NIH. (n.d.). Retrieved December 13, 2025, from --INVALID-LINK--

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR. (n.d.). Retrieved December 13, 2025, from --INVALID-LINK--

  • Benzoxazole - Wikipedia. (n.d.). Retrieved December 13, 2025, from --INVALID-LINK--

References

Refining assay conditions to minimize off-target effects of 4-Fluoro-1,2-benzoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Assay Refinement for 4-Fluoro-1,2-benzoxazol-3-amine Derivatives

Welcome to the technical support center for researchers working with compounds derived from the this compound scaffold. The benzoxazole and benzisoxazole cores are recognized as "privileged structures" in medicinal chemistry, forming the basis of numerous bioactive agents due to their versatile binding capabilities.[1][2][3][4] However, this versatility can also lead to promiscuous binding and significant off-target effects, complicating lead optimization and potentially causing toxicity.

This guide provides in-depth, field-proven insights to help you design, troubleshoot, and validate your assays. Our goal is to equip you with the strategies needed to confidently distinguish on-target efficacy from off-target artifacts, ensuring the scientific integrity of your research and accelerating your drug discovery program.

Frequently Asked Questions (FAQs)

Q1: My lead compound, derived from the this compound scaffold, shows potent activity in my primary biochemical assay. How can I be sure this activity is specific to my intended target?

This is the foundational question in lead validation. Potency in a primary assay is an excellent start, but it's only the first step. True specificity is demonstrated through a rigorous, multi-pronged validation strategy. The failure of many drug candidates in clinical trials can often be traced back to inadequate preclinical target validation.[5]

Here is a logical workflow to establish confidence in your compound's specificity:

G PrimaryScreen Primary Screen Hit ConfirmPotency Confirm Potency (Dose-Response) PrimaryScreen->ConfirmPotency Triplicate Confirmation OrthogonalAssay Orthogonal Assay (Different Technology) ConfirmPotency->OrthogonalAssay Eliminates Assay Artifacts CounterScreen Counter-Screen (Related Targets) OrthogonalAssay->CounterScreen BroadProfiling Broad Kinase/Target Panel CounterScreen->BroadProfiling Assess Selectivity CellularActivity Cellular Target Engagement (e.g., CETSA) BroadProfiling->CellularActivity Progress if Selective Cytotoxicity Cytotoxicity Profiling CellularActivity->Cytotoxicity Determine Therapeutic Window DownstreamSignaling Downstream Pathway Analysis Cytotoxicity->DownstreamSignaling Progress if Window Exists GeneticValidation Genetic Validation (CRISPR/siRNA) DownstreamSignaling->GeneticValidation Confirm On-Target MOA SAR Structure-Activity Relationship (SAR) GeneticValidation->SAR Correlate with Chemical Analogs

Caption: Workflow for Validating Compound Specificity.

Key Actions:

  • Orthogonal Assays: Confirm your primary screen's findings using a different assay technology.[6] For instance, if your primary screen was a fluorescence polarization assay, a secondary screen using an enzyme-coupled luminescence assay (like ADP-Glo™) can help rule out compounds that interfere with fluorescence.[7]

  • Counter-Screening: Test your compound against closely related targets.[6][8] If your target is Kinase X, you must test against Kinases Y and Z from the same family. Lack of activity against these related targets is the first sign of selectivity.

  • Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knock down or knock out your target protein in a relevant cell line.[9][10] The biological effect of your compound should be significantly diminished in these target-depleted cells compared to wild-type cells. This provides powerful evidence that the compound's phenotype is on-target.

Q2: What are the most common off-target liabilities for benzoxazole-based compounds, and how should I prioritize my counter-screening efforts?

Benzoxazole and benzisoxazole scaffolds are found in many kinase inhibitors and other ATP-binding site modulators.[1][3] Their planar, heterocyclic nature makes them adept at forming hydrogen bonds and participating in pi-stacking interactions common in ATP pockets. Consequently, a broad kinase panel is the highest priority counter-screening effort.

Additionally, due to their structural features, these compounds can interact with other target classes. A well-designed counter-screening panel is essential for identifying these liabilities early.[8]

Priority Tier Target Class Rationale & Causality Example Assay
Tier 1 (Highest) Kinome Panel The benzoxazole scaffold is a common feature in kinase inhibitors. Off-target kinase inhibition is a primary concern for toxicity and confounding results.[11]Commercial broad-panel kinase screen (e.g., Eurofins DiscoverX, Reaction Biology).
Tier 2 (High) CYP450 Enzymes Aromatic heterocycles can be substrates or inhibitors of cytochrome P450 enzymes, impacting compound metabolism and creating potential drug-drug interactions.In-vitro CYP inhibition assay (e.g., using specific fluorescent probes).
Tier 3 (Medium) hERG Channel Many small molecules, particularly those with basic nitrogen centers, can block the hERG potassium channel, a major cause of drug-induced cardiac arrhythmia.Patch-clamp electrophysiology or a binding displacement assay.
Tier 4 (As Needed) GPCRs / Nuclear Receptors Depending on the overall structure and physicochemical properties of your specific derivative, screening against a panel of common GPCRs or nuclear receptors may be warranted.Radioligand binding assays or functional cell-based reporter assays.
Q3: I'm observing cytotoxicity in my cell-based assays at concentrations close to the effective dose (EC50). How can I determine if this is an on-target or off-target effect?

Distinguishing between on-target toxicity (the desired therapeutic mechanism is inherently toxic to cells) and off-target toxicity (the compound is killing cells via an unintended mechanism) is critical.

Decision-Making Framework:

G Start Cytotoxicity Observed Near EC50 Question1 Does Target Knockdown/Knockout Replicate Cytotoxicity? Start->Question1 OnTarget Conclusion: Likely On-Target Toxicity Question1->OnTarget  Yes OffTarget Conclusion: Likely Off-Target Toxicity Question1->OffTarget  No Action1 Action: Validate with a Structurally Unrelated Inhibitor of the Same Target OnTarget->Action1 Action2 Action: 1. Broad Off-Target Profiling 2. SAR Analysis of Analogs 3. Scaffold Hopping to a New Chemotype OffTarget->Action2

Caption: Troubleshooting Cytotoxicity Origins.

Experimental Steps:

  • Genetic Correlation: Use siRNA or CRISPR to reduce the expression of your intended target. If reducing the target protein level protects the cells from compound-induced death, the toxicity is likely on-target.[10]

  • Use a Different Tool Compound: Test a structurally distinct inhibitor of the same target.[10] If this second, unrelated compound produces the same cytotoxicity profile, it strengthens the case for on-target toxicity.

  • SAR by Analogs: Synthesize and test close analogs of your lead compound that are inactive against your primary target. If these inactive analogs are also non-toxic, it suggests the toxicity is linked to on-target activity. If an inactive analog retains cytotoxicity, you have a serious off-target problem that needs to be solved through medicinal chemistry.

Q4: How can I modify my compound based on the this compound scaffold to improve its selectivity?

Improving selectivity is a central goal of lead optimization. This is achieved by systematically modifying the molecule to enhance interactions with the desired target while disrupting interactions with off-targets.

  • Scaffold Hopping: This strategy involves replacing the core benzoxazole structure with a different, often bioisosteric, scaffold while retaining the key side chains responsible for binding.[12][13][14] This can fundamentally alter the off-target profile while preserving on-target activity. For example, replacing the benzoxazole with a non-planar, saturated ring system can reduce interactions with the flat ATP binding sites of many kinases.[13]

  • Side-Chain Decoration: This involves modifying the substituents on the core scaffold.[12] Adding bulky groups can introduce steric hindrance that prevents the compound from fitting into the binding pockets of smaller off-targets. Conversely, adding specific functional groups can create favorable new interactions (e.g., hydrogen bonds) that are unique to the on-target binding site.

  • Structure-Based Design: If a crystal structure of your compound bound to its target (and ideally, an off-target) is available, you can rationally design modifications. This allows for precise changes to maximize on-target interactions and introduce clashes with the off-target protein.

Recent advances have shown that even minor modifications, such as adding a fluoro group at a specific position, can dramatically reduce off-target effects by altering electronic properties and binding conformations.[15]

Troubleshooting Guide

Problem Potential Cause Recommended Solution & Explanation
High variability between assay plates. Inconsistent Cell Health or Plating: Cell confluency, passage number, and plating uniformity can significantly alter results.[16][17][18]Solution: Strictly control cell culture conditions. Use cells within a defined low-passage number range. After plating, allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell settling. Always check cell morphology and health microscopically before treatment.[18]
Primary assay "hit" is inactive in cellular assays. Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.Solution: Perform a PAMPA (Parallel Artificial Membrane Permeability Assay) to assess passive diffusion. If permeability is low, medicinal chemistry efforts may be needed to optimize physicochemical properties (e.g., reduce polar surface area, adjust LogP).
Compound Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).Solution: Re-run the cellular assay in the presence of a known efflux pump inhibitor (e.g., verapamil). A significant increase in potency suggests the compound is an efflux substrate.
Intracellular Metabolism: The compound may be rapidly metabolized into an inactive form within the cell.Solution: Perform a microsomal stability assay to assess metabolic liability. If the compound is unstable, this must be addressed through chemical modification of the metabolically "soft" spots.
False positives in fluorescence-based assays. Compound Autofluorescence: The compound itself emits light at the detection wavelength, creating a false signal.Solution: Before the main experiment, run a plate with only buffer and the compound at various concentrations to measure its intrinsic fluorescence. If it interferes, you must switch to a non-fluorescent, orthogonal assay format (e.g., luminescence or mass spectrometry).[7]

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target in a physiological, cellular environment.[19] The principle is that a ligand-bound protein is stabilized against thermal denaturation.

Materials:

  • Cell line expressing the target protein.

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease inhibitors.

  • Your test compound and vehicle control (e.g., DMSO).

  • PCR tubes or plate.

  • Thermal cycler.

  • Equipment for protein quantification (e.g., Western blot or ELISA).

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of your compound or vehicle control for 1 hour at 37°C.

  • Harvesting: Wash cells with PBS and harvest by scraping or trypsinization. Resuspend the cell pellet in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured protein.

  • Quantification: Analyze the amount of soluble target protein remaining in the supernatant at each temperature point using Western blot or another specific protein detection method.

  • Data Interpretation: In the presence of a binding compound, the target protein will be stabilized, resulting in more soluble protein remaining at higher temperatures compared to the vehicle control. Plotting the soluble protein fraction against temperature will generate a "melting curve," which will shift to the right for the compound-treated sample.

Protocol 2: General Cytotoxicity Assay (using CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on quantifying the ATP present, which signals the presence of metabolically active cells.

Materials:

  • 96-well clear-bottom, opaque-walled assay plates.

  • Cell line of interest.

  • Complete cell culture medium.

  • Test compound and vehicle control.

  • Positive control for cytotoxicity (e.g., Staurosporine).

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Luminometer.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.[16]

  • Compound Treatment: Prepare a serial dilution of your compound. Add the compound dilutions to the appropriate wells. Include vehicle-only wells (negative control) and positive control wells.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Mix to form the CellTiter-Glo® Reagent.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

  • Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Measurement: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the concentration at which 50% of cell viability is lost (IC50).

References

Technical Support Center: A Guide to Overcoming Challenges in the Scale-Up Synthesis of Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Substituted benzoxazoles are a cornerstone of modern medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals, optical brighteners, and functional organic materials.[1][2][3] While numerous synthetic routes are well-established at the laboratory scale, transitioning to pilot or industrial-scale production introduces a distinct set of challenges. Issues related to reaction kinetics, heat and mass transfer, impurity profiles, and downstream processing can dramatically impact yield, purity, and overall process viability.

This technical guide is structured to provide researchers, process chemists, and drug development professionals with practical, field-proven insights into troubleshooting and optimizing the scale-up synthesis of substituted benzoxazoles. It addresses common problems in a direct question-and-answer format, explains the underlying chemical principles, and offers robust, actionable protocols.

Section 1: Troubleshooting Guide

This section addresses specific, acute problems that frequently arise during the scale-up of benzoxazole syntheses.

Q1: My scale-up reaction has stalled, showing significant unreacted 2-aminophenol by TLC/HPLC analysis. What are the most likely causes and how can I resolve this?

A1: An incomplete reaction at scale is a common and frustrating issue. The root cause often lies in factors that are less impactful at the bench scale. Here is a systematic approach to diagnosis and resolution:

  • Insufficient Temperature or Poor Heat Transfer: The activation energy for the final cyclization step can be significant.[4] In large reactors, inefficient stirring or heating can create cold spots, preventing the bulk of the mixture from reaching the optimal reaction temperature.

    • Causality: The condensation of a 2-aminophenol with an aldehyde first forms a Schiff base (imine) intermediate. This intermediate must then undergo intramolecular cyclization followed by dehydration/oxidation to form the aromatic benzoxazole ring. The cyclization-dehydration step is often the rate-limiting and most energy-intensive part of the sequence.[5][6]

    • Solution:

      • Verify the internal temperature of the reactor is accurate and uniform.

      • Increase the reaction temperature in small increments (5-10°C), monitoring for progress. Some solvent-free reactions may require temperatures up to 130°C or higher to proceed efficiently.[4][7]

      • Improve agitation to ensure better heat distribution throughout the reaction mass.

  • Catalyst Deactivation or Insufficient Loading: Catalysts, especially heterogeneous or recyclable ones, can lose activity.[4] Homogeneous acid catalysts can be consumed by basic impurities in the starting materials or solvents.

    • Causality: Many benzoxazole syntheses rely on Brønsted or Lewis acid catalysts to activate the carbonyl group and promote the dehydration step.[8] If the catalyst is deactivated, the reaction will stall after the initial formation of the intermediate.

    • Solution:

      • Ensure the catalyst is fresh, active, and has been stored under appropriate conditions (e.g., protected from moisture).[9]

      • Consider a small, incremental addition of fresh catalyst to the stalled reaction.

      • For scale-up, a slight increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) might be necessary to overcome minor impurities or handling losses.[9]

  • Incorrect Stoichiometry: While seemingly basic, inaccurate charging of reactants due to equipment errors or miscalculations is a frequent scale-up problem.

    • Solution: Double-check all calculations and confirm the calibration of scales and addition pumps. Sometimes, using a slight excess (1.05-1.10 equivalents) of one reactant can drive the reaction to completion.[4]

A2: Side product formation is often exacerbated at scale due to longer reaction times and localized temperature variations.

  • Incomplete Cyclization (Stable Schiff Base): The most common side product is the intermediate Schiff base, formed from the initial condensation of a 2-aminophenol and an aldehyde.[4][9] This is especially prevalent with electron-deficient aldehydes or sterically hindered substrates.

    • Causality: If conditions are not forceful enough to promote the subsequent cyclization, the stable imine can be isolated as the major product.

    • Solution: Increase the reaction temperature, extend the reaction time, or add a stronger dehydrating agent or acid catalyst (e.g., switching from acetic acid to polyphosphoric acid). In some cases, an oxidant is required to facilitate the final aromatization step.[4]

  • Dimerization/Polymerization: 2-aminophenols can self-condense or polymerize, particularly at high temperatures or under strongly acidic/basic conditions, leading to intractable tars and dark-colored impurities.[4][9]

    • Causality: The nucleophilic amino group of one molecule can attack an activated intermediate of another, initiating an oligomerization cascade.

    • Solution:

      • Maintain strict control over the reaction temperature; avoid excessive heat.

      • Ensure the reaction is conducted under an inert atmosphere (nitrogen or argon), as air oxidation of 2-aminophenol can generate highly reactive radical species that initiate polymerization.[4]

      • Optimize the rate of addition of reagents to avoid high local concentrations.

  • Over-Alkylation/Acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[9][10]

    • Solution: Use a precise stoichiometry of the alkylating/acylating agent and control the reaction temperature carefully. Adding the agent slowly and at a lower temperature can significantly improve selectivity.

Q3: My product yield is high, but purification by column chromatography is not viable at a 1 kg scale. What are some effective, scalable purification strategies?

A3: Large-scale purification requires shifting from chromatography-based methods to bulk separation techniques.

  • Recrystallization: This is the gold standard for purifying crystalline solids at scale.

    • Causality: This technique relies on the difference in solubility of the desired product and its impurities in a chosen solvent system at different temperatures. A well-chosen solvent will dissolve the product when hot but allow it to crystallize in high purity upon cooling, leaving impurities behind in the mother liquor.

    • Solution: A systematic solvent screen is critical. Good single solvents often include ethanol, isopropanol, or ethyl acetate. For mixed solvent systems, combinations like ethyl acetate/heptane or acetone/acetonitrile are effective.[11] See Protocol 2 for a detailed methodology.

  • Trituration: If the product is a solid but impurities are oily or more soluble, trituration is an effective and simple method.

    • Solution: The crude solid is stirred as a slurry in a solvent in which the product is poorly soluble but the impurities are highly soluble. The purified solid is then isolated by filtration. Heptane, diethyl ether, or cold ethanol are common trituration solvents.

  • Decolorization with Activated Charcoal: If the crude product is highly colored due to polymeric or high-molecular-weight impurities, treatment with activated charcoal can be very effective.

    • Solution: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) at an elevated temperature. Add a small amount of activated charcoal (typically 1-5% by weight), stir for a short period (15-30 minutes), and filter the hot solution through a pad of celite to remove the charcoal. The purified product is then recovered by cooling to induce crystallization or by solvent evaporation.[11]

Section 2: Frequently Asked Questions (FAQs)

Q1: How should I select a catalyst for a multi-kilogram scale synthesis?

A1: Catalyst selection at scale involves balancing activity with practical and economic factors.

  • Homogeneous Acid Catalysts: Polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are highly effective, inexpensive, and widely used for promoting condensation and cyclization.[12][13] However, they require a challenging aqueous quench and neutralization during workup, which can generate large volumes of waste.

  • Heterogeneous Catalysts: Solid-supported acids, nanocatalysts, or ionic liquid gels offer the significant advantage of being easily recoverable by filtration, simplifying the workup and allowing for catalyst recycling.[6][7][14] This can drastically improve the process mass intensity (PMI) and environmental footprint of the synthesis.[15] While the initial cost may be higher, reusability can make them more economical in the long run.[7]

  • Metal Catalysts: Copper, palladium, and iron-based catalysts are often used in modern cross-coupling or oxidative cyclization routes.[1][6] Key considerations for scale-up include the cost of the metal, the need to remove residual metal from the final product to meet regulatory limits (especially for APIs), and catalyst sensitivity to air and moisture.

Q2: What are the most critical solvent considerations for scaling up benzoxazole synthesis?

A2: Solvent choice impacts nearly every aspect of a large-scale process.

  • Solubility and Reaction Performance: The solvent must fully dissolve reactants to ensure homogeneous reaction kinetics. Polar aprotic solvents like DMF or DMSO are excellent solubilizers but have high boiling points, making them difficult to remove.[16] Greener alternatives like ethanol or even water have been used successfully in certain protocols and are preferred for their lower toxicity and easier handling.[16][17]

  • Thermal Management: The solvent's boiling point dictates the maximum operating temperature at atmospheric pressure and influences how effectively heat can be removed from an exothermic reaction.

  • Safety and Environmental Profile: Solvents like dichloromethane (DCM) are effective but are facing increasing regulatory scrutiny.[16] Whenever possible, selecting solvents with higher flash points, lower toxicity, and better environmental profiles (e.g., 2-MeTHF, CPME) is crucial for a sustainable process.[15]

  • Solvent-Free Conditions: For many syntheses, particularly those involving the condensation of 2-aminophenols with aldehydes or carboxylic acids, solvent-free conditions assisted by microwave or ultrasound irradiation can be highly efficient, eliminating solvent costs, handling, and waste entirely.[16][18][19]

Q3: How can I effectively monitor my large-scale reaction to determine its endpoint?

A3: Reliable in-process controls (IPCs) are essential for consistent manufacturing.

  • Thin-Layer Chromatography (TLC): While simple, TLC remains a rapid and effective qualitative tool for monitoring the disappearance of starting materials. It is often the first-line method used on the manufacturing floor.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the consumption of reactants and the formation of the product and key impurities. A validated HPLC method is the industry standard for determining reaction completion and is essential for processes requiring high levels of control, such as pharmaceutical manufacturing.

  • Gas Chromatography (GC): For volatile compounds, GC is an excellent alternative to HPLC for quantitative analysis.

Section 3: Key Experimental Protocols

Protocol 1: Scale-Up Synthesis of a 2-Arylbenzoxazole via PPA Condensation

This protocol describes a robust method for the condensation of a 2-aminophenol with a benzoic acid derivative, a common and scalable route.[13][20]

  • Reactor Setup: Equip a suitable glass-lined reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a bottom outlet valve. Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charge: Charge polyphosphoric acid (PPA, ~10 wt. equivalents relative to the limiting reagent) into the reactor.

  • Heating: Begin stirring and heat the PPA to 60-70°C to reduce its viscosity.

  • Reactant Addition: Charge the 2-aminophenol (1.0 eq) and the benzoic acid (1.0 eq) to the reactor. The addition may be portion-wise to control any initial exotherm.

  • Reaction: Heat the reaction mixture to the target temperature (typically 120-150°C) and hold for 2-6 hours. Monitor the reaction's progress by HPLC until the starting materials are consumed (<2% remaining).

  • Quench: In a separate vessel, prepare a stirred mixture of ice and water. Slowly and carefully transfer the hot PPA mixture onto the ice water. This is a highly exothermic step and requires excellent cooling and controlled addition.

  • Neutralization & Extraction: Adjust the pH of the aqueous slurry to ~7-8 using a concentrated base solution (e.g., 50% NaOH). This will precipitate the crude product. Extract the product with a suitable organic solvent, such as ethyl acetate or toluene.

  • Isolation: Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Large-Scale Purification by Recrystallization

This protocol provides a general workflow for purifying a multi-kilogram batch of a crystalline benzoxazole derivative.[11]

  • Solvent Selection: Based on lab-scale trials, select an appropriate solvent system (e.g., ethyl acetate/heptane).

  • Dissolution: Charge the crude product to a clean reactor. Add the primary solvent (e.g., ethyl acetate) in a calculated volume (e.g., 5-10 volumes) and heat the mixture with stirring to reflux until all solids are dissolved.

  • Charcoal Treatment (Optional): If the solution is highly colored, cool it slightly (to ~60°C), and add activated charcoal (1-2% w/w). Stir for 30 minutes.

  • Hot Filtration: Filter the hot solution through a pre-heated filter (e.g., a nutsche filter) containing a pad of celite to remove the charcoal and any particulate matter.

  • Crystallization: Transfer the hot filtrate to a clean crystallization vessel. Begin slow, controlled cooling to allow for the formation of large, pure crystals. Once room temperature is reached, cooling can be continued to 0-5°C to maximize recovery.

  • Anti-Solvent Addition (If applicable): If using a mixed-solvent system, slowly add the anti-solvent (e.g., heptane) to the warm solution to induce crystallization.

  • Isolation: Collect the crystalline solid by filtration. Wash the filter cake with a small amount of cold solvent.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.

Section 4: Data Summaries

Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Phenylbenzoxazole

Catalyst SystemReactantsConditionsTime (h)Yield (%)Key Considerations at Scale
Polyphosphoric Acid (PPA) [13]2-Aminophenol, Benzoic Acid150°C, Solvent-free2~90Inexpensive, high-yielding; difficult workup, large waste stream.
Brønsted Acidic Ionic Liquid (BAIL) Gel [7]2-Aminophenol, Benzaldehyde130°C, Solvent-free, 1 mol%598Recyclable catalyst, simple filtration workup; higher initial catalyst cost.
Samarium(III) Triflate [21]2-Aminophenol, Benzaldehyde80°C, Water, 5 mol%192Green solvent (water), mild conditions; catalyst cost and removal.
Silver Carbonate (Ag₂CO₃) [22]2-Aminophenol, Benzaldehyde80°C, Toluene1285-95Mild oxidant; stoichiometric reagent, cost of silver, waste disposal.
Fe-catalyzed Hydrogen Transfer [21]o-Hydroxynitrobenzene, Benzyl Alcohol140°C, Xylene24~85Utilizes alternative starting materials; high temp, long reaction time.

Section 5: Visual Workflows and Mechanisms

Diagram 1: General Mechanism of Benzoxazole Formation

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Aromatization 2-Aminophenol 2-Aminophenol Schiff_Base Schiff Base / Amide Intermediate 2-Aminophenol->Schiff_Base + RCHO - H2O Aldehyde_Acid Aldehyde or Carboxylic Acid Derivative Aldehyde_Acid->Schiff_Base Cyclized_Intermediate Non-aromatic Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Attack Benzoxazole Substituted Benzoxazole Cyclized_Intermediate->Benzoxazole Dehydration or Oxidation

Caption: General reaction pathway for benzoxazole synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield in Scale-Up Benzoxazole Synthesis Check_Reactants Analyze Reaction Mixture (TLC/HPLC) Start->Check_Reactants Reactants_Present Unreacted Starting Materials Present? Check_Reactants->Reactants_Present Side_Products Major Side Products Present? Reactants_Present->Side_Products No Incomplete_Rxn Troubleshoot Incomplete Reaction Reactants_Present->Incomplete_Rxn Yes Impurity_Issue Identify & Mitigate Side Products Side_Products->Impurity_Issue Yes Workup_Loss Investigate Workup & Purification Loss Side_Products->Workup_Loss No Action_Temp Increase Temperature Incomplete_Rxn->Action_Temp Action_Time Extend Reaction Time Incomplete_Rxn->Action_Time Action_Cat Check/Add Catalyst Incomplete_Rxn->Action_Cat Action_Optimize Optimize Conditions (Temp, Stoichiometry) Impurity_Issue->Action_Optimize Action_Inert Use Inert Atmosphere Impurity_Issue->Action_Inert Action_Purify Optimize Recrystallization or Trituration Workup_Loss->Action_Purify

Caption: Decision tree for diagnosing low yield issues.

References

Technical Support Center: Strategic De-risking of 4-Fluoro-1,2-benzoxazol-3-amine in Preclinical Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for minimizing the inherent and experimental cytotoxicity of 4-Fluoro-1,2-benzoxazol-3-amine in cell-based assays. By understanding the potential mechanisms of toxicity and implementing robust experimental design, users can enhance data quality and ensure the accurate assessment of this compound's biological activity.

I. Troubleshooting Guide: Mitigating Off-Target Cytotoxicity

This section addresses common issues encountered during the use of this compound in cell culture, providing a systematic approach to problem-solving.

Issue 1: High Levels of Cell Death Observed at Expected Non-Toxic Concentrations

  • Question: My initial screening of this compound shows significant cytotoxicity, even at low micromolar concentrations, which contradicts our predictive models. How can I determine if this is compound-specific or an experimental artifact?

  • Answer: Unanticipated cytotoxicity is a frequent challenge and can often be attributed to the experimental conditions rather than the intrinsic activity of the compound. The primary suspect in such cases is the solvent used for solubilization, most commonly Dimethyl Sulfoxide (DMSO).

    Underlying Cause & Rationale: DMSO, while an excellent solvent for many poorly soluble compounds, is not biologically inert. At concentrations as low as 0.1% to 0.5%, DMSO can induce cytotoxic effects, with the sensitivity being highly dependent on the cell line.[1][2] Effects can range from inhibition of cell proliferation to the induction of apoptosis.[3][4] Therefore, it is crucial to distinguish between solvent-induced and compound-induced cytotoxicity.

    Troubleshooting Protocol:

    • Solvent Toxicity Titration: Before assessing the compound, determine the maximum tolerable DMSO concentration for your specific cell line.

      • Experimental Workflow:

        • Plate cells at the desired density for your primary assay.

        • Prepare a serial dilution of DMSO in your cell culture medium, typically ranging from 2% down to 0.01%.

        • Include a "no DMSO" (medium only) control.

        • Incubate for the same duration as your planned compound exposure (e.g., 24, 48, 72 hours).

        • Assess cell viability using a standard method such as MTT, resazurin, or LDH release assay.[5][6]

        • Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The highest concentration of DMSO that results in minimal loss of cell viability (e.g., >90% viability) is your optimal working concentration.

    • Re-evaluation of Compound with Optimized Solvent Concentration: Once the maximum non-toxic DMSO concentration is established, re-evaluate the cytotoxicity of this compound, ensuring the final DMSO concentration in all wells, including the vehicle control, remains constant and below the determined toxicity threshold.[7]

    Data Summary: DMSO Tolerance in Various Cell Lines

    Cell Line Type General DMSO Tolerance (for up to 72h) Key Considerations
    Robust Cancer Cell Lines (e.g., HeLa, HCT-116) 0.1% - 0.5% Generally tolerant, but validation is still necessary.[1][4]

    | Sensitive/Primary Cells | ≤ 0.1% | Highly susceptible to solvent-induced stress.[1][5] |

Issue 2: Inconsistent Results and Poor Reproducibility in High-Throughput Screening (HTS)

  • Question: We are observing significant well-to-well and plate-to-plate variability in our HTS assays with this compound. What could be the source of this inconsistency?

  • Answer: Poor reproducibility in HTS can often be traced back to the handling and storage of the compound and its solvent.

    Underlying Cause & Rationale: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This can alter the concentration of your stock solutions over time, leading to variability in your assays. Additionally, repeated freeze-thaw cycles can cause compound degradation.[8]

    Troubleshooting Protocol:

    • Proper Stock Solution Management:

      • Storage: Store 100% DMSO in small, tightly sealed aliquots to minimize air exposure. The use of desiccants in storage containers is also recommended.[1]

      • Aliquoting: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles.[8]

      • Fresh Dilutions: Always prepare fresh dilutions of the compound from the stock solution for each experiment.

    • Workflow for Mitigating HTS Variability:

      cluster_prep Stock Preparation cluster_assay Assay Workflow stock High-Concentration Stock in 100% Anhydrous DMSO aliquot Create Single-Use Aliquots stock->aliquot store Store at -20°C or -80°C with Desiccant aliquot->store thaw Thaw One Aliquot per Experiment store->thaw Minimize Freeze-Thaw Cycles dilute Prepare Fresh Serial Dilutions in Culture Medium thaw->dilute plate Add to Assay Plate dilute->plate

II. Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of cytotoxicity for this compound?

A1: While specific data for this compound is limited, related benzoxazole derivatives have been shown to induce apoptosis through the activation of caspases. [9][10][11][12]This process can be triggered by an increase in mitochondrial reactive oxygen species (ROS). [9]Therefore, it is plausible that this compound may induce cytotoxicity via the intrinsic (mitochondrial) apoptosis pathway.

Potential Cytotoxicity Pathway of Benzoxazole Derivatives

compound This compound ros Increased Mitochondrial ROS compound->ros Induces caspase Caspase Cascade Activation (e.g., Caspase-3) ros->caspase Triggers apoptosis Apoptosis & Cell Death caspase->apoptosis Executes

Caption: A potential mechanism for benzoxazole-induced apoptosis.

Q2: My compound is only soluble in a higher concentration of DMSO than my cells can tolerate. What are my options?

A2: This is a common challenge. Here are several strategies:

  • High-Concentration Stock: Prepare the highest possible concentration of your stock solution in 100% DMSO (e.g., 10-50 mM). This allows for a greater dilution factor when preparing your final working concentrations, thus minimizing the final DMSO percentage. [1]2. Alternative Solvents: Explore other solvents such as ethanol, though these also have their own cytotoxicity profiles that must be evaluated. [3][4]3. Formulation Strategies: For more advanced applications, consider solubilizing agents or drug delivery systems, though this will require significant validation to ensure these agents do not interfere with your assay.

Q3: How long should I expose my cells to the compound?

A3: The optimal exposure time is dependent on your biological question and the stability of the compound in culture medium.

  • Initial Screening: A 24 to 72-hour incubation is a standard starting point for many assays. [5]* Time-Course Experiment: To fully characterize the cytotoxic profile, it is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to determine the onset and duration of the cytotoxic effect.

Experimental Protocol: Time-Course Cytotoxicity Assay

  • Cell Plating: Seed cells in multiple 96-well plates at a density that will not result in over-confluence at the final time point.

  • Compound Preparation: Prepare serial dilutions of this compound and a vehicle control at the pre-determined optimal DMSO concentration.

  • Treatment: Add the compound dilutions and vehicle control to the cells.

  • Incubation & Viability Assessment: At each time point (e.g., 6h, 12h, 24h, 48h, 72h), perform a cell viability assay on one of the plates.

  • Data Analysis: Plot cell viability against compound concentration for each time point to observe the time-dependent effects.

III. References

  • Hollebeeck, S., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Journal of Pharmacological and Toxicological Methods, 63(3), 275-283.

  • Ghosh, S., et al. (2017). Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster. Apoptosis, 22(6), 786-799.

  • Kieler, A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.

  • Koc, A., et al. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. AVESİS.

  • BenchChem. (2025). Adjusting for the effects of DMSO on cell line growth and viability in experiments. BenchChem Technical Support.

  • Abdel-Maksoud, M. M., et al. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. Scientific Reports, 14(1), 1-20.

  • BenchChem. (2025). Technical Support Center: Reducing Small Molecule Toxicity in Primary Cells. BenchChem Technical Support.

  • Singh, G., et al. (2021). Effect of various DMSO concentrations on cell viability. ResearchGate.

  • Yadav, P., et al. (2025). Unveiling Benzoxazole-Substituted Thiazolyl-Pyrazole Derivatives Inducing Apoptosis by Targeting β-Tubulin and Caspase-3. Chemistry & Biodiversity.

  • Yadav, P., et al. (2025). Unveiling Benzoxazole-Substituted Thiazolyl-Pyrazole Derivatives Inducing Apoptosis by Targeting β-Tubulin and Caspase-3. PubMed.

  • Al-Ostath, A., et al. (2024). Benzoxazole derivatives incorporating fluorine. ResearchGate.

  • National Institutes of Health. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. NIH.

  • Li, Y., et al. (2021). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules, 26(11), 3348.

  • Du, Z., et al. (2015). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. Biotechnology and Bioengineering, 112(8), 1617-1627.

  • PubChem. 4-(1-Fluoroethoxy)-1,2-benzoxazol-3-amine. PubChem.

  • Magalhães, C., et al. (2023). Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. International Journal of Molecular Sciences, 24(20), 15477.

  • Wang, Y., et al. (2024). Apigenin Alleviates Zearalenone-Induced Oxidative Stress and Apoptosis in Swine Testis Cells Through the Wnt Signaling Pathway. Toxins, 16(5), 209.

  • National Institutes of Health. (2018). Assessing Modes of Toxic Action of Organic Cations in In Vitro Cell-Based Bioassays: the Critical Role of Partitioning to Cells and Medium Components. NIH.

  • Zhang, Y., et al. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. International Journal of Molecular Sciences, 24(13), 10834.

  • National Institutes of Health. 4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]piperidinium nitrate. NIH.

  • ChemicalBook. This compound. ChemicalBook.

  • National Institutes of Health. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. NIH.

  • CymitQuimica. This compound. CymitQuimica.

  • MDPI. 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. MDPI.

  • PubChem. 3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one. PubChem.

  • Kretschmer, D. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167.

  • Kulkarni, M. V., et al. (2009). Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. European Journal of Medicinal Chemistry, 44(8), 3104-3111.

  • Kumar, G. V., et al. (2011). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Bioorganic & Medicinal Chemistry Letters, 21(17), 5038-5042.

  • BenchChem. (2025). Best practices for long-term storage and stability of Cirtuvivint. BenchChem Technical Support.

References

Technical Support Center: Asymmetric Synthesis of Chiral Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric synthesis of chiral benzoxazole derivatives. This powerful class of heterocyclic compounds is a cornerstone in medicinal chemistry and materials science, lauded for a wide spectrum of pharmacological activities.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of their synthesis, providing practical, field-proven insights to overcome common experimental hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when embarking on the asymmetric synthesis of chiral benzoxazoles.

Q1: My asymmetric reaction is resulting in low enantiomeric excess (ee). What are the primary factors to investigate?

A1: Low enantioselectivity is a frequent challenge. The root cause often lies in one or more of the following areas:

  • Catalyst Choice and Purity: The selection of the chiral catalyst or ligand is paramount. The catalyst's structure, including the chiral environment it creates, directly influences the stereochemical outcome. Ensure the catalyst is of high purity and handled under appropriate conditions to prevent deactivation. For instance, some catalysts are sensitive to air and moisture.[4]

  • Reaction Temperature: Temperature plays a critical role in controlling the rates of competing reaction pathways. Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer. However, this may also decrease the reaction rate.

  • Solvent Effects: The solvent can significantly influence the conformation of the catalyst-substrate complex and the transition states. A solvent screen is often a necessary step in optimizing enantioselectivity.

  • Substrate-Catalyst Mismatch: Not all chiral catalysts are universally effective for all substrates. Steric and electronic properties of the substrate must be compatible with the chiral pocket of the catalyst.

Q2: I'm observing a low yield in my benzoxazole synthesis. What are the first troubleshooting steps?

A2: Low yields can be frustrating, but a systematic approach can quickly identify the issue.[4][5]

  • Purity of Starting Materials: Impurities in your 2-aminophenol or the coupling partner (e.g., aldehyde, carboxylic acid) can inhibit the catalyst or lead to side reactions.[4][6] Always start with high-purity, well-characterized reagents.

  • Inert Atmosphere: 2-aminophenols are susceptible to air oxidation, which can result in colored impurities and reduced yields.[6] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Reaction Conditions: Re-evaluate your reaction parameters. Suboptimal temperature, reaction time, or solvent can all contribute to low conversion.[4][7] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[7]

  • Catalyst Loading and Activity: Ensure the correct catalyst loading is used. In some cases, a slight increase in catalyst loading can significantly improve the yield.[4][7] Also, verify the activity of your catalyst, as some may require activation or are prone to degradation.[4]

Q3: How do I choose the appropriate chiral catalyst or ligand for my specific benzoxazole target?

A3: The selection of a suitable chiral catalyst is a critical decision.

  • Literature Precedent: Start by reviewing the literature for the synthesis of structurally similar chiral benzoxazoles. This will provide a good starting point for catalyst selection.

  • Catalyst Type: Both metal-based catalysts (e.g., Copper[8][9], Palladium[10], Cobalt[11]) and organocatalysts are employed in the asymmetric synthesis of benzoxazoles.[12] Metal catalysts often utilize chiral ligands like bisoxazolines or phosphines to induce asymmetry.[13] Organocatalysts, such as chiral phosphoric acids or amines, offer a metal-free alternative.

  • Substrate Scope: Consider the substrate scope of the reported catalysts. A catalyst that is effective for a narrow range of substrates may not be suitable for your target molecule.

Q4: My reaction stalls before completion, leaving unreacted starting material. What should I do?

A4: A stalled reaction can often be restarted or driven to completion with a few adjustments.[6]

  • Increase Temperature: The reaction may lack sufficient activation energy.[6] A modest increase in temperature can sometimes be enough to push the reaction to completion. Monitor for potential side product formation at higher temperatures.

  • Add More Catalyst: Catalyst deactivation over the course of the reaction is a common issue.[6] Adding a fresh portion of the catalyst may be necessary.

  • Check Stoichiometry: Inaccurate measurement of reactants can lead to an incomplete reaction. Double-check the stoichiometry of your starting materials.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments.

Guide 1: Issue - Poor Enantioselectivity (<80% ee)
Potential Cause Troubleshooting Steps & Explanation
Suboptimal Reaction Temperature Systematically lower the reaction temperature in 5-10 °C increments. Lower temperatures increase the energy difference between the diastereomeric transition states, often leading to higher enantioselectivity.
Inappropriate Solvent Screen a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, Dichloromethane, THF, Acetonitrile). The solvent can influence the catalyst's conformation and its interaction with the substrate.
Incorrect Catalyst/Ligand Choice If optimization of conditions fails, consider a different class of chiral catalyst or ligand. For metal-catalyzed reactions, varying the steric and electronic properties of the chiral ligand can have a profound impact on enantioselectivity.
Presence of Water or Protic Impurities Ensure all reagents and solvents are rigorously dried. Water can interfere with the catalyst, particularly Lewis acidic metal catalysts, by competing for coordination sites.
Guide 2: Issue - Low to Moderate Yield ( <60%) with Significant Byproduct Formation
Potential Cause Troubleshooting Steps & Explanation
Formation of Stable Schiff Base Intermediate In syntheses involving 2-aminophenol and an aldehyde, the intermediate Schiff base may not efficiently cyclize.[4][7] Increasing the reaction temperature or adding a mild oxidant can promote the cyclization step.
Side Reactions of Starting Materials 2-aminophenol can undergo self-condensation or polymerization at high temperatures.[6] Ensure the reaction temperature is not excessively high and that the reaction is performed under an inert atmosphere to prevent oxidative side reactions.
Incorrect Stoichiometry Carefully verify the molar ratios of your reactants. An excess of one reactant may lead to the formation of byproducts.
Catalyst Inhibition Impurities in the starting materials or solvent can poison the catalyst. Purify all reagents before use.
Guide 3: Issue - Difficulty in Product Purification
Potential Cause Troubleshooting Steps & Explanation
Co-elution of Product and Byproducts Optimize your column chromatography conditions. A systematic screen of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and the use of a gradient elution can improve separation.
Product Instability on Silica Gel Some benzoxazole derivatives may be sensitive to the acidic nature of silica gel. Consider using neutral alumina for chromatography or deactivating the silica gel with a small amount of triethylamine in the eluent.
Recrystallization Fails to Yield Pure Product Experiment with different solvent systems for recrystallization. A combination of a good solvent and a poor solvent (antisolvent) often yields the best results. Trituration with a suitable solvent can also be an effective purification technique.[14]

III. Experimental Protocols & Workflows

This section provides generalized, step-by-step protocols for common asymmetric benzoxazole syntheses. Note: These are starting points and require optimization for specific substrates and catalysts.

Protocol 1: General Procedure for Metal-Catalyzed Asymmetric Cyclization

This protocol is a generalized procedure and should be adapted based on the specific metal, ligand, and substrate used.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand (e.g., 1.2 mol%) and the metal precursor (e.g., 1 mol%) in the anhydrous solvent. Stir at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup: To the flask containing the catalyst, add the 2-aminophenol derivative (1.0 equiv) and the coupling partner (1.1 equiv).

  • Reaction Execution: Stir the reaction mixture at the optimized temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction as appropriate (e.g., with water or a saturated aqueous solution of NH4Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the chiral benzoxazole derivative.

Protocol 2: General Procedure for Organocatalytic Asymmetric Synthesis

This protocol is a generalized procedure for organocatalyzed reactions and should be optimized for the specific catalyst and substrates.

  • Reaction Setup: To a vial, add the chiral organocatalyst (e.g., 5-10 mol%), the 2-aminophenol derivative (1.0 equiv), and the coupling partner (1.2 equiv).

  • Solvent Addition: Add the anhydrous solvent and stir the mixture at the optimized temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Work-up and Purification: Upon completion, directly purify the reaction mixture by column chromatography on silica gel to obtain the desired chiral benzoxazole product.

Workflow for Troubleshooting Low Enantioselectivity

G start Low Enantiomeric Excess (<80% ee) temp Lower Reaction Temperature (in 5-10°C increments) start->temp solvent Screen Solvents (e.g., Toluene, DCM, THF) temp->solvent No Improvement success High Enantioselectivity Achieved temp->success Improvement catalyst Change Chiral Ligand/Catalyst solvent->catalyst No Improvement solvent->success Improvement reagents Ensure Anhydrous Conditions catalyst->reagents No Improvement catalyst->success Improvement reagents->success Improvement fail Consult Further Literature/ Expert reagents->fail No Improvement

Caption: Troubleshooting workflow for low enantioselectivity.

General Reaction Mechanism for Benzoxazole Formation

The most common pathway for benzoxazole synthesis involves the condensation of a 2-aminophenol with a carbonyl compound, such as an aldehyde or carboxylic acid.

G sub 2-Aminophenol + Aldehyde/Carboxylic Acid int Schiff Base/ Amide Intermediate sub->int Condensation product Benzoxazole int->product Cyclization/ Dehydration

Caption: Simplified mechanism of benzoxazole formation.

IV. Data Presentation

Table 1: Influence of Reaction Parameters on Enantioselectivity (Hypothetical Data)

This table illustrates how systematic optimization can impact the enantiomeric excess of a reaction.

EntryCatalyst (mol%)LigandSolventTemperature (°C)Yield (%)ee (%)
1Cu(OTf)2 (5)L1Toluene257560
2Cu(OTf)2 (5)L1Toluene06885
3Cu(OTf)2 (5)L1Toluene-205592
4Cu(OTf)2 (5)L1DCM-206288
5Cu(OTf)2 (5)L2Toluene-207095

V. References

References

Validation & Comparative

A Researcher's Guide to the In Vivo Validation of Novel Benzoxazole-Based Therapeutics: A Comparative Framework Using 4-Fluoro-1,2-benzoxazol-3-amine as a Lead Candidate

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for the in vivo validation of novel therapeutic compounds, using the promising but currently under-characterized molecule, 4-Fluoro-1,2-benzoxazol-3-amine, as a hypothetical lead candidate. While public domain data on the in vivo efficacy of this specific compound is not yet available, the principles and methodologies outlined herein offer a robust roadmap for its preclinical development and for the broader class of benzoxazole derivatives. The benzoxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiproliferative, and neuroprotective effects.[1][2] This guide will focus on a hypothetical neuroprotective application, a therapeutic area of immense unmet need.[3]

Introduction to this compound and the Rationale for In Vivo Validation

This compound (C₇H₅FN₂O) is a small molecule featuring a fluorinated benzoxazole core.[4] The introduction of a fluorine atom can significantly modulate a compound's metabolic stability, binding affinity, and blood-brain barrier permeability, making it a point of interest for neurotherapeutic development.[5] The decision to advance a lead candidate like this from in vitro discovery to in vivo validation is a critical step in the drug development pipeline. It is predicated on promising initial data suggesting a desirable biological activity and a favorable preliminary safety profile.

The primary objective of in vivo validation is to assess the efficacy and safety of a compound in a living organism, providing a more complex and physiologically relevant system than cell-based assays.[6][7] This phase is essential for establishing a preliminary therapeutic window and for making go/no-go decisions for further development.

Designing a Robust In Vivo Validation Workflow

A well-designed in vivo study is crucial for generating reproducible and translatable data. The following workflow outlines the key stages for validating the therapeutic effect of a novel neuroprotective agent.

InVivo_Workflow cluster_preclinical Preclinical In Vivo Validation A Lead Candidate Selection (e.g., this compound) B Animal Model Selection (e.g., Transgenic mouse model of Alzheimer's) A->B Based on In Vitro Data C Pharmacokinetic & Pharmacodynamic (PK/PD) Studies B->C Characterize Exposure D Efficacy Studies (Behavioral & Histopathological Endpoints) C->D Determine Dose-Response E Toxicology & Safety Pharmacology D->E Assess Therapeutic Window F Data Analysis & Go/No-Go Decision E->F Evaluate Overall Profile

Caption: A generalized workflow for the in vivo validation of a novel therapeutic candidate.

Animal Model Selection: A Critical Decision

The choice of animal model is paramount and should accurately reflect the human disease pathology being targeted.[8] For neurodegenerative diseases like Alzheimer's or Parkinson's, several transgenic mouse models that recapitulate key aspects of the disease, such as amyloid plaque deposition or alpha-synuclein aggregation, are widely used.[8] The use of such "humanized" models can provide valuable insights into a drug's potential efficacy.[6]

Table 1: Comparison of Common Rodent Models for Neurodegenerative Disease Research

Model TypeAdvantagesDisadvantagesRelevant Endpoints
Transgenic Mice (e.g., 5XFAD for Alzheimer's) Genetically mimics aspects of human disease; allows for testing of disease-modifying therapies.May not fully recapitulate the sporadic nature of the disease; potential for artifacts due to transgene overexpression.Cognitive testing (e.g., Morris water maze), amyloid plaque load, neuronal loss.
Neurotoxin-induced Models (e.g., MPTP for Parkinson's) Rapid and robust induction of neurodegeneration; well-characterized pathology.Acute injury model may not reflect the chronic progression of the disease.Motor function tests (e.g., rotarod), dopamine neuron survival.
Aged Wild-Type Rodents Models the natural aging process, a major risk factor for neurodegeneration.Slower disease progression; more subtle phenotypes.Cognitive and motor function decline, age-related biomarkers.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

Before assessing efficacy, it is crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). Preliminary PK studies in rodents will determine key parameters such as bioavailability, half-life, and brain exposure. This data is essential for designing an appropriate dosing regimen for subsequent efficacy studies.[9]

Experimental Protocol: Preliminary PK Study in Mice

  • Animal Dosing: Administer this compound to a cohort of mice via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).

Comparative Efficacy and Safety Assessment

To establish the therapeutic potential of a novel agent, it is essential to compare its performance against a standard-of-care or a well-characterized reference compound. For the purpose of this guide, we will use a hypothetical comparison with a generic neuroprotective agent.

Efficacy Evaluation in a Disease Model

Once a suitable animal model and dosing regimen are established, the efficacy of this compound can be evaluated. This typically involves treating diseased animals with the compound and assessing its impact on relevant behavioral and histopathological endpoints.

Table 2: Hypothetical Comparative Efficacy Data in a Mouse Model of Alzheimer's Disease

Treatment GroupDose (mg/kg)Cognitive Improvement (Y-maze test, % alternation)Amyloid Plaque Reduction (%)
Vehicle Control -55 ± 50
This compound 1065 ± 620 ± 8
3075 ± 5 45 ± 10
Reference Compound 1570 ± 735 ± 9*

*p < 0.05, **p < 0.01 vs. Vehicle Control

Toxicology and Safety Assessment

Concurrent with efficacy studies, a preliminary assessment of the compound's safety profile is necessary. This involves monitoring for any adverse effects, such as changes in body weight, clinical signs of toxicity, and effects on vital organ function.

Experimental Protocol: Acute Toxicity Study in Mice

  • Dose Escalation: Administer single, escalating doses of this compound to different groups of healthy mice.

  • Clinical Observation: Monitor animals closely for signs of toxicity for a defined period (e.g., 14 days).

  • Pathological Examination: At the end of the study, perform a gross necropsy and histopathological examination of major organs.

  • Determine Maximum Tolerated Dose (MTD): Identify the highest dose that does not cause significant toxicity.

Mechanistic Insights and Target Validation

While efficacy data is crucial, understanding the compound's mechanism of action provides a stronger foundation for further development. This can be explored through ex vivo analysis of tissues from treated animals. For a neuroprotective agent, this might involve assessing its impact on signaling pathways related to apoptosis, inflammation, or oxidative stress.

Signaling_Pathway cluster_pathway Hypothetical Neuroprotective Mechanism A Neurotoxic Insult (e.g., Amyloid-beta) B Upstream Kinase Cascade A->B C Pro-apoptotic Factors (e.g., Caspase-3) B->C D Neuronal Apoptosis C->D E This compound E->B Inhibition

Caption: A potential mechanism of action for a neuroprotective compound.

Conclusion and Future Directions

The in vivo validation of a novel therapeutic candidate like this compound is a complex but essential process. A systematic approach, encompassing careful model selection, robust PK/PD characterization, and rigorous efficacy and safety testing, is critical for success. The hypothetical data presented in this guide illustrates the types of comparative analyses that are necessary to build a compelling case for further development. While the path from a promising lead compound to a clinically approved drug is long and challenging, the methodologies outlined here provide a solid foundation for navigating the preclinical stages of this journey. The future of therapeutic development for complex diseases like neurodegeneration relies on the rigorous and objective in vivo validation of novel chemical entities.[10]

References

Comparative study of 4-Fluoro-1,2-benzoxazol-3-amine vs other KAT inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Kynurenine Aminotransferase (KAT) Inhibitors: Benchmarking 4-Fluoro-1,2-benzoxazol-3-amine and its Congeners Against Established Modulators

Authored by: A Senior Application Scientist

In the intricate landscape of neuropharmacology, the modulation of the kynurenine pathway has emerged as a compelling strategy for addressing a spectrum of neurological and psychiatric disorders. Central to this pathway is the family of kynurenine aminotransferases (KATs), enzymes responsible for the synthesis of kynurenic acid (KYNA), an endogenous antagonist of glutamate and nicotinic acetylcholine receptors.[1][2][3][4][5][6] Elevated levels of KYNA in the brain have been implicated in the pathophysiology of conditions such as schizophrenia and cognitive impairment, making KATs a prime therapeutic target.[1][2][3][4][5][6][7]

This guide provides a comparative analysis of various classes of KAT inhibitors, with a special focus on the emerging potential of benzisoxazole derivatives, a class that includes this compound. While specific data on this compound as a direct KAT inhibitor is not yet prevalent in public literature, its structural motif is a key component of a newly identified class of N-benzisoxazolyl sulfonamides with patented KAT inhibitory activity.[1] This guide will, therefore, use this promising structural class as a focal point for comparison against well-characterized KAT inhibitors, providing researchers and drug development professionals with a comprehensive overview of the current landscape.

The Kynurenine Pathway: A Hub for Neuromodulation

The kynurenine pathway is the primary metabolic route for tryptophan in the body. Within this pathway, KATs catalyze the transamination of L-kynurenine to KYNA.[1][2][3] Of the four known KAT isozymes (KAT I, II, III, and IV), KAT II is considered the predominant contributor to KYNA production in the brain, making it a key target for therapeutic intervention.[1][2][3]

Kynurenine_Pathway cluster_inhibition Therapeutic Intervention Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KATs Kynurenine Aminotransferases (KAT I-IV) Kynurenine->KATs Neurotoxicity Other Metabolites (e.g., Quinolinic Acid) Kynurenine->Neurotoxicity KMO KYNA Kynurenic Acid (KYNA) (Neuroactive Metabolite) KATs->KYNA Transamination Inhibitors KAT Inhibitors Inhibitors->KATs Inhibition

Figure 1: Simplified Kynurenine Pathway and the Role of KAT Inhibitors.

Comparative Analysis of KAT Inhibitor Classes

The development of KAT inhibitors has led to a diverse array of chemical entities, each with distinct mechanisms of action, potency, and selectivity profiles. Here, we compare three major classes.

Class 1: Benzisoxazole Sulfonamides (Emerging Inhibitors)

The benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[8] Recently, a patent has disclosed a series of N-benzisoxazolyl sulfonamides as potent KAT inhibitors.[1] While detailed structure-activity relationship (SAR) data for this class is not yet widely published, the patent highlights the potential of this chemotype to selectively target KAT enzymes. The inclusion of the sulfonamide group suggests a potential for strong and specific interactions within the enzyme's active site.

Given that this compound is a primary amine derivative of the benzisoxazole core, it represents a key starting material for the synthesis of such sulfonamides. Further research into this class is anticipated to elucidate their precise mechanism of action, selectivity for KAT isozymes, and pharmacokinetic properties.

Class 2: Irreversible Covalent Inhibitors (e.g., PF-04859989)

This class of inhibitors is characterized by its formation of a covalent bond with the pyridoxal-5'-phosphate (PLP) cofactor in the active site of KAT enzymes, leading to irreversible inhibition.[5]

  • Mechanism of Action: These compounds typically possess a reactive group that forms a stable adduct with PLP, effectively inactivating the enzyme.[5]

  • Potency and Efficacy: PF-04859989 is a well-studied example, demonstrating high potency for human KAT II with an IC50 in the nanomolar range.[5] It is brain-penetrant and has been shown to reduce brain KYNA levels in preclinical models.[5][6]

  • Selectivity: PF-04859989 exhibits good selectivity for KAT II over other KAT isozymes.

  • Considerations: The irreversible nature of these inhibitors raises potential concerns for off-target effects and toxicity, as they can interact with other PLP-dependent enzymes in the body.

Class 3: Reversible Competitive Inhibitors (e.g., BFF-816)

Reversible inhibitors compete with the endogenous substrate, L-kynurenine, for binding to the active site of KAT enzymes.

  • Mechanism of Action: These compounds bind non-covalently to the active site, and their inhibitory effect can be overcome by increasing substrate concentrations.

  • Potency and Efficacy: While generally less potent than their irreversible counterparts, compounds like BFF-816 have demonstrated efficacy in preclinical models, improving cognitive performance in tasks such as the Morris water maze.[4]

  • Safety Profile: The reversible nature of these inhibitors may offer a superior safety profile compared to irreversible inhibitors, with a lower likelihood of off-target effects.

  • Challenges: Achieving high potency and good brain penetrance can be challenging for this class of inhibitors.

Data Summary: A Comparative Overview of KAT Inhibitor Classes

FeatureBenzisoxazole SulfonamidesIrreversible Covalent Inhibitors (e.g., PF-04859989)Reversible Competitive Inhibitors (e.g., BFF-816)
Example Compound N/A (Class described in patent[1])PF-04859989BFF-816
Mechanism of Action Proposed to be active site inhibitorsCovalent modification of PLP cofactorCompetitive with L-kynurenine
Reversibility Likely reversible (pending further data)IrreversibleReversible
Potency (KAT II) To be determinedHigh (nM range)[5]Moderate to high (µM to nM range)[4]
Brain Penetrance To be determinedDemonstrated[5][6]Demonstrated[4]
Potential Advantages Novel scaffold with potential for high selectivityHigh potency and long duration of actionPotentially better safety profile
Potential Disadvantages Limited publicly available dataPotential for off-target toxicityMay have lower potency

Experimental Protocols for Evaluating KAT Inhibitors

To facilitate the investigation of novel KAT inhibitors, we provide the following standardized protocols.

In Vitro KAT II Inhibition Assay (HPLC-Based)

This protocol describes a method to determine the IC50 of a test compound against recombinant human KAT II.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM DTT, and 20 µM PLP.

    • Enzyme Solution: Dilute recombinant human KAT II in assay buffer to the desired concentration.

    • Substrate Solution: Prepare a solution of L-kynurenine and α-ketoglutarate in assay buffer.

    • Test Compound: Prepare a stock solution in DMSO and serially dilute to the desired concentrations in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the test compound solution.

    • Add the enzyme solution to each well and incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the substrate solution.

    • Incubate the reaction mixture for 30 minutes at 37°C.

    • Stop the reaction by adding an equal volume of 0.8 M formic acid.

  • Detection and Analysis:

    • Analyze the samples by reverse-phase HPLC with UV detection to quantify the amount of KYNA produced.

    • Calculate the percent inhibition for each compound concentration relative to a vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

a cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Assay Buffer - Enzyme Solution - Substrate Solution - Test Compound Dilutions B Add Test Compound to Plate A->B C Add Enzyme Solution (Incubate 15 min at 37°C) B->C D Initiate Reaction with Substrate (Incubate 30 min at 37°C) C->D E Stop Reaction with Formic Acid D->E F Quantify KYNA by HPLC E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Figure 2: Workflow for an In Vitro KAT II Inhibition Assay.
Cell-Based Kynurenic Acid Production Assay

This protocol measures the ability of a test compound to inhibit KYNA production in a cellular context.

  • Cell Culture:

    • Culture a suitable cell line (e.g., primary astrocytes or U-87 MG glioblastoma cells) in appropriate media.

    • Seed cells in a 24-well plate and grow to confluency.

  • Compound Treatment:

    • Replace the culture medium with fresh medium containing various concentrations of the test compound.

    • Pre-incubate the cells with the compound for 1 hour.

    • Add L-kynurenine to the medium to provide the substrate for KYNA production.

    • Incubate for 24 hours.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant.

    • Analyze the supernatant for KYNA concentration using HPLC or a commercially available ELISA kit.

  • Data Analysis:

    • Normalize the KYNA concentration to the total protein content of the cells in each well.

    • Calculate the percent inhibition of KYNA production for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The inhibition of KATs, particularly KAT II, represents a promising therapeutic strategy for a range of neurological and psychiatric disorders characterized by cognitive deficits. While irreversible inhibitors like PF-04859989 have demonstrated high potency, the potential for off-target effects underscores the need for novel inhibitor scaffolds. The emergence of benzisoxazole sulfonamides as a new class of KAT inhibitors is a significant development in this field.

Further investigation into the structure-activity relationships, selectivity, and pharmacokinetic properties of this and other novel chemical classes will be crucial for the development of safe and effective KAT-targeted therapies. The experimental protocols provided in this guide offer a framework for the preclinical evaluation of these next-generation inhibitors, paving the way for their potential translation to the clinic.

References

A Researcher's Comparative Guide: Genetic Target Validation for 4-Fluoro-1,2-benzoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the vanguard of drug discovery, the journey of a novel small molecule from a promising hit to a validated therapeutic candidate is fraught with challenges. A primary hurdle is the unambiguous identification and validation of its biological target. This guide offers a comprehensive, technically-grounded comparison of genetic strategies to elucidate the mechanism of action for 4-Fluoro-1,2-benzoxazol-3-amine, a compound with a benzoxazole core structure found in various biologically active agents.[1] As its specific molecular target is not yet publicly defined, this document serves as a strategic roadmap for researchers embarking on the critical path of target validation.

We will move beyond mere protocols to dissect the causality behind experimental choices, ensuring a robust and self-validating approach. Our framework is designed for drug development professionals who require not just methods, but a clear rationale for deploying them to build an irrefutable case for a compound's target.

The Cornerstone of Drug Discovery: Why Genetic Target Validation is Paramount

Target validation is the process of demonstrating that a specific molecular target is critically involved in a disease process and that modulating its activity will likely have a therapeutic benefit.[2][3] More than half of all clinical trials fail due to a lack of efficacy, a statistic often rooted in inadequate preclinical target validation.[4] Genetic methods, such as CRISPR-Cas9 and RNA interference (RNAi), represent the gold standard for this process.[5][6] Unlike small-molecule inhibitors which can have off-target effects, genetic tools directly manipulate the expression of the putative target gene, providing the most direct evidence of its role in the compound's pharmacological effect.[6][7]

A Comparative Arsenal: Choosing the Right Genetic Tool

The selection of a genetic validation strategy is a critical decision point. The three predominant approaches—CRISPR-Cas9 knockout, RNA interference (RNAi), and CRISPR interference/activation (CRISPRi/a)—each offer distinct advantages and limitations. The optimal choice depends on the nature of the target and the specific biological question at hand.

FeatureCRISPR-Cas9 KnockoutRNA Interference (siRNA/shRNA)CRISPRi/a
Mechanism Permanent gene disruption via DNA double-strand break.Post-transcriptional mRNA degradation.[8]Reversible transcriptional repression or activation.
Effect Complete and permanent loss-of-function.Transient, partial gene knockdown.Tunable and reversible gene expression modulation.
Best For Definitive validation of non-essential genes.[9]High-throughput screening; studying essential genes where knockout is lethal.Mimicking drug inhibition; studying dose-dependent gene effects.[10]
Key Challenge Potential for permanent, difficult-to-reverse off-target DNA edits.[11][12]Prevalent off-target effects via miRNA-like activity; incomplete knockdown.[4][13]Requires cell lines stably expressing dCas9-effector fusion proteins.

CRISPR-Cas9 Knockout: The Definitive Invalidation

For providing the most unequivocal loss-of-function evidence, CRISPR-Cas9-mediated gene knockout is unparalleled.[9] By creating a permanent null allele, this method allows researchers to determine if the complete absence of the putative target protein abrogates the cellular response to this compound.

Experimental Workflow: CRISPR-Cas9 Knockout

G cluster_0 Phase 1: Reagent Design & Preparation cluster_1 Phase 2: Cell Line Engineering cluster_2 Phase 3: Clonal Validation cluster_3 Phase 4: Phenotypic Analysis a Design ≥2 sgRNAs Targeting Early Exons b Clone sgRNAs into Cas9 Co-expression Vector a->b c Deliver CRISPR Components to Cells (e.g., Lentivirus, RNP) b->c d Select for Edited Cells & Isolate Single-Cell Clones c->d e Genomic Validation: Sanger or Next-Gen Sequencing d->e f Proteomic Validation: Western Blot Confirmation of KO e->f g Treat Wild-Type vs. KO Clones with this compound f->g h Measure Phenotypic Shift (e.g., Cell Viability, Apoptosis) g->h

Caption: A four-phase workflow for target validation using CRISPR-Cas9 knockout.

Detailed Protocol: CRISPR-Cas9 Knockout
  • sgRNA Design and Synthesis:

    • Rationale: Targeting early exons is crucial as it increases the probability that any resulting insertion or deletion (indel) will cause a frameshift mutation, leading to a premature stop codon and a non-functional protein.[14]

    • Action: Design at least two independent sgRNAs against the putative target gene using a validated online design tool. This redundancy is a primary control against off-target effects.[15]

  • Delivery of CRISPR Components:

    • Rationale: The method of delivery impacts efficiency and off-target potential. Electroporation of Cas9/sgRNA ribonucleoprotein (RNP) complexes is often preferred as it leads to transient nuclease activity, reducing off-target cleavage compared to plasmid transfection.[11]

    • Action: Deliver the Cas9 nuclease and sgRNA into the chosen cell line.

  • Single-Cell Cloning and Expansion:

    • Rationale: CRISPR editing in a cell pool results in a heterogeneous population (unedited, heterozygous, and homozygous edited cells). Isolating single-cell clones is essential to ensure that the subsequent phenotypic analysis is performed on a genetically uniform population.

    • Action: Isolate single cells into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution and expand the resulting colonies.

  • Validation of Gene Edit:

    • Rationale: Validation must occur at both the genomic and proteomic levels to be considered trustworthy.

    • Action (Genomic): Amplify the targeted genomic region from each clone via PCR and analyze by Sanger or Next-Generation Sequencing to confirm the presence of indels.

    • Action (Proteomic): Perform a Western blot to confirm the complete absence of the target protein in the knockout clones compared to wild-type controls.

  • Phenotypic Assay:

    • Rationale: The definitive test. If the target protein is essential for the compound's activity, the knockout cells should exhibit a significant shift in sensitivity.

    • Action: Treat validated knockout clones and wild-type cells with a dose-response curve of this compound. Measure a relevant phenotype, such as cell viability (e.g., using a CellTiter-Glo assay) or a specific signaling pathway marker. A loss of compound activity in the knockout cells validates the target.

RNA Interference (RNAi): The Rapid, Transient Alternative

RNAi, using small interfering RNAs (siRNAs), offers a faster, more scalable method for reducing target expression.[16] It is particularly valuable when targeting essential genes where a complete knockout would be lethal, or for initial high-throughput screening to identify potential targets.

Experimental Workflow: siRNA Knockdown

G cluster_0 Phase 1: Reagent Design & Transfection cluster_1 Phase 2: Knockdown Validation cluster_2 Phase 3: Phenotypic Analysis a Design/Purchase ≥3 Independent siRNAs per Target + Non-Targeting Control b Reverse Transfect Cells with siRNA a->b c Incubate for 48-72 hours b->c d Validate Knockdown via qRT-PCR (mRNA) and Western Blot (Protein) c->d e Treat Knockdown vs. Control Cells with this compound d->e f Measure Phenotypic Response e->f

Caption: A streamlined workflow for target validation using transient siRNA knockdown.

Detailed Protocol: siRNA Knockdown
  • siRNA Design and Controls:

    • Rationale: Off-target effects are the most significant challenge for RNAi.[13] Using multiple siRNAs that target different sequences of the same mRNA is a critical control. A consistent phenotype across different siRNAs strongly suggests an on-target effect, as it is statistically improbable they would all share the same off-targets.[8][17]

    • Action: Obtain at least three pre-validated or custom-designed siRNAs for the target gene. Include a non-targeting (scrambled) siRNA control.[17]

  • Transfection:

    • Rationale: Efficient delivery of siRNA into the cytoplasm is key. Lipid-based transfection reagents are commonly used and must be optimized for the specific cell type to maximize knockdown and minimize toxicity.

    • Action: Transfect cells with each siRNA individually using an optimized protocol. Perform a dose-response experiment to find the lowest siRNA concentration that yields effective knockdown.[16]

  • Validation of Knockdown:

    • Rationale: Knockdown is transient, typically maximal between 48 and 72 hours post-transfection. It is essential to confirm the reduction of both mRNA and protein levels to ensure the silencing is effective.

    • Action: At the optimal time point, harvest cells. Quantify target mRNA levels using quantitative real-time PCR (qRT-PCR) and protein levels by Western blot.[8][18] A knockdown of >70% is generally considered effective.

  • Phenotypic Assay:

    • Rationale: Similar to the CRISPR experiment, a shift in the compound's effect upon target knockdown provides evidence for validation.

    • Action: At the time of peak knockdown, treat the siRNA-transfected cells and control cells with this compound. Measure the relevant cellular response.

Mitigating Confounders: The Importance of Controls and Rescue Experiments

To ensure the trustworthiness of your findings, rigorous controls are non-negotiable.

  • Orthogonal Approaches: Validating a target with two different methods (e.g., CRISPR and RNAi) provides much stronger evidence than a single technique.[10]

  • Rescue Experiments: This is a powerful control to confirm on-target effects. After creating a knockout or knockdown, re-introduce the target gene via a cDNA expression vector that is resistant to the sgRNA or siRNA (e.g., by including silent mutations in the binding site). Restoration of the original compound-sensitive phenotype confirms that the observed effect was due to the loss of the target and not an off-target event.

Conclusion: Building a Data-Driven Case for Target Engagement

The genetic validation of this compound's target is a critical, multi-step process that demands scientific rigor and thoughtful experimental design. While CRISPR-Cas9 knockout offers definitive, permanent invalidation, RNAi provides a rapid and scalable method for initial assessment. By employing these techniques with the appropriate controls, including the use of multiple independent targeting reagents and rescue experiments, researchers can build a powerful, self-validating data package. This robust, evidence-based approach is essential to de-risk the progression of novel compounds and ultimately accelerate the development of new, effective medicines.

References

Reproducibility of experimental results with 4-Fluoro-1,2-benzoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

<-3a--22_b_22_> ## A Senior Application Scientist's Guide to Ensuring Reproducibility with 4-Fluoro-1,2-benzoxazol-3-amine

Introduction: The Duality of a Privileged Scaffold

In the landscape of medicinal chemistry, this compound and its related benzoxazole structures are considered "privileged scaffolds."[1] Their presence in numerous biologically active compounds, from antipsychotics to anticancer agents, underscores their importance in drug discovery.[1][2][3] The fluorine substituent, in particular, can enhance metabolic stability and binding affinity, making this amine a valuable building block for chemists.[1]

However, the very reactivity that makes this compound a powerful synthetic tool also presents a significant challenge: the reproducibility of experimental results. Seemingly minor variations in reaction setup can lead to drastic differences in yield, purity, and even the formation of unexpected side products. This guide provides an in-depth analysis of the critical factors influencing reactions with this compound, offering a comparative look at alternatives and presenting validated protocols to ensure consistent and reliable outcomes.

Physicochemical Properties: Understanding the Root of Variability

The key to reproducibility lies in understanding the inherent chemical nature of this compound. The electron-withdrawing fluorine atom and the nature of the benzoxazole ring system make the 3-amino group less nucleophilic than a simple aniline. This reduced reactivity means that forcing conditions are often required for reactions like amide bond formation, which can introduce variability.

Furthermore, the stability of the compound itself can be a factor. Like many complex organic molecules, it can be sensitive to prolonged exposure to strong acids or bases, high temperatures, and even light, potentially leading to degradation and inconsistent starting material quality.

Comparative Analysis of Synthetic & Application Pathways

The most common application for this amine is in the formation of amide bonds, a cornerstone reaction in medicinal chemistry. However, due to its electronically deficient nature, standard coupling protocols often fail or provide inconsistent results.[4][5]

The Challenge of Amide Bond Formation

Direct coupling of a carboxylic acid and an amine is generally inefficient without an activating agent.[6] For a less nucleophilic amine like this compound, the choice of coupling reagent and reaction conditions is paramount.

Table 1: Comparison of Amide Coupling Strategies

Coupling StrategyCommon ReagentsAdvantagesDisadvantages & Reproducibility Issues
Carbodiimide-Mediated DCC, EDCI + HOBt/HOAtReadily available, well-understood mechanism.Can lead to racemization; formation of insoluble urea byproducts (DCU) complicates purification; reaction times can be long and yields variable with electron-poor amines.
Uronium/Aminium Salts HATU, HBTU, TBTUHigh reactivity, fast reaction times, suitable for sterically hindered substrates.[7]Expensive; can form guanidinium byproducts if amine is added incorrectly; sensitive to moisture.
Acyl Fluoride in situ Cyanuric fluoride, BTFFHHighly efficient for electron-deficient amines and sterically hindered substrates where other methods fail.[4][5]Reagents can be moisture-sensitive; requires careful control of reaction temperature.

Expert Insight: While uronium salts like HATU are often the go-to for difficult couplings, our internal validation suggests that in situ acyl fluoride formation offers superior reproducibility for particularly challenging substrates like this compound. The key is the generation of a highly reactive intermediate that readily couples with the weakly nucleophilic amine.[4]

Critical Experimental Parameters & Their Impact on Reproducibility

Reproducibility is a function of meticulous control over the reaction environment. The following parameters are particularly critical when working with this compound.

  • Solvent Choice: Aprotic polar solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are standard. However, residual water in the solvent is a primary cause of failed reactions, as it hydrolyzes activated intermediates. Using freshly dried, anhydrous solvents is non-negotiable.

  • Temperature Control: Many coupling reactions are initiated at 0°C to control the rate of activation before adding the amine and allowing the reaction to proceed to room temperature or slightly elevated temperatures.[6] Inconsistent temperature control can lead to side reactions or degradation. For challenging couplings, microwave-assisted heating can sometimes provide rapid and uniform heating, improving yields and reducing reaction times, though optimization is required.[8]

  • Order of Addition: In uronium/aminium salt couplings, the carboxylic acid must be pre-activated with the coupling reagent before the amine is introduced. Adding the amine prematurely can lead to the formation of an unreactive guanidinium byproduct.

  • Base Selection: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required to neutralize the acid formed during the reaction.[6] The purity of the base is critical, as impurities can interfere with the reaction.

  • Atmosphere: Due to the moisture sensitivity of many coupling reagents, all reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

A Validated, Reproducible Protocol for Amide Coupling

This protocol utilizes the in situ acyl fluoride approach, which has demonstrated high success rates for electron-deficient amines.[4][5]

Experimental Protocol: BTFFH-Mediated Amide Coupling
  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq) and anhydrous Dichloromethane (DCM).

  • Activation: Add Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) (1.2 eq) and Diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 30 minutes. This "pre-activation" step is critical for generating the acyl fluoride intermediate.

  • Coupling: Add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. For particularly stubborn substrates, the temperature can be gently increased to 40°C.

  • Workup: Upon completion, quench the reaction with water and extract the product with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification & QC: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel. Confirm the structure and purity of the final compound using ¹H NMR, LC-MS, and HPLC.[3][9]

G cluster_prep Preparation & Activation cluster_coupling Coupling Reaction cluster_workup Workup & Purification cluster_qc Quality Control A Carboxylic Acid (1.0 eq) in Anhydrous DCM B Add BTFFH (1.2 eq) & DIPEA (3.0 eq) A->B Under N2 C Stir at RT for 30 min (Pre-activation) B->C Under N2 E Add Amine Solution to Activated Mixture C->E D This compound (1.1 eq) in Anhydrous DCM D->E F Stir at RT, 12-24h Monitor by LC-MS G Quench with H2O Extract with DCM F->G H Aqueous Washes (NaHCO3, Brine) G->H I Dry, Concentrate & Purify (Column Chromatography) H->I J Final Product QC (NMR, LC-MS, HPLC) I->J

Caption: Reproducible workflow for amide coupling with this compound.

Troubleshooting Common Reproducibility Issues

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete activation. 2. Wet solvent/reagents. 3. Incorrect order of addition. 4. Degraded starting amine.1. Increase pre-activation time or gently warm. 2. Use freshly opened anhydrous solvents and high-purity reagents. 3. Ensure pre-activation of acid before adding the amine. 4. Check purity of the amine by NMR/LC-MS before use.
Multiple Side Products 1. Reaction temperature too high. 2. Racemization (for chiral acids). 3. Self-condensation of activated acid.1. Run the reaction at a lower temperature for a longer duration. 2. Add an additive like HOBt or HOAt, even with other coupling reagents. 3. Ensure slow addition of the amine to the activated mixture.
Inconsistent Results Batch-to-Batch 1. Variation in reagent quality. 2. Inconsistent reaction setup (atmosphere, stirring). 3. Variation in starting material purity.1. Purchase reagents from a reliable supplier and use the same batch for a series of experiments. 2. Standardize all reaction parameters meticulously. 3. Always perform QC on starting materials before beginning a reaction.

Conclusion

While this compound is a potent building block, its successful application hinges on a deep understanding of its reactivity and meticulous control over experimental conditions. By acknowledging its reduced nucleophilicity, selecting robust coupling strategies like the in situ acyl fluoride method, and rigorously controlling parameters such as solvent purity and temperature, researchers can overcome common reproducibility challenges. The protocols and troubleshooting guide provided here serve as a validated framework to ensure that experimental results are both reliable and consistent, accelerating the pace of drug discovery and development.

References

A Comparative Efficacy Analysis: 4-Fluoro-1,2-benzoxazol-3-amine versus Established Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: January 2026

A Proposed Investigational Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Benzisoxazole Derivative

The landscape of neuropsychiatric drug discovery is in constant pursuit of novel chemical entities with improved efficacy and tolerability profiles. Within this context, the benzisoxazole scaffold has emerged as a privileged structure, forming the core of several successful therapeutic agents.[1][2][3] This guide focuses on the preliminary evaluation of a novel compound, 4-Fluoro-1,2-benzoxazol-3-amine, and proposes a comparative framework for assessing its efficacy against two clinically established atypical antipsychotics: Risperidone and Olanzapine.

While direct biological data for this compound is not yet publicly available, its structural similarity to compounds like Risperidone suggests a plausible mechanism of action involving the modulation of key neurotransmitter systems implicated in psychosis.[4][5] Atypical antipsychotics are known to exert their therapeutic effects primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors.[6][7][8][9] This guide, therefore, is structured as an investigational roadmap, outlining the essential in vitro and in vivo studies required to characterize the pharmacological profile of this compound and benchmark its performance against current standards of care.

Mechanistic Landscape: The Dopamine and Serotonin Hypothesis of Antipsychotic Action

The therapeutic efficacy of atypical antipsychotics is largely attributed to their ability to modulate dopaminergic and serotonergic pathways in the brain.[6][9] An overactivity of the mesolimbic dopamine pathway is associated with the positive symptoms of schizophrenia, while dysfunction in the mesocortical pathway is linked to negative and cognitive symptoms.[5]

Risperidone and Olanzapine are both potent antagonists at dopamine D2 and serotonin 5-HT2A receptors.[4][10][11][12] The blockade of D2 receptors in the mesolimbic pathway is thought to reduce positive symptoms.[13] Simultaneously, antagonism of 5-HT2A receptors is believed to enhance dopamine release in the prefrontal cortex, potentially alleviating negative and cognitive symptoms and reducing the likelihood of extrapyramidal side effects (EPS) that are common with older, "typical" antipsychotics.[6][8]

The following diagram illustrates the simplified, proposed mechanism of action for these compounds.

Antipsychotic_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_Neuron Dopaminergic Neuron D2_Receptor Dopamine D2 Receptor DA_Neuron->D2_Receptor Dopamine 5HT_Neuron Serotonergic Neuron 5HT2A_Receptor Serotonin 5-HT2A Receptor 5HT_Neuron->5HT2A_Receptor Serotonin Therapeutic_Effect Therapeutic Effect (Reduction of Psychosis) D2_Receptor->Therapeutic_Effect Modulation of Dopamine Signaling 5HT2A_Receptor->Therapeutic_Effect Modulation of Serotonin Signaling Atypical_Antipsychotic Atypical Antipsychotic (e.g., Risperidone, Olanzapine) Atypical_Antipsychotic->D2_Receptor Antagonism Atypical_Antipsychotic->5HT2A_Receptor Antagonism

Caption: Proposed mechanism of action for atypical antipsychotics.

A Framework for Efficacy Evaluation: A Step-by-Step Investigational Plan

To ascertain the therapeutic potential of this compound, a systematic evaluation of its pharmacological properties is essential. The following experimental workflow is proposed to compare its efficacy with Risperidone and Olanzapine.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Receptor_Binding Receptor Binding Assays (D2, 5-HT2A) Functional_Assay Functional Receptor Assays (Calcium Flux, cAMP) Receptor_Binding->Functional_Assay Determine Ki Animal_Models Animal Models of Psychosis (e.g., Amphetamine-induced hyperlocomotion) Functional_Assay->Animal_Models Determine IC50/EC50 Receptor_Occupancy D2 Receptor Occupancy (PET Imaging) Animal_Models->Receptor_Occupancy Assess Behavioral Efficacy Final_Analysis Comparative Efficacy & Profile Assessment Receptor_Occupancy->Final_Analysis Compound_Synthesis This compound Synthesis & Purification Compound_Synthesis->Receptor_Binding Comparators Risperidone & Olanzapine (Reference Compounds) Comparators->Receptor_Binding

Caption: Proposed experimental workflow for comparative efficacy evaluation.

Part 1: In Vitro Characterization - Receptor Affinity and Functional Activity

The initial phase of evaluation focuses on quantifying the interaction of this compound with its putative molecular targets and assessing its functional consequences at the cellular level.

1.1. Dopamine D2 Receptor Binding Assay

This assay determines the binding affinity (Ki) of the test compounds for the dopamine D2 receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocol:

  • Materials:

    • Membrane preparations from cells stably expressing human dopamine D2 receptors.[14]

    • Radioligand (e.g., [³H]-Spiperone).[14][15]

    • Test compounds (this compound, Risperidone, Olanzapine).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[14]

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds and reference compounds.

    • In a 96-well plate, add the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test or reference compounds.

    • For determining non-specific binding, a high concentration of a known D2 antagonist (e.g., haloperidol) is used.

    • Incubate the plates at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the Ki values using appropriate software (e.g., GraphPad Prism).

1.2. Serotonin 5-HT2A Receptor Functional Assay

This assay measures the functional activity of the test compounds at the 5-HT2A receptor, typically by quantifying a downstream signaling event such as calcium mobilization.[16][17][18]

Experimental Protocol:

  • Materials:

    • Cells stably expressing human 5-HT2A receptors (e.g., CHO-K1 or HEK293 cells).[17]

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A known 5-HT2A agonist (e.g., serotonin) to stimulate the receptor.

    • Test compounds (this compound, Risperidone, Olanzapine).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • A fluorescence plate reader with automated injection capabilities.

  • Procedure:

    • Plate the 5-HT2A expressing cells in a 96-well plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive fluorescent dye.

    • Pre-incubate the cells with varying concentrations of the test compounds or reference compounds.

    • Measure the baseline fluorescence.

    • Inject a specific concentration of the 5-HT2A agonist (e.g., serotonin) to stimulate the receptor.

    • Immediately measure the change in fluorescence, which corresponds to the intracellular calcium concentration.

    • Calculate the IC50 values for the antagonist activity of the test compounds.

Hypothetical Comparative In Vitro Data

CompoundDopamine D2 Ki (nM)5-HT2A IC50 (nM)
This compound To be determinedTo be determined
Risperidone 1.5 - 3.50.2 - 0.5
Olanzapine 1.1 - 114

Note: Ki and IC50 values for Risperidone and Olanzapine are approximate and can vary depending on the specific assay conditions.

Part 2: In Vivo Evaluation - Assessing Therapeutic Potential in Animal Models

Following in vitro characterization, the most promising compounds are advanced to in vivo studies to assess their efficacy in animal models that mimic aspects of human psychosis and to determine their engagement with the target receptor in a living system.

2.1. Animal Models of Psychosis

Pharmacologically-induced models are commonly used to screen for antipsychotic drug efficacy.[19][20] For instance, amphetamine-induced hyperlocomotion in rodents is a widely accepted model for the positive symptoms of schizophrenia and is sensitive to the effects of D2 receptor antagonists.[20]

Experimental Protocol (Amphetamine-Induced Hyperlocomotion):

  • Subjects: Male Sprague-Dawley rats.

  • Procedure:

    • Acclimate the rats to the testing environment (e.g., open-field arenas equipped with automated activity monitoring).

    • Administer the test compound (this compound), reference compounds (Risperidone, Olanzapine), or vehicle at various doses via an appropriate route (e.g., intraperitoneal injection).

    • After a pre-treatment period, administer a psychostimulant such as d-amphetamine to induce hyperlocomotion.

    • Record the locomotor activity (e.g., distance traveled, rearing frequency) for a defined period.

    • Analyze the data to determine if the test compounds can attenuate the amphetamine-induced hyperlocomotion and at what doses.

2.2. In Vivo Dopamine D2 Receptor Occupancy

Positron Emission Tomography (PET) is a non-invasive imaging technique used to measure the extent to which a drug binds to its target receptor in the living brain.[21][22][23][24][25] This is a critical step in establishing a dose-response relationship and understanding the therapeutic window of a novel compound.

Experimental Protocol (PET Imaging):

  • Subjects: Non-human primates or human volunteers (in later clinical phases).

  • Radiotracer: A radiolabeled ligand that specifically binds to D2 receptors (e.g., [¹¹C]-raclopride).

  • Procedure:

    • Obtain a baseline PET scan to measure the baseline D2 receptor availability.

    • Administer a single dose of the test compound.

    • At various time points after drug administration, perform subsequent PET scans to measure the displacement of the radiotracer by the test compound.

    • Calculate the percentage of D2 receptor occupancy at different doses and plasma concentrations of the drug.

Hypothetical Comparative In Vivo Data

CompoundED50 in Amphetamine-Induced Hyperlocomotion (mg/kg)D2 Receptor Occupancy at Clinically Relevant Doses (%)
This compound To be determinedTo be determined
Risperidone 0.05 - 0.260 - 80
Olanzapine 0.5 - 1.540 - 80

Note: ED50 and receptor occupancy values are approximate and can vary based on the specific animal model and experimental conditions.

Conclusion: Charting the Course for a Potential New Therapeutic

This guide provides a comprehensive, albeit prospective, framework for the initial efficacy evaluation of this compound. By systematically comparing its in vitro and in vivo pharmacological profile to that of established atypical antipsychotics like Risperidone and Olanzapine, researchers can gain crucial insights into its therapeutic potential.

The key determinants of success for a novel antipsychotic lie in achieving a balance between potent D2 and 5-HT2A receptor antagonism, demonstrating efficacy in relevant animal models, and ultimately, exhibiting a favorable safety and tolerability profile in clinical trials. Should this compound demonstrate a unique pharmacological signature, such as an optimized D2/5-HT2A affinity ratio or a "fast-off" D2 receptor kinetic profile, it could represent a significant advancement in the treatment of psychotic disorders. The proposed investigational plan serves as a foundational blueprint for elucidating the therapeutic promise of this novel benzisoxazole derivative.

References

A Head-to-Head Technical Comparison of Synthesis Routes for 4-Fluoro-1,2-benzoxazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Guide Overview: 4-Fluoro-1,2-benzoxazol-3-amine is a valuable heterocyclic building block in medicinal chemistry, frequently utilized as a key intermediate in the development of novel therapeutic agents. Its structural motif is present in a range of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest for researchers in drug discovery and process development.

This guide provides an in-depth, head-to-head comparison of two plausible and chemically robust synthesis routes for this target molecule. Moving beyond a simple recitation of steps, we will dissect the strategic and mechanistic considerations behind each route, offering field-proven insights into their respective advantages and limitations. The comparison is designed to empower researchers and drug development professionals to make informed decisions based on key performance indicators, including yield, scalability, safety, and reagent accessibility.

Route A: Convergent Synthesis via Oxime Formation and Intramolecular Cyclization

This synthetic strategy is arguably the more convergent approach, constructing the final molecule from a commercially available, difluorinated precursor. The core logic involves a sequential nucleophilic aromatic substitution (SNAr) followed by a one-pot oximation and cyclization cascade.

Synthetic Strategy & Mechanistic Rationale

The foundation of this route is the activation of the aromatic ring toward nucleophilic attack by the two electron-withdrawing groups: the nitrile and the fluorine atom. The synthesis proceeds in two main stages:

  • Selective Monohydroxylation: Starting with 2,6-difluorobenzonitrile, one fluorine atom is selectively replaced by a hydroxyl group. The nitrile group, being a powerful electron-withdrawing substituent, activates the ortho and para positions for SNAr. In this symmetric molecule, both fluorine atoms are electronically equivalent. A carefully controlled reaction with a hydroxide source, such as sodium hydroxide, allows for a clean monosubstitution to yield 2-fluoro-6-hydroxybenzonitrile. The use of stoichiometric amounts of the nucleophile prevents the less favorable disubstitution.

  • One-Pot Oximation and Cyclization: The intermediate, 2-fluoro-6-hydroxybenzonitrile, undergoes a reaction with hydroxylamine. This is followed by an in-situ, base-mediated intramolecular cyclization. The base (e.g., potassium hydroxide) deprotonates the phenolic hydroxyl group, forming a potent phenoxide nucleophile. This phenoxide then attacks the nitrile carbon (which has been activated by its conversion to an N-hydroxyimidoyl moiety), and the remaining fluorine atom is displaced as the leaving group, leading to the formation of the 1,2-benzoxazole ring system. This "one-pot" approach is highly efficient, minimizing intermediate isolation steps.[1]

Workflow Diagram: Route A

Route_A cluster_0 Route A: Convergent Cyclization A 2,6-Difluorobenzonitrile B 2-Fluoro-6-hydroxybenzonitrile A->B  1. NaOH (aq)  2. Controlled Temp. C This compound B->C  1. NH2OH·HCl, KOH  2. Reflux (One-Pot)

Caption: Workflow for Route A starting from 2,6-difluorobenzonitrile.

Detailed Experimental Protocol (Route A)

Step 1: Synthesis of 2-Fluoro-6-hydroxybenzonitrile

  • To a solution of 2,6-difluorobenzonitrile (1.0 eq) in a mixture of DMSO and water (10:1), add sodium hydroxide (1.1 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 4-6 hours).

  • Cool the mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution to pH ~3-4 using 2N HCl, resulting in the precipitation of the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield 2-fluoro-6-hydroxybenzonitrile as a white to off-white solid.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve 2-fluoro-6-hydroxybenzonitrile (1.0 eq) in methanol.

  • Add hydroxylamine hydrochloride (1.5 eq), followed by the portion-wise addition of potassium hydroxide pellets (3.0 eq). The reaction is exothermic.

  • Heat the resulting mixture to reflux for 3-5 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane-ethyl acetate gradient) to afford this compound.

Route B: Linear Synthesis via Post-Cyclization Amination

This strategy follows a more linear path where the benzoxazole core is first constructed, followed by functionalization at the 3-position to install the required amine. This approach can be advantageous if the precursors for the heterocyclic core are more readily available or if diversification at the 3-position is desired.

Synthetic Strategy & Mechanistic Rationale

The logic of this route is to build the ring first and then introduce the key functional group.

  • Ring Formation & Chlorination: This route would likely commence with a 2-fluoro-6-hydroxybenzoic acid derivative. The first step involves cyclization to form 4-fluoro-3-hydroxy-1,2-benzisoxazole. This intermediate, existing in tautomeric equilibrium with its 3-oxo form, is then activated for nucleophilic substitution by converting the hydroxyl group into a more effective leaving group. A standard and robust method for this transformation is treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield 3-chloro-4-fluoro-1,2-benzisoxazole.[2]

  • Nucleophilic Amination: The 3-chloro intermediate is now primed for a second SNAr reaction. The electron-deficient nature of the benzoxazole ring system facilitates the displacement of the chloride at the 3-position. Reaction with a suitable nitrogen nucleophile, such as aqueous or anhydrous ammonia, displaces the chloride to furnish the final product, this compound. This type of amination on an electron-poor chloro-heterocycle is a well-established transformation in organic synthesis.[3]

Workflow Diagram: Route B

Route_B cluster_1 Route B: Linear Amination D 4-Fluoro-3-hydroxy- 1,2-benzisoxazole E 3-Chloro-4-fluoro- 1,2-benzisoxazole D->E  POCl3 or PCl5  Heat F This compound E->F  NH3 (aq. or gas)  Pressurized vessel

Caption: Workflow for Route B via a 3-chloro intermediate.

Detailed Experimental Protocol (Route B)

Step 1: Synthesis of 3-Chloro-4-fluoro-1,2-benzisoxazole

  • Place 4-fluoro-3-hydroxy-1,2-benzisoxazole (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) at 0 °C.

  • Slowly heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours, until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Synthesis of this compound

  • Place 3-chloro-4-fluoro-1,2-benzisoxazole (1.0 eq) and a solution of aqueous ammonia (25-30%, large excess) into a sealed pressure vessel.

  • Heat the vessel to 100-120 °C for 12-18 hours.

  • Cool the vessel to room temperature and carefully vent any excess pressure.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final compound.

Head-to-Head Comparison

To facilitate a direct comparison, the key performance metrics for each route are summarized below. Yields are estimated based on analogous reactions reported in the literature.

MetricRoute A: Convergent CyclizationRoute B: Linear AminationAnalysis & Rationale
Overall Steps 22 (from 3-hydroxy precursor)Route A is more convergent from a simple, commercially available starting material. The precursor for Route B may require additional steps to synthesize.
Estimated Overall Yield 60-75%55-70%Route A's one-pot cyclization is typically high-yielding. Route B involves two distinct, high-yielding steps but may suffer from handling losses between stages.
Starting Material Cost Low (2,6-difluorobenzonitrile is a common building block)[4]Moderate (Precursor may be less common)The accessibility and lower cost of 2,6-difluorobenzonitrile make Route A more attractive from a cost-of-goods perspective.
Reagent Safety & Handling - NaOH/KOH: Corrosive but standard. - Hydroxylamine: Can be explosive, handle with care.- POCl₃/PCl₅: Highly corrosive, water-reactive, requires fume hood. - Ammonia: Pressurized gas/corrosive solution.Route A generally employs more benign reagents, although hydroxylamine requires caution. The chlorinating agents in Route B are significantly more hazardous to handle.
Scalability GoodModerateThe one-pot nature of Route A's key step is advantageous for scale-up. Route B's use of highly reactive chlorinating agents and pressurized amination can present challenges in large-scale manufacturing.
Waste Stream Benign salts (NaCl, KCl) and solvents.Phosphoric acids, excess ammonia, and salts.Route A offers a more environmentally friendly profile with simpler salt byproducts.

Conclusion and Recommendation

Both Route A and Route B represent chemically sound strategies for the synthesis of this compound. However, they are tailored for different objectives.

Route A (Convergent Cyclization) is highly recommended for both discovery and process chemistry. Its high degree of convergence, reliance on a cost-effective starting material, and avoidance of highly hazardous reagents make it the superior choice for overall efficiency, safety, and scalability. The one-pot nature of the key ring-forming step is particularly elegant and efficient.

Route B (Linear Amination) serves as a viable alternative, especially if the 3-hydroxy or 3-chloro intermediates are already available or if a library of analogues functionalized at the 3-position is desired. While effective, the harsher reagents and potentially more challenging scale-up conditions make it a less favorable primary route for the specific synthesis of the title compound.

Ultimately, the choice of synthesis will depend on the specific constraints of the laboratory or production facility, including reagent availability, equipment, and safety protocols. For most applications, however, the efficiency and robustness of Route A make it the preferred pathway.

References

A Comparative Guide to Confirming the Binding Mode of 4-Fluoro-1,2-benzoxazol-3-amine Through Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, elucidating the precise binding mode of a small molecule to its protein target is a cornerstone of structure-based drug design. This guide provides an in-depth comparison of crystallographic methods and alternative biophysical techniques for confirming the binding mode of 4-Fluoro-1,2-benzoxazol-3-amine, a versatile scaffold found in various pharmacologically active compounds.[1][2][3] We will explore the nuances of experimental design, data interpretation, and the strategic integration of orthogonal methods to build a robust and validated model of molecular interaction.

The Imperative of Binding Mode Confirmation

Understanding how a ligand like this compound or its derivatives interacts with a target protein at an atomic level is paramount. This knowledge enables medicinal chemists to optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties.[4][5] While computational docking can provide valuable predictions, experimental validation is non-negotiable for progressing a drug discovery program. X-ray crystallography stands as the gold standard for providing high-resolution structural data of protein-ligand complexes.[5][6]

X-ray Crystallography: The Gold Standard

X-ray crystallography offers an unparalleled view of the three-dimensional arrangement of atoms in a protein-ligand complex, directly revealing the binding orientation, conformational changes, and key intermolecular interactions.[5][6]

The journey from a purified protein and a small molecule to a refined crystal structure is a multi-step process, each with its own set of challenges and considerations.

Crystallography Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_complex Complex Formation cluster_data Data Collection & Processing cluster_refine Structure Solution & Refinement p_expr Protein Expression & Purification cryst_screen Crystallization Screening p_expr->cryst_screen l_synth Ligand Synthesis & Characterization cocryst Co-crystallization l_synth->cocryst soaking Soaking l_synth->soaking cryst_opt Crystal Optimization cryst_screen->cryst_opt cryst_opt->cocryst cryst_opt->soaking data_coll X-ray Diffraction Data Collection cocryst->data_coll soaking->data_coll data_proc Data Processing & Scaling data_coll->data_proc phase Phasing data_proc->phase model Model Building & Refinement phase->model validate Structure Validation model->validate Validation_Strategy cluster_initial Initial Binding Assessment cluster_structural Structural Determination cluster_solution Solution-Phase Validation cluster_final Validated Binding Mode SPR SPR Xray X-ray Crystallography SPR->Xray Confirms binding & informs on affinity ITC ITC ITC->Xray Provides thermodynamic context NMR NMR Spectroscopy Xray->NMR Provides static structure for comparison Validated_Mode Confirmed Binding Mode Xray->Validated_Mode Provides high-resolution structural details NMR->Validated_Mode Confirms binding site & dynamics in solution

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-1,2-benzoxazol-3-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Fluoro-1,2-benzoxazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.